molecular formula C24H50BrNO B155025 Cethexonium bromide CAS No. 1794-74-7

Cethexonium bromide

Cat. No.: B155025
CAS No.: 1794-74-7
M. Wt: 448.6 g/mol
InChI Key: MFLMYFVIROLIRS-UHFFFAOYSA-M
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Description

Cethexonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C24H50BrNO and its molecular weight is 448.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1794-74-7

Molecular Formula

C24H50BrNO

Molecular Weight

448.6 g/mol

IUPAC Name

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide

InChI

InChI=1S/C24H50NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1

InChI Key

MFLMYFVIROLIRS-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-]

Pictograms

Acute Toxic; Irritant

Related CAS

6810-42-0 (Parent)

Synonyms

Biocidan
cethexonium
cethexonium bromide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) with established anti-infective and antiseptic properties.[1][2] As a cationic surfactant, its biological activity is intrinsically linked to its molecular structure, which facilitates interaction with and disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, intended to support research and development activities in the pharmaceutical and biomedical fields. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided.

Chemical Structure and Identification

This compound is chemically known as N-hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide.[3] Its structure consists of a positively charged quaternary ammonium nitrogen atom, which is bonded to two methyl groups, a hexadecyl (cetyl) chain, and a 2-hydroxycyclohexyl group. The positive charge is balanced by a bromide counter-ion.

IdentifierValue
IUPAC Name hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide[4]
CAS Number 1794-74-7[3]
Chemical Formula C₂₄H₅₀BrNO[5]
Molecular Weight 448.57 g/mol [1][6]
Canonical SMILES CCCCCCCCCCCCCCCC--INVALID-LINK--(C)C1CCCCC1O.[Br-][5]
InChI InChI=1S/C24H50NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1[5]
Synonyms This compound, UNII-F3T95WRD7W, Biocidan[1][3]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a surfactant and antimicrobial agent.

PropertyValue
Appearance White powder[3]
Melting Point 75 °C[3][7]
Solubility Soluble in water, alcohol, and chloroform. Practically insoluble in petroleum ether.[3]

Spectroscopic Data (Expected)

TechniqueExpected Observations
¹H-NMR Signals corresponding to the long aliphatic hexadecyl chain (a broad multiplet), the methyl groups on the nitrogen (a singlet), and the protons of the hydroxycyclohexyl ring (complex multiplets). The protons adjacent to the nitrogen and hydroxyl groups would be deshielded.
¹³C-NMR Resonances for the numerous methylene (B1212753) carbons of the hexadecyl chain, distinct signals for the methyl carbons attached to the nitrogen, and signals for the carbons of the cyclohexyl ring, with the carbon bearing the hydroxyl group and the carbon bonded to the nitrogen appearing at lower fields.
FT-IR Characteristic peaks for C-H stretching of the alkyl chains, O-H stretching of the hydroxyl group, and C-N stretching. The absence of N-H stretching would confirm the quaternary nature of the ammonium group.
Mass Spec. The molecular ion peak would be observed, along with characteristic fragmentation patterns involving the loss of the bromide ion and cleavage of the alkyl chains and the cyclohexyl ring.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

  • This compound powder

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample gently in a mortar.

  • Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (75 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Dry this compound prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 Transfer analysis2 Rapid Heat to ~60-65°C analysis1->analysis2 analysis3 Slow Heat (1-2°C/min) analysis2->analysis3 analysis4 Observe & Record Melting Range analysis3->analysis4

Workflow for Melting Point Determination.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Distilled water

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a conical flask.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the solution to stand to let undissolved solid settle.

  • Centrifuge an aliquot of the supernatant at high speed to remove any suspended particles.

  • Carefully withdraw a known volume of the clear supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or HPLC with a suitable detector (e.g., evaporative light scattering detector for non-chromophoric compounds).

  • The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Protocol 3: Synthesis of this compound

Objective: To synthesize N-hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide.

Principle: The synthesis involves a quaternization reaction, where the lone pair of electrons on the nitrogen atom of 2-(dimethylamino)cyclohexanol attacks the electrophilic carbon of cetyl bromide (1-bromohexadecane), forming a new carbon-nitrogen bond and resulting in the quaternary ammonium salt.

Materials:

  • 2-(Dimethylamino)cyclohexanol

  • Cetyl bromide (1-bromohexadecane)

  • A suitable solvent (e.g., ethanol (B145695) or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., acetone (B3395972) or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-(dimethylamino)cyclohexanol in the chosen solvent.

  • Add an equimolar amount of cetyl bromide to the solution.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.

  • Dry the purified crystals under vacuum.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification reactant1 2-(Dimethylamino)cyclohexanol step1 Dissolve in Solvent reactant1->step1 reactant2 Cetyl Bromide step2 Add Cetyl Bromide reactant2->step2 step1->step2 step3 Reflux for several hours step2->step3 workup1 Cool to Room Temperature step3->workup1 workup2 Solvent Removal (Rotovap) workup1->workup2 workup3 Recrystallization workup2->workup3 workup4 Vacuum Drying workup3->workup4 product This compound workup4->product mechanism_of_action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences step1 This compound (Cationic Head, Hydrophobic Tail) step3 Electrostatic Attraction & Binding step1->step3 step2 Bacterial Cell Surface (Negatively Charged) step2->step3 step4 Insertion of Hydrophobic Tail into Lipid Bilayer step3->step4 Hydrophobic Interaction step5 Disruption of Membrane Structure & Increased Fluidity step4->step5 con1 Increased Membrane Permeability step5->con1 con4 Inhibition of Membrane Enzymes step5->con4 con2 Leakage of Intracellular Components (Ions, ATP, etc.) con1->con2 con3 Collapse of Membrane Potential con1->con3 death Bacterial Cell Death con2->death con3->death con4->death

References

The Core Mechanism of Action of Cethexonium Bromide as an Antiseptic: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) that serves as a potent antiseptic agent.[1] As a member of the cationic surfactant family, its antimicrobial efficacy is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell death.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its antimicrobial spectrum, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the known principles of QACs and provides a framework for its study.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide[3]
Synonyms Cetyldimethyl(2-hydroxycyclohexyl)ammonium bromide, Biocidan[1]
Molecular Formula C24H50BrNO[3]
Molecular Weight 448.56 g/mol [3]
Appearance White powderNo specific citation found
Solubility Soluble in water and alcoholNo specific citation found

Core Mechanism of Action: A Multi-pronged Assault on the Microbial Cell

The antiseptic action of this compound, like other QACs, is a multi-step process that culminates in the loss of microbial viability. This process is primarily driven by the molecule's amphiphilic nature, possessing a positively charged hydrophilic head and a long hydrophobic alkyl tail.

Adsorption and Electrostatic Interaction

The initial step involves the electrostatic attraction between the cationic head of the this compound molecule and the negatively charged components of the microbial cell surface.[4] In bacteria, these components include teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[4]

Intercalation into the Cell Membrane

Following adsorption, the hydrophobic alkyl tail of this compound penetrates the lipid bilayer of the cell membrane.[4] This insertion disrupts the ordered structure of the phospholipid bilayer, leading to a disorganization of the membrane.[4]

Membrane Permeabilization and Leakage

The disruption of the membrane architecture creates pores and increases membrane fluidity, compromising its integrity as a selective barrier.[2] This leads to the leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites, from the cytoplasm into the extracellular environment.[2]

Cellular Disruption and Lysis

The uncontrolled loss of cellular contents and the dissipation of the electrochemical gradient across the membrane ultimately lead to the inhibition of essential cellular processes and cell death.[5] At higher concentrations, this can result in the complete lysis of the microbial cell.

A secondary mechanism of action for some QACs, such as Cetrimonium bromide, has been reported to involve the induction of oxidative stress. This occurs through the generation of reactive oxygen species like superoxide (B77818), which can damage cellular components.[6]

Antimicrobial Spectrum of Activity

This compound exhibits broad-spectrum antimicrobial activity, characteristic of QACs. Generally, QACs are effective against:

  • Gram-positive bacteria: These are typically more susceptible due to their thicker, but more porous, peptidoglycan cell wall which allows for easier access of the QAC to the cell membrane.[2][7]

  • Gram-negative bacteria: While effective, higher concentrations of QACs may be required as the outer membrane of Gram-negative bacteria can act as an additional barrier.[2][7]

  • Fungi: this compound and related compounds have demonstrated fungicidal activity against various yeasts and molds, including species of Candida and Aspergillus.[8][9]

  • Viruses: QACs are effective against enveloped viruses.[2]

Quantitative Data: Antimicrobial Efficacy

MicroorganismTypeTypical MIC Range for QACs (µg/mL)
Staphylococcus aureusGram-positive Bacteria1 - 64
Escherichia coliGram-negative Bacteria2 - 128
Pseudomonas aeruginosaGram-negative Bacteria8 - 256
Candida albicansFungus (Yeast)1 - 64

Note: These are generalized ranges for QACs and may not represent the exact values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiseptic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound stock solution (sterile)

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

    • Include a positive control well (broth and inoculum, no antiseptic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Membrane Permeability Assay using Propidium (B1200493) Iodide

This assay assesses the ability of this compound to disrupt the microbial cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeable.

Objective: To qualitatively and quantitatively assess membrane damage caused by this compound.

Materials:

  • This compound solution

  • Microbial culture in mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Harvest the microbial culture by centrifugation and wash the cells twice with PBS.

    • Resuspend the cells in PBS to a defined optical density (e.g., OD600 of 0.5).

  • Treatment:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound to the tubes and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Include an untreated control.

  • Staining:

    • Add propidium iodide to each tube to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 10-15 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.

    • Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.

MechanismOfAction cluster_membrane Bacterial Cell Membrane cluster_qac This compound p1 P p2 P p3 P p4 P p5 P leak Leakage of Intracellular Components p4->leak 3. Permeabilization p6 P qac_head + qac_head->p1 1. Adsorption qac_tail qac_tail->p3 2. Intercalation death Cell Death leak->death 4. Disruption

Caption: The four-step mechanism of action of this compound on the bacterial cell membrane.

MIC_Workflow start Start: Prepare Serial Dilutions of this compound inoculum Prepare Standardized Microbial Inoculum start->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

References

Cethexonium Bromide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Cethexonium bromide. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely in a laboratory setting.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) compound. Its key physical and chemical properties are summarized in the table below for easy reference.[1][2][3]

PropertyValue
Molecular Formula C24H50BrNO
Molecular Weight 448.6 g/mol [1]
Appearance White powder[2]
Melting Point 75 °C[2]
Solubility Soluble in water, alcohol, and chloroform. Practically insoluble in petroleum ether.[2]
CAS Number 1794-74-7[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The table below outlines its hazard classifications and corresponding statements.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]

GHS Pictograms:

Danger

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. The following table summarizes the available quantitative toxicity data. It is important to note that some data may be for structurally similar compounds and should be interpreted with caution.

TestSpeciesRouteValueReference
LD50RatOral410 mg/kgTCI Chemicals SDS
LDLoMouseIntraperitoneal35 mg/kg (8 days pregnant)TCI Chemicals SDS
Skin IrritationMouseDermal50 mg/1H (open)TCI Chemicals SDS
Eye IrritationRabbitEye450 mg (Severe)TCI Chemicals SDS

Experimental Protocols

The following are summaries of the methodologies for key toxicological experiments, based on OECD Test Guidelines. These protocols provide a framework for understanding how the toxicity data for substances like this compound are generated.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test is designed to determine the short-term toxic effects of a substance when ingested.[1] Healthy, young adult rodents are selected and acclimatized to laboratory conditions.[1] The animals are fasted overnight before the administration of the test substance.[1] The substance is administered in a single dose by gavage.[1] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[1] After administration, food is withheld for another 3-4 hours.[1] The animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit and covered with a gauze patch.[7] The exposure duration is typically 4 hours, after which the residual substance is removed.[7] The skin is examined for signs of erythema and edema at 1, 24, 48, and 72 hours after removal of the test substance.[7] Observations may continue for up to 14 days to determine the reversibility of any effects.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[8][9] The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[8][10] The evaluation includes scoring of corneal opacity, iritis, and conjunctival redness and chemosis. The observation period can extend up to 21 days to assess the reversibility of any observed effects.[11]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area. Use a local exhaust ventilation system to control the release of dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure to this compound.

FirstAid cluster_Exposure Exposure Event cluster_Actions First Aid Actions cluster_Medical Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveFreshAir SkinContact Skin Contact RemoveClothing Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for this compound exposure.

Spill Handling

In the event of a spill, follow the procedures outlined in the diagram below to ensure a safe and effective cleanup.

SpillHandling cluster_Spill Spill Event cluster_Response Response Actions cluster_Disposal Disposal Spill This compound Spill Evacuate Evacuate immediate area and ensure proper ventilation. Spill->Evacuate WearPPE Wear appropriate Personal Protective Equipment (PPE). Evacuate->WearPPE Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). WearPPE->Contain Collect Carefully collect the absorbed material into a suitable container. Contain->Collect Clean Clean the spill area with soap and water. Collect->Clean Dispose Dispose of the waste in accordance with local, state, and federal regulations. Clean->Dispose

Caption: Spill handling workflow for this compound.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is the responsibility of the user to ensure that all activities are conducted in a safe and compliant manner. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.

References

Antimicrobial Spectrum of Cethexonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) utilized for its antiseptic properties. As a cationic surfactant, its mechanism of action is primarily centered on the disruption of microbial cell membranes, leading to a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, including its activity against bacteria, fungi, and viruses. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the known activity of structurally and functionally similar QACs, such as benzalkonium chloride (BC) and cetyltrimethylammonium bromide (CTAB), to infer the probable antimicrobial profile of this compound. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside diagrams illustrating the mechanism of action and experimental workflows to support further research and development.

Introduction to this compound

This compound is a cationic antiseptic belonging to the class of quaternary ammonium compounds.[1] These compounds are characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms. This structure imparts surfactant properties, allowing them to interact with and disrupt the negatively charged cell membranes of microorganisms.[2] This membrane-active mechanism is the basis for their broad-spectrum antimicrobial activity.[1][2][3] QACs are widely used as disinfectants and antiseptics in various healthcare and industrial settings.[1][2]

Antimicrobial Spectrum

The antimicrobial activity of this compound is expected to be broad, encompassing bacteria, fungi, and enveloped viruses. The following sections detail the anticipated spectrum based on data from related QACs.

Antibacterial Activity

Quaternary ammonium compounds generally exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4] The positively charged head of the QAC molecule interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, leading to membrane disorganization and leakage of intracellular contents.[2]

Table 1: Representative Antibacterial Activity of Quaternary Ammonium Compounds

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Listeria monocytogenesBenzalkonium Chloride1 - 32 - 5[5]
Staphylococcus aureus (MRSA)CTAB-stabilized AgNPs15.6 - 62.5Not Reported[6]
Staphylococcus aureusCTAB0.25 - 32Not Reported[7]
Cariogenic StreptococciBenzalkonium Chloride0.25 - 8.0Not Reported[8]
Cariogenic LactobacilliBenzalkonium Chloride0.25 - 8.0Not Reported[8]
Cariogenic ActinomycetesBenzalkonium Chloride0.125 - 8.0Not Reported[8]
Antifungal Activity

The antifungal activity of QACs is generally more effective against yeasts than molds.[9] The mechanism of action is similar to that against bacteria, involving the disruption of the fungal plasma membrane.

Studies on benzalkonium chloride and cetrimide (B107326) have shown rapid inactivation of Candida species.[9] However, their efficacy against filamentous fungi, such as Aspergillus species, is reported to be lower, often exhibiting fungistatic rather than fungicidal activity.[9]

Table 2: Representative Antifungal Activity of Quaternary Ammonium Compounds

MicroorganismCompoundActivityReference
Candida albicansBenzalkonium Chloride (0.5%)Fungicidal[9]
Candida kruseiBenzalkonium Chloride (0.5%)Fungicidal[9]
Candida parapsilosisBenzalkonium Chloride (0.5%)Fungicidal[9]
Aspergillus ochraceusBenzalkonium Chloride (0.5%)Ineffective/Fungistatic[9]
Antiviral Activity

The virucidal activity of quaternary ammonium compounds is primarily directed against enveloped viruses.[10] The lipid envelope of these viruses is a key target for the surfactant action of QACs, leading to the disruption of the envelope and inactivation of the virus.[11] In contrast, non-enveloped viruses, which lack a lipid envelope, are generally more resistant to QACs.[10][12]

Table 3: Representative Virucidal Activity of Quaternary Ammonium Compounds

VirusCompoundActivityReference
Herpes Simplex Virus type 1 (enveloped)Benzalkonium ChlorideEffective[10][12]
Human Immunodeficiency Virus type 1 (enveloped)Benzalkonium ChlorideEffective[10][12]
Human Coronavirus (enveloped)Benzalkonium ChlorideIneffective[10][12]
Coxsackie Virus (non-enveloped)Benzalkonium ChlorideActive[10][12]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound, as a typical QAC, involves a multi-step process targeting the microbial cell membrane.

cluster_0 Mechanism of Action of this compound A 1. Adsorption and Penetration of the Cell Wall B 2. Interaction with the Cytoplasmic Membrane A->B C 3. Membrane Disorganization B->C D 4. Leakage of Intracellular Components C->D E 5. Degradation of Proteins and Nucleic Acids D->E F 6. Cell Lysis and Death E->F

Mechanism of action of quaternary ammonium compounds.

The process begins with the adsorption of the positively charged this compound molecules to the negatively charged microbial cell surface.[2] This is followed by penetration of the cell wall and interaction with the cytoplasmic membrane.[2] The insertion of the QAC molecules into the lipid bilayer disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[2] Ultimately, this damage results in the degradation of proteins and nucleic acids, culminating in cell lysis and death.[2]

Experimental Protocols

The following protocols describe standard methodologies for determining the antimicrobial spectrum of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a commonly used technique.[14]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

cluster_workflow MIC/MBC Determination Workflow prep Prepare Serial Dilutions of This compound in 96-well Plate inoculate Inoculate Wells with Microbial Suspension prep->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate under Optimal Conditions inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Wells with No Visible Growth onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Workflow for MIC and MBC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15]

Protocol: MBC/MFC Assay

  • Perform MIC Assay: Following the determination of the MIC, select the wells showing no visible growth.

  • Subculturing: Aliquot a small, standardized volume from each of these clear wells and plate it onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

  • Reading and Interpretation: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This compound, as a quaternary ammonium compound, is anticipated to possess a broad antimicrobial spectrum, with notable activity against bacteria and enveloped viruses, and to a lesser extent, fungi. Its primary mechanism of action involves the disruption of microbial cell membranes. While specific quantitative data for this compound is not extensively documented in publicly accessible sources, the information available for structurally similar QACs provides a strong basis for inferring its antimicrobial profile. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's efficacy against a comprehensive range of microorganisms. Further research is warranted to establish the precise MIC and MBC values of this compound against clinically relevant pathogens to fully elucidate its therapeutic potential.

References

Introduction to Cethexonium Bromide and its Critical Micelle Concentration (CMC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Critical Micelle Concentration of Cethexonium Bromide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This compound is a cationic surfactant belonging to the class of quaternary ammonium (B1175870) compounds.[1][2] Its molecular structure consists of a bulky hydrophobic group (a hexadecyl chain attached to a cyclohexyl ring) and a positively charged hydrophilic head group (a dimethylammonium group). This amphiphilic nature allows this compound to be surface-active in aqueous solutions.

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[3] Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, such as the air-water interface, leading to a significant decrease in surface tension.[4] Once the CMC is reached, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the solution.[5] At concentrations above the CMC, the surface tension of the solution remains relatively constant.[3]

The determination of the CMC is crucial for various applications in drug development and research, including the formulation of drug delivery systems, understanding antimicrobial activity, and in processes requiring solubilization of poorly water-soluble compounds.[6][7]

Quantitative Data on CMC

Direct experimental data for the Critical Micelle Concentration (CMC) of this compound in aqueous solutions is not extensively available in publicly accessible literature. However, we can infer its behavior by examining a closely related and widely studied cationic surfactant, Cetyltrimethylammonium bromide (CTAB), which shares the same hexadecyl (C16) hydrophobic tail.

The CMC of a surfactant is influenced by factors such as temperature and the presence of electrolytes.[3] For CTAB, the CMC in pure water is approximately 0.92 mM at 25°C.[8] The addition of salts to the aqueous solution tends to decrease the CMC value.[9] This is because the salt's counter-ions shield the electrostatic repulsion between the positively charged head groups of the surfactant molecules, facilitating micelle formation at a lower concentration. Temperature can also have a complex effect on the CMC. For CTAB, the CMC value has been shown to increase linearly as the temperature rises from 10°C to 40°C.[10]

Table 1: Representative CMC Values for Cetyltrimethylammonium Bromide (CTAB) in Aqueous Solution

SurfactantSolventTemperature (°C)MethodCMC (mM)
CTABWater25Not Specified0.92[8]
CTABWater25Streaming Potential0.93[10]
CTABWater20Streaming Potential0.93[10]
CTABWater30Streaming Potential1.02[10]
CTABWater40Streaming Potential1.13[10]
CTABWater25Conductivity0.907[11]

Note: This table provides data for CTAB as a proxy for this compound due to a lack of specific literature values for the latter.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting an abrupt change in a physical property of the surfactant solution as the concentration crosses the CMC.

Surface Tensiometry

This is a classic method for CMC determination. It involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of this stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Measurement: Use a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) to measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant. The CMC is determined from the intersection of these two lines.[4]

Conductivity Measurement

This method is suitable for ionic surfactants like this compound. It is based on the change in the electrical conductivity of the solution upon micelle formation.

Protocol:

  • Solution Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.

  • Measurement: Use a calibrated conductivity meter to measure the specific conductivity of each solution at a constant temperature. Ensure the solution is well-stirred and thermally equilibrated before each measurement.[11]

  • Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The break point, corresponding to the intersection of these two lines, indicates the CMC.[11][12] The change in slope occurs because the mobility of the surfactant molecules is reduced when they aggregate into micelles.

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.

Protocol:

  • Probe and Solution Preparation: Prepare a stock solution of a fluorescent probe like pyrene (B120774) in a suitable solvent. Prepare a series of this compound solutions and add a small, constant amount of the pyrene stock solution to each. The final probe concentration should be very low to avoid affecting micellization.[13]

  • Fluorescence Measurement: Excite the solutions with a specific wavelength and record the emission spectra using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.[5]

  • Data Analysis: Plot the I1/I3 ratio as a function of the surfactant concentration. A sigmoidal curve is typically observed. The point of the sharpest change in the curve corresponds to the CMC.[5]

Applications and Mechanism of Action

Antimicrobial and Antiseptic Properties

This compound is primarily used as an antiseptic, particularly in ophthalmic preparations for treating superficial eye conditions.[1][14][15] As a quaternary ammonium compound, its antimicrobial activity stems from its ability to disrupt microbial cell membranes.

The positively charged hydrophilic head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. The hydrophobic tail then penetrates the hydrophobic core of the membrane. This process disrupts the structural integrity and permeability of the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[16][17]

Role in Drug Delivery

Cationic surfactants like this compound are of significant interest in drug delivery for several reasons:

  • Solubilization: The hydrophobic core of micelles can encapsulate poorly water-soluble drugs, increasing their apparent solubility in aqueous formulations.

  • Enhanced Permeability: The positive charge of the surfactant can promote interaction with negatively charged biological membranes, potentially enhancing drug absorption.

  • Nanoparticle Formulation: They can be used as stabilizers in the formulation of drug-loaded nanoparticles, preventing their aggregation.[18][19]

Mandatory Visualizations

G General Workflow for CMC Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Series of Aqueous Dilutions prep_stock->prep_dilutions measure_prop Measure Physical Property (e.g., Surface Tension, Conductivity) prep_dilutions->measure_prop plot_data Plot Property vs. Concentration measure_prop->plot_data find_break Identify Break Point in the Plot plot_data->find_break det_cmc Determine CMC find_break->det_cmc

Caption: A generalized experimental workflow for determining the CMC.

G Micelle Formation Process cluster_below Below CMC cluster_above Above CMC M1 Monomer Micelle Micelle M1->Micelle Increasing Concentration M2 Monomer M3 Monomer M4 Monomer M5 Monomer M6 Monomer M7 Monomer

Caption: Aggregation of monomers to form a micelle above the CMC.

G Antimicrobial Mechanism of this compound cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_lysis Cell Lysis CationicHead Positively Charged Cationic Head BacterialMembrane Negatively Charged Bacterial Cell Membrane CationicHead->BacterialMembrane Electrostatic Attraction HydrophobicTail Hydrophobic Tail Penetration BacterialMembrane->HydrophobicTail MembraneDisruption Disruption of Membrane Integrity HydrophobicTail->MembraneDisruption Leakage Leakage of Intracellular Contents MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of bacterial cell membrane disruption by Cethexonium.

G Drug Delivery via Micellar Solubilization cluster_formulation Formulation cluster_delivery Delivery cluster_action Action Drug Poorly Soluble Drug Micelle Drug-Loaded Micelle Drug->Micelle Surfactant This compound (> CMC) Surfactant->Micelle Target Target Site (e.g., Cell Membrane) Micelle->Target DrugRelease Drug Release Target->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Pathway for drug delivery using micellar solubilization.

References

An In-Depth Technical Guide to the Surfactant Properties of Quaternary Ammonium Compounds: A Focus on Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium (B1175870) compounds (QACs) represent a class of cationic surfactants with a broad spectrum of applications in the pharmaceutical and biotechnology sectors, primarily owing to their antimicrobial and surface-active properties. This technical guide provides a comprehensive overview of the core surfactant properties of QACs, with a specific focus on Cethexonium bromide. Due to the limited availability of specific quantitative data for this compound, data from the structurally similar and extensively studied Cetyltrimethylammonium bromide (CTAB) is utilized as a comparative proxy to elucidate key surfactant characteristics. This document details fundamental concepts such as critical micelle concentration (CMC), surface tension reduction, and the hydrophilic-lipophilic balance (HLB). Furthermore, it outlines detailed experimental protocols for the determination of these properties and explores the role of these surfactants in drug delivery systems. Visual diagrams generated using Graphviz are provided to illustrate key molecular structures, experimental workflows, and biological interactions.

Introduction to Quaternary Ammonium Compounds as Surfactants

Quaternary ammonium compounds are organic molecules characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups.[1][2] This cationic nature, combined with a long hydrophobic alkyl chain, imparts amphiphilic properties, making them effective surfactants.[1] Their ability to reduce surface and interfacial tension allows for the formation of micelles, emulsions, and liposomes, which are critical for various pharmaceutical formulations.[3] this compound, chemically known as N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide, is a QAC utilized for its antiseptic properties.[4] Its structural similarity to other long-chain QACs, such as Cetyltrimethylammonium bromide (CTAB), suggests comparable surfactant behavior.

Core Surfactant Properties

The efficacy of a surfactant is defined by several key quantitative parameters. This section details these properties, leveraging data from CTAB to provide a quantitative context for understanding the expected behavior of this compound.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[5] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles.[5] The CMC is a critical parameter as it dictates the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.

Table 1: Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) in Aqueous Solution

ParameterValueConditions
CMC~0.92 - 1.0 mM25 °C, in water

Note: The CMC of QACs can be influenced by factors such as temperature, pH, and the presence of electrolytes.[5]

Surface Tension Reduction

Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-air interface. The effectiveness of a surfactant is often measured by the extent to which it can lower the surface tension of water (approximately 72 mN/m at 25°C). The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[5]

Table 2: Surface Tension Properties of Cetyltrimethylammonium Bromide (CTAB)

ParameterValueConditions
Surface Tension at CMC (γ_cmc)~36 mN/m25 °C, in water
Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[5][6] The HLB value determines the surfactant's suitability for various applications, such as emulsification, detergency, and solubilization. For ionic surfactants, the HLB can be estimated using Davies' method, which assigns group numbers to different structural moieties of the molecule.[7][8]

Davies' Method for Calculating HLB:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Table 3: Estimated Hydrophilic-Lipophilic Balance (HLB) for this compound

Structural GroupGroup NumberContribution
Hydrophilic Head Group
-N+(CH3)2- (Quaternary Amine)9.4+9.4
-OH (Hydroxyl on cyclohexy)1.9+1.9
Lipophilic Tail Group
-CH2- (Methylene) x 150.475-7.125
-CH3 (Terminal Methyl)0.475-0.475
Cyclohexyl ring-1.5 (approx.)-1.5
Total Estimated HLB ~10.7

An HLB value in this range suggests that this compound is a good oil-in-water (O/W) emulsifier and solubilizing agent.[6]

Experimental Protocols

Accurate determination of surfactant properties is crucial for their effective application. This section outlines the standard experimental methodologies for measuring CMC and surface tension.

Determination of Critical Micelle Concentration (CMC)

Several techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.

This method involves measuring the surface tension of a series of surfactant solutions of increasing concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break, the point of which corresponds to the CMC.[9]

Experimental Workflow for CMC Determination by Tensiometry

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Create serial dilutions of varying concentrations prep1->prep2 measure Measure surface tension of each dilution using a tensiometer prep2->measure plot Plot surface tension vs. log(concentration) measure->plot cmc Identify CMC at the breakpoint of the curve plot->cmc

Caption: Workflow for CMC determination using tensiometry.

For ionic surfactants like this compound, conductivity measurements provide a reliable method for CMC determination. The specific conductivity of the solution is measured as a function of surfactant concentration. A plot of conductivity versus concentration will exhibit a change in slope at the CMC, due to the lower mobility of the micelles compared to the free ions.

Experimental Workflow for CMC Determination by Conductometry

G cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Create serial dilutions of varying concentrations prep1->prep2 measure Measure conductivity of each dilution using a conductivity meter prep2->measure plot Plot conductivity vs. concentration measure->plot cmc Determine CMC from the intersection of the two linear portions plot->cmc

Caption: Workflow for CMC determination using conductometry.

Role in Drug Delivery Systems

The surfactant properties of QACs like this compound make them valuable excipients in various drug delivery systems. Their ability to form micelles and act as emulsifiers is key to their utility.

Micellar Solubilization

Above the CMC, QACs form micelles with a hydrophobic core and a hydrophilic shell. This structure allows for the encapsulation and solubilization of poorly water-soluble drugs within the hydrophobic core, thereby enhancing their bioavailability.

Diagram of a this compound Micelle Encapsulating a Hydrophobic Drug

Caption: A this compound micelle with a hydrophobic drug.

Formulation of Nanoemulsions and Liposomes

This compound can act as an emulsifying agent to stabilize oil-in-water nanoemulsions, which are effective carriers for lipophilic drugs.[10] In the formation of liposomes, cationic lipids like this compound can be incorporated to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and facilitate drug uptake.[11]

Penetration Enhancement

QACs can act as penetration enhancers in transdermal and ophthalmic drug delivery.[12] They are thought to disrupt the highly ordered structure of the stratum corneum or the corneal epithelium, thereby increasing the permeability for co-administered drugs.[12]

Mechanism of Action and Biological Interactions

The primary biological activity of QACs is their antimicrobial effect, which is a direct consequence of their surfactant properties.

Antimicrobial Mechanism

The cationic headgroup of this compound electrostatically interacts with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.[1] The hydrophobic tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3]

Signaling Pathway of QAC-Induced Bacterial Cell Death

G qac This compound (QAC) membrane Bacterial Cell Membrane (Negatively Charged) qac->membrane 1. Adsorption interaction Electrostatic Interaction & Hydrophobic Insertion membrane->interaction 2. Intercalation disruption Membrane Disruption & Permeabilization interaction->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Mechanism of antimicrobial action of QACs.

Interaction with Eukaryotic Cell Membranes

In drug delivery, the interaction of cationic surfactants with eukaryotic cell membranes is a double-edged sword. While it can enhance drug uptake, it can also lead to cytotoxicity. The positively charged headgroup of this compound can interact with the negatively charged components of mammalian cell membranes, potentially leading to membrane disruption at high concentrations. This necessitates careful formulation design to balance efficacy and safety.

Conclusion

This compound, as a representative quaternary ammonium compound, possesses significant potential as a versatile excipient in pharmaceutical formulations. Its surfactant properties, including a low critical micelle concentration and the ability to significantly reduce surface tension, enable its use as a solubilizing agent, emulsifier, and penetration enhancer. While specific quantitative data for this compound remains to be fully elucidated, the well-characterized properties of its structural analog, CTAB, provide a strong basis for understanding its behavior. The antimicrobial activity of this compound is intrinsically linked to its surfactant nature, involving the disruption of microbial cell membranes. For drug development professionals, a thorough understanding of these core surfactant properties and their experimental determination is paramount for the rational design of safe and effective drug delivery systems. Further research to quantify the specific surfactant parameters of this compound will be invaluable for its optimized application in advanced pharmaceutical formulations.

References

An In-Depth Technical Guide to the Research Applications of Cethexonium Bromide (CAS Number: 1794-74-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide, a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant with established applications as an antiseptic. This technical guide provides a comprehensive overview of the research applications of this compound (CAS No. 1794-74-7), with a focus on its antimicrobial properties, mechanism of action, and available data from scientific literature. While specific quantitative data for this compound is limited in publicly accessible research, this guide synthesizes the known information and provides context based on the broader class of quaternary ammonium compounds. This document details its primary application in ophthalmology, explores its presumed mechanism of action based on related compounds, and outlines standard experimental protocols for its evaluation.

Introduction

This compound is a quaternary ammonium salt with the chemical formula C₂₄H₅₀BrNO. It belongs to the class of cationic surfactants, which are characterized by a positively charged hydrophilic head group and a long hydrophobic tail. This amphipathic nature is central to its biological activity. Primarily, this compound is recognized for its role as an antiseptic agent, particularly in topical applications for the eye, nose, and throat to manage minor infections.[1]

Chemical Structure and Properties:

PropertyValue
CAS Number 1794-74-7
Molecular Formula C₂₄H₅₀BrNO
Molecular Weight 448.6 g/mol
IUPAC Name Hexadecyl(2-hydroxycyclohexyl)dimethylammonium bromide
Synonyms Bactyl, Biocidan, Monosept

Core Mechanism of Action: Disruption of Bacterial Cell Membranes

The primary mechanism of action for quaternary ammonium compounds like this compound is the catastrophic disruption of the bacterial cell membrane.[2] This process is initiated by the electrostatic interaction between the positively charged cationic head of the this compound molecule and the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic alkyl tail penetrates and intercalates into the lipid bilayer. This insertion disrupts the organized structure of the membrane, leading to a loss of membrane integrity and increased fluidity. The compromised membrane loses its selective permeability, resulting in the leakage of essential intracellular components like ions (e.g., potassium), metabolites, and even larger molecules like RNA and proteins. This ultimately leads to bacterial cell death.

cluster_membrane Bacterial Cell Membrane cluster_cethexonium This compound PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid QAC Cationic Head Hydrophobic Tail QAC:head->PL1 + to - QAC:tail->PL2 Intercalation step1 1. Electrostatic Attraction step1->QAC:tail step2 2. Insertion into Membrane step3 3. Membrane Disruption step2->step3 step4 4. Leakage of Cellular Contents step3->step4 step5 5. Cell Death step4->step5

Figure 1: Proposed mechanism of this compound action on the bacterial cell membrane.

Research Applications and Quantitative Data

The primary documented research application of this compound is in ophthalmology as a topical antiseptic. It is formulated in eye drops at a concentration of 0.025% for the treatment of superficial eye infections.[3]

Table 1: Antimicrobial Activity of Cetrimonium (B1202521) Bromide (CTAB) (for reference)

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus (including MRSA)15.6 - 62.5[2][4]
Escherichia coliNot specified[4]
Pseudomonas aeruginosaNot specified[4]
Candida albicansNot specified[4]

Further research is critically needed to establish a comprehensive antimicrobial profile of this compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocols

For researchers investigating the antimicrobial and cytotoxic properties of this compound, the following standard protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[5]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

start Prepare Cethexonium Bromide Stock Solution dilute Perform Serial Dilutions in 96-well plate start->dilute add_inoculum Inoculate Wells dilute->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate Plate (16-24h, 37°C) add_inoculum->incubate read Read Results (Visual Inspection for Turbidity) incubate->read mic Determine MIC read->mic

Figure 2: Experimental workflow for MIC determination.

Cytotoxicity Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., corneal epithelial cells for ophthalmic applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.

start Plate Cells in 96-well Plate treat Treat with Cethexonium Bromide Concentrations start->treat incubate Incubate Plate (24-72h, 37°C) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Figure 3: Experimental workflow for cytotoxicity (IC50) determination using the MTT assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with intracellular signaling pathways. The primary mode of action is considered to be the direct physical disruption of the cell membrane, which leads to a cascade of events culminating in cell death, rather than the modulation of specific signaling cascades. However, downstream effects of membrane damage, such as the release of intracellular contents and subsequent cellular stress responses, could indirectly influence various signaling pathways. Further research is warranted to explore these potential secondary effects.

Conclusion and Future Directions

This compound is a quaternary ammonium antiseptic with a primary application in ophthalmic preparations. Its mechanism of action is presumed to be consistent with other QACs, involving the disruption of bacterial cell membranes. A significant gap exists in the scientific literature regarding specific quantitative data on its antimicrobial spectrum (MIC values) and cytotoxicity (IC50 values).

Future research should focus on:

  • Comprehensive Antimicrobial Profiling: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungi, particularly those relevant to ocular infections.

  • Cytotoxicity Studies: Establishing the IC50 values of this compound on relevant human cell lines, such as corneal and conjunctival epithelial cells, to better understand its safety profile.

  • Mechanism of Action Studies: Investigating the specific interactions of this compound with bacterial membranes and exploring any potential secondary effects on cellular signaling pathways.

  • In Vivo Efficacy and Safety: Conducting well-controlled clinical trials to further validate the efficacy and safety of this compound in its current and potential future applications.

This in-depth guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge on this compound and underscoring the critical need for further investigation to fully elucidate its therapeutic potential.

References

In Vitro Cytotoxicity of Cethexonium Bromide on Bacterial Biofilms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide, a quaternary ammonium (B1175870) compound, is recognized for its antiseptic properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, with a specific focus on its efficacy against bacterial biofilms. This document synthesizes available quantitative data on its anti-biofilm and cytotoxic activities, offers detailed experimental protocols for key assessment assays, and presents visual workflows to facilitate experimental design and execution. The information herein is intended to support researchers, scientists, and drug development professionals in evaluating this compound as a potential agent for biofilm control and in understanding its toxicological profile.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents and the host immune system. The emergence of biofilm-associated infections has become a critical challenge in healthcare and industrial settings, necessitating the development of novel anti-biofilm strategies.

This compound, also known as Cetrimonium (B1202521) bromide (CTAB), is a cationic surfactant with broad-spectrum antimicrobial activity. Its mechanism of action primarily involves the disruption of cell membrane integrity. This guide explores the in vitro effects of this compound on the viability of bacterial biofilms and its cytotoxic impact on mammalian cells, providing a foundational understanding for its potential therapeutic and industrial applications.

Quantitative Data on the In Vitro Activity of this compound

The following tables summarize the available quantitative data on the anti-biofilm and cytotoxic effects of this compound.

Table 1: Anti-biofilm Activity of Cetrimonium Bromide against Monospecies Biofilms

Bacterial SpeciesSurfaceConcentration (ppm)Temperature (°C)Exposure Time (min)Reduction in Viable Cells (Log10 CFU/cm²)
Staphylococcus aureusStainless Steel10025102 - 4
Staphylococcus aureusStainless Steel20025102 - 4
Staphylococcus aureusStainless Steel1005015> 5
Staphylococcus aureusStainless Steel2005015> 5
Salmonella spp.Stainless Steel10025102 - 4
Salmonella spp.Stainless Steel20025102 - 4
Salmonella spp.Stainless Steel1005015> 5
Salmonella spp.Stainless Steel2005015> 5

Data synthesized from a study by Avila-Novoa et al. (2017). The study found that Cetrimonium bromide was more effective at a higher temperature and longer exposure time. In dual-species biofilms, a reduction of more than 5 Log10 CFU/cm² was achieved at 200 ppm and 50°C.[1][2][3]

Table 2: In Vitro Cytotoxicity of Cetrimonium Bromide (CTAB) on Mammalian Cell Lines

Cell LineAssayConcentrationExposure TimeEffect
Human Skin HaCaT KeratinocytesCell Viability10 µM24 hoursToxic
Human Skin HaCaT KeratinocytesCell Viability< 1 µM24 hoursNon-toxic
Human Glioblastoma (U87 & A172)CytotoxicityIncreasing concentrationsNot specifiedInduces cell death
Human Head and Neck Cancer (FaDu)CytotoxicityNot specifiedNot specifiedExhibits anticancer cytotoxicity with minimal effects on normal fibroblasts
Human Lung Fibroblast (CRL-1490)Cell Viability100 µM2 hours~0% cell viability
Human Hepatocellular Carcinoma (HepG-2)Cell Viability (IC50)0.2 µg/mL (as Cu-CTAB + GaO-NPs complex)Not specifiedPotent cytotoxicity

This table summarizes data from multiple sources which indicate that the cytotoxicity of Cetrimonium bromide is cell line and concentration-dependent.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for assessing the anti-biofilm and cytotoxic properties of this compound.

Assessment of Anti-Biofilm Activity: Crystal Violet Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation.

Principle: Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm. The amount of stained biofilm is proportional to the absorbance reading after solubilization of the dye.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or absolute ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB to an optical density (OD) of 0.1 at 600 nm.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Include negative control wells containing only sterile TSB.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, gently remove the planktonic bacteria by aspirating the medium from each well.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

    • Prepare serial dilutions of this compound in TSB.

    • Add 200 µL of the different concentrations of this compound to the wells containing the established biofilms. Include a positive control (untreated biofilm) and a negative control (wells with no biofilm).

    • Incubate the plate for the desired exposure time (e.g., 10 min, 15 min, 24 hours) at the desired temperature (e.g., 25°C, 37°C, 50°C).

  • Staining and Quantification:

    • Aspirate the this compound solution and wash the wells twice with PBS.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Dry the plate at room temperature or in an incubator.

    • Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Assessment of In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HaCaT, HeLa, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator until purple formazan crystals are visible under a microscope.

    • Aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with shaking to ensure complete solubilization.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (OD_treated / OD_control) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed mechanism of action.

Anti_Biofilm_Assay_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation & Treatment cluster_quantify Quantification A Bacterial Culture (Overnight) B Dilute Culture (OD600=0.1) A->B C Inoculate 96-well Plate B->C D Incubate (24-48h, 37°C) C->D E Wash with PBS D->E F Add this compound E->F G Incubate (Treatment) F->G H Wash with PBS G->H I Stain with Crystal Violet H->I J Wash with PBS I->J K Solubilize Dye J->K L Measure Absorbance (570 nm) K->L

Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt_assay MTT Assay A Seed Mammalian Cells in 96-well Plate B Incubate (24h, 37°C) A->B C Add this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H Proposed_Mechanism_of_Action cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell CB This compound (Cationic Surfactant) Membrane Cell Membrane (Negatively Charged) CB->Membrane Electrostatic Interaction Mito Mitochondrial Membrane CB->Mito Accumulation Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death ATP Inhibition of ATP Synthase Mito->ATP Apoptosis Apoptosis ATP->Apoptosis

References

An In-Depth Technical Guide to the Solubility of Cethexonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium (B1212954) bromide is a quaternary ammonium (B1175870) compound with antiseptic properties. Its solubility in various solvents is a critical parameter for its formulation, delivery, and efficacy in pharmaceutical and research applications. This technical guide provides a comprehensive overview of the known solubility characteristics of cethexonium bromide in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available scientific literature, this document focuses on qualitative solubility, factors influencing the solubility of similar quaternary ammonium compounds, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, with the chemical formula C₂₄H₅₀BrNO, is a cationic surfactant. Its structure, comprising a bulky hydrophobic hexadecyl and cyclohexyl group and a hydrophilic quaternary ammonium bromide, dictates its amphiphilic nature and, consequently, its solubility profile. Understanding its interaction with different organic solvents is paramount for developing stable and effective formulations, from topical antiseptics to more complex drug delivery systems.

Solubility Profile of this compound

A thorough review of scientific literature, safety data sheets, and chemical databases reveals a lack of specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative descriptions of its solubility have been reported.

Data Presentation: Qualitative Solubility

The following table summarizes the available qualitative solubility information for this compound.

SolventSolubility DescriptionSource(s)
WaterSoluble[1]
Alcohol (e.g., Ethanol, Methanol)Soluble[1]
Chloroform (B151607)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble
Petroleum EtherPractically Insoluble[1]

It is important to note that "soluble" and "practically insoluble" are qualitative terms and the actual amount of this compound that can be dissolved in these solvents can vary with temperature and the specific grade of the solvent.

Factors Influencing Solubility of Quaternary Ammonium Salts

The solubility of this compound, as a quaternary ammonium salt, is governed by several physicochemical factors:

  • Polarity of the Solvent: The principle of "like dissolves like" is central. Polar solvents are generally more effective at solvating the charged quaternary ammonium head, while non-polar solvents will better accommodate the long alkyl chain. A solvent with a balance of polar and non-polar characteristics, such as a lower-chain alcohol, is often a good solvent for such amphiphilic molecules.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. The additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Chain Length of the Cation: The long hexadecyl (C16) chain of this compound contributes significantly to its hydrophobic character, influencing its solubility in non-polar solvents and decreasing its solubility in highly polar solvents compared to shorter-chain quaternary ammonium salts.

  • Nature of the Anion: While the focus is on the organic solvent, the counter-ion (bromide) also plays a role in the overall lattice energy of the salt, which must be overcome for dissolution to occur.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (B75204) and inert liners (e.g., PTFE)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or titrator)

Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the working range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Quantification Methods

Several methods can be employed to determine the concentration of this compound in the saturated solvent samples:

  • Two-Phase Titration: A common method for quantifying cationic surfactants. The sample is titrated with an anionic surfactant standard (e.g., sodium dodecyl sulfate) in a two-phase system (e.g., chloroform and water) with an indicator dye. The endpoint is observed by a color change in one of the phases.

  • Argentometric Titration: As this compound is a bromide salt, it can be quantified by titrating with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically with a silver-selective electrode.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a mobile phase can be developed for the separation and quantification of this compound. Detection can be achieved using a UV detector at a low wavelength (around 205-215 nm) or an evaporative light scattering detector (ELSD).

  • UV-Vis Spectrophotometry: While this compound does not have a strong chromophore for high-wavelength UV analysis, it can sometimes be quantified at lower wavelengths. Alternatively, a colorimetric method involving the formation of an ion-pair with a dye that can be measured in the visible region could be developed.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess This compound to Vial B Add Known Volume of Organic Solvent A->B C Seal and Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant and Filter D->E F Dilute Sample E->F G Quantify Concentration (e.g., Titration, HPLC) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

Cethexonium Bromide: A Technical Guide to its Historical Development and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide, a quaternary ammonium (B1175870) compound, has a long-standing history as an effective antiseptic agent. This technical guide provides a comprehensive overview of its historical development, from the initial synthesis to its application in pharmaceutical products. Detailed methodologies for its chemical synthesis are outlined, alongside a summary of its physicochemical properties and antimicrobial activity. The mechanism of action, characteristic of quaternary ammonium compounds, is also elucidated with a corresponding signaling pathway diagram. This document serves as a key resource for researchers and professionals in drug development, offering in-depth insights into this important antiseptic compound.

Introduction

This compound, chemically known as N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide, is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups. This structure imparts amphiphilic properties, enabling them to disrupt the cell membranes of microorganisms, which underlies their potent antimicrobial activity. This compound has found significant application as an antiseptic, particularly in ophthalmic preparations, due to its broad spectrum of activity and compatibility with topical administration.

Historical Development

The development of this compound is situated within the broader history of quaternary ammonium compounds as disinfectants and antiseptics.

  • Early 20th Century: The antimicrobial properties of QACs were first recognized in 1916.[1]

  • 1935: These compounds were formally acknowledged as germicides.[1]

  • 1951: The synthesis of this compound was first reported by Mousseron et al.[2] Their work involved the reaction of cetyl bromide with 2-dimethylaminocyclohexanol.[2]

  • Mid to Late 20th Century: Following its synthesis, this compound was developed for pharmaceutical use, primarily as a topical antiseptic. It became the active ingredient in several commercial products, including the ophthalmic solutions Biocidan and Monosept.[3][4][5] These products are used for the treatment of superficial eye infections.[3][4] The development of sterile, single-dose ophthalmic preparations marked a significant advancement in reducing the risk of contamination and improving patient safety in eye care.[6]

Chemical Synthesis

The synthesis of this compound is based on the quaternization of a tertiary amine, a reaction known as the Menshutkin reaction.[7] The primary synthetic route involves the reaction of 2-dimethylaminocyclohexanol with cetyl bromide (1-bromohexadecane).

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of 2-dimethylaminocyclohexanol attacks the electrophilic carbon atom of cetyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. The bromide ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium cation, Cethexonium. The bromide ion then acts as the counter-ion.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-dimethylaminocyclohexanol 2-Dimethylaminocyclohexanol Reaction Quaternization (Menshutkin Reaction) 2-dimethylaminocyclohexanol->Reaction Tertiary Amine Cetyl_bromide Cetyl Bromide (1-Bromohexadecane) Cetyl_bromide->Reaction Alkyl Halide Cethexonium_bromide This compound Reaction->Cethexonium_bromide

Caption: Synthesis of this compound via Quaternization.

Experimental Protocol (Representative)

Materials:

  • 2-Dimethylaminocyclohexanol

  • Cetyl bromide (1-Bromohexadecane)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Stirring plate

  • Apparatus for filtration under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of 2-dimethylaminocyclohexanol and cetyl bromide in a minimal amount of acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours to ensure complete conversion.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, may precipitate out of the solution upon cooling. If not, the product can be precipitated by the slow addition of diethyl ether with stirring.

  • Purification: Collect the crude product by filtration under reduced pressure and wash with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the purified this compound under vacuum to obtain a white to off-white solid.

Physicochemical and Antimicrobial Properties

Physicochemical Data
PropertyValueReference
Chemical Formula C₂₄H₅₀BrNO[8]
Molecular Weight 448.6 g/mol [8]
Appearance White powder[2]
Melting Point 75 °C[2]
Solubility Soluble in water, alcohol, and chloroform. Practically insoluble in petroleum ether.[2]
CAS Number 1794-74-7[8]
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. As a quaternary ammonium compound, its efficacy is attributed to its ability to disrupt microbial cell membranes. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, data for the closely related compound Cetyltrimethylammonium bromide (CTAB) provides an indication of its potency.

MicroorganismMIC Range (for CTAB)Reference
Staphylococcus aureus (including MRSA)0.5 - 32 µg/mL[9]
Pseudomonas aeruginosaNot specifically reported for CTAB, but QACs are generally effective.
Escherichia coliNot specifically reported for CTAB, but QACs are generally effective.
Candida albicansNot specifically reported for CTAB, but QACs are generally effective.

Mechanism of Action

The antimicrobial mechanism of action of this compound, like other QACs, is a multi-step process that ultimately leads to the disruption of the microbial cell membrane and cell death.

  • Adsorption and Binding: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Penetration: The long, lipophilic alkyl chain (hexadecyl group) of the molecule penetrates the hydrophobic interior of the cell membrane.

  • Membrane Disruption: The insertion of the QAC molecules into the cell membrane disrupts the ordered structure of the lipid bilayer. This leads to a loss of membrane integrity, causing leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Cell Lysis: The extensive damage to the cell membrane ultimately results in cell lysis and death.

G Mechanism of Action of this compound Cethexonium_Bromide This compound (Cationic Surfactant) Bacterial_Cell_Surface Negatively Charged Bacterial Cell Surface Cethexonium_Bromide->Bacterial_Cell_Surface Electrostatic Attraction Membrane_Penetration Penetration of Lipid Bilayer Bacterial_Cell_Surface->Membrane_Penetration Hydrophobic Interaction Membrane_Disruption Disruption of Membrane Integrity Membrane_Penetration->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial Mechanism of this compound.

Applications

The primary application of this compound is as an antiseptic in pharmaceutical formulations. Its most notable use is in ophthalmic preparations for the treatment of superficial infections of the eye and its adnexa.[10][11] It is the active ingredient in commercially available eye drops such as Biocidan and Monosept.[3][4]

Conclusion

This compound has a well-established history as a safe and effective quaternary ammonium antiseptic. Its synthesis is straightforward, and its broad-spectrum antimicrobial activity makes it a valuable component in topical pharmaceutical preparations, particularly for ophthalmic use. This technical guide has provided a detailed overview of its historical development, synthesis, and mechanism of action, serving as a valuable resource for professionals in the fields of chemical and pharmaceutical sciences. Further research to determine the specific MIC values of this compound against a wider range of clinically relevant microorganisms would be beneficial for optimizing its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Cethexonium Bromide as an Ion-Pairing Reagent in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Ion-Pair Chromatography with Cethexonium (B1212954) Bromide

Ion-Pair Chromatography (IPC) is a technique used in High-Performance Liquid Chromatography (HPLC) to separate ionic and highly polar analytes on reversed-phase columns.[1][2] For acidic compounds, which are often anionic in solution, a cationic ion-pairing reagent is added to the mobile phase. Cethexonium bromide, a quaternary ammonium (B1175870) salt, serves as such a reagent.

The underlying principle of IPC involves the formation of a neutral ion-pair between the positively charged Cethexonium ion and the negatively charged analyte. This newly formed neutral complex has a greater affinity for the non-polar stationary phase of a reversed-phase column, leading to increased retention and improved separation of otherwise poorly retained acidic compounds.[2][3] The hydrophobicity of the Cethexonium cation is a key factor in this process, and its use allows for the elution of a wide variety of compounds with shorter retention times compared to other ion-pairing reagents like tetrabutylammonium (B224687) salts.[4]

Application Note 1: Simultaneous Quantitation of Clofibric Acid and its Acylglucuronide in Human Urine

Objective

To develop and validate a reversed-phase HPLC method using this compound for the simultaneous determination of the acidic drug clofibric acid and its more polar metabolite, clofibric acid acylglucuronide, in human urine samples. This method is particularly useful for pharmacokinetic and pharmacogenetic studies.[4]

Background

Glucuronic acid conjugates are often highly polar and elute quickly with poor retention on traditional reversed-phase HPLC columns. The use of this compound as an ion-pairing reagent enhances their retention, allowing for their separation and quantitation alongside their less polar parent drugs.[4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for this application.[4]

ParameterValue
HPLC System Standard HPLC with UV Detector
Column LiChrospher CH-18 (5 µm)
Mobile Phase Methanol / 0.01 M Phosphate (B84403) Buffer (pH 6.0) (70:30 to 80:20 v/v)
Ion-Pair Reagent 2.5 mM this compound in the mobile phase
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength for both analytes
Temperature Ambient
Data Presentation

The use of this compound provides close and short elution times for a wide variety of compounds and their glucuronide conjugates, with capacity factors (k') generally being lower than 7.5.[4]

CompoundRetention Behavior
Clofibric AcidWell-retained with a sharp peak
Clofibric Acid AcylglucuronideRetention is significantly increased, allowing for baseline separation from the parent drug and endogenous urine components.[4]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standards
  • Phosphate Buffer (0.01 M, pH 6.0):

    • Dissolve the appropriate amount of a phosphate salt (e.g., monosodium phosphate) in HPLC-grade water.

    • Adjust the pH to 6.0 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Prepare the desired ratio of Methanol and 0.01 M Phosphate Buffer (e.g., 70:30 v/v).

    • Add this compound to the mobile phase to a final concentration of 2.5 mM.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare stock solutions of clofibric acid and its glucuronide conjugate in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase.

Protocol 2: Sample Preparation (Human Urine)
  • Centrifugation: Centrifuge the urine sample to remove any particulate matter.

  • Dilution: Dilute the supernatant with the mobile phase. The dilution factor should be optimized based on the expected concentration of the analytes.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase containing this compound for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared standard solutions and urine samples.

  • Data Acquisition: Acquire the chromatograms and integrate the peaks corresponding to clofibric acid and its glucuronide conjugate.

  • Quantitation: Construct a calibration curve from the standard solutions and determine the concentration of the analytes in the urine samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Methanol/Phosphate Buffer + 2.5 mM this compound) prep_standards Standard Preparation (Clofibric Acid & Glucuronide) prep_sample Urine Sample Preparation (Centrifuge, Dilute, Filter) equilibration System Equilibration prep_sample->equilibration injection Inject Sample/Standard equilibration->injection separation Chromatographic Separation (LiChrospher CH-18 Column) injection->separation detection UV Detection separation->detection acquisition Data Acquisition detection->acquisition quantitation Quantitation acquisition->quantitation

Caption: Experimental workflow for the HPLC analysis of clofibric acid and its metabolite using this compound.

ion_pair_mechanism Mechanism of Ion-Pair Chromatography cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) analyte Anionic Analyte (A⁻) ion_pair_complex Neutral Ion-Pair (A⁻IP⁺) analyte->ion_pair_complex ion_pair_reagent Cethexonium⁺ (IP⁺) ion_pair_reagent->ion_pair_complex c18_surface Hydrophobic C18 Surface ion_pair_complex->c18_surface Enhanced Retention

Caption: Mechanism of ion-pair formation and retention on a C18 stationary phase.

General Protocol for Method Development with this compound

For developing a new HPLC method for other acidic analytes using this compound, the following general protocol can be followed:

  • Analyte and Column Selection:

    • Ensure the analyte is acidic and will be in an anionic form at the chosen mobile phase pH.

    • Select a standard reversed-phase column (e.g., C18 or C8).

  • Initial Mobile Phase Conditions:

    • Start with a mobile phase composition of Acetonitrile/Water or Methanol/Water with a buffer to control pH.

    • The pH should be chosen to ensure the analyte is ionized. For acidic analytes, a pH of 2-3 units above the pKa is generally suitable.

  • Optimization of this compound Concentration:

    • Begin with a concentration of 2.5 mM this compound in the mobile phase.

    • Vary the concentration (e.g., 1-10 mM) to optimize retention time and peak shape. Increasing the concentration generally increases retention.

  • Optimization of Organic Modifier Content:

    • Adjust the percentage of the organic modifier (Methanol or Acetonitrile) to fine-tune the retention time. Increasing the organic content will decrease retention.

  • Flow Rate and Temperature:

    • A standard flow rate of 1.0 mL/min is a good starting point.

    • Column temperature can be adjusted to improve peak shape and selectivity.

  • Method Validation:

    • Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

References

Application Notes and Protocols: Cethexonium Bromide in Ophthalmic Antiseptic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium (B1212954) bromide is a quaternary ammonium (B1175870) compound that serves as an antiseptic agent in ophthalmic preparations. Its primary application is as an active ingredient in eye drops designed for the adjunctive treatment of superficial eye infections and their adnexa. As a cationic surfactant, cethexonium bromide exerts its antimicrobial effect by disrupting the cell membranes of microorganisms. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of ophthalmic antiseptic solutions containing this compound.

Physicochemical Properties and Formulation

This compound is typically formulated as a sterile aqueous solution for ophthalmic use. A common concentration is 0.025% (w/v). The formulation is maintained at a physiologically compatible pH and tonicity to minimize ocular irritation.

Table 1: Typical Formulation of a 0.025% this compound Ophthalmic Solution [1]

IngredientConcentration (w/v)Purpose
This compound0.025%Active Antiseptic Agent
Sodium Chlorideq.s. to isotonicityTonicity Adjusting Agent
Purified Waterq.s. to 100%Vehicle

q.s. = quantum sufficit (as much as is sufficient)

Protocol for Formulation of a 0.025% this compound Ophthalmic Solution
  • Preparation of the Vehicle: In a sterile vessel, dissolve an appropriate amount of sodium chloride in purified water to achieve an isotonic solution.

  • Dissolution of Active Ingredient: Slowly add the calculated amount of this compound to the vehicle while stirring until completely dissolved.

  • pH Adjustment: Measure the pH of the solution and adjust to a physiologically acceptable range (typically 6.5-8.5) using sterile solutions of hydrochloric acid or sodium hydroxide, if necessary.

  • Sterile Filtration: Filter the bulk solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel under aseptic conditions.

  • Filling: Aseptically fill the sterile solution into pre-sterilized single-dose or multi-dose ophthalmic containers.

  • Sealing: Immediately seal the containers to maintain sterility.

Mechanism of Action

As a quaternary ammonium compound, this compound's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Cethexonium This compound (Cationic Head) Membrane Bacterial Cell Membrane (Negatively Charged) Cethexonium->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Causes Leakage Leakage of Intracellular Components Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Figure 1: Simplified signaling pathway of this compound's antimicrobial action.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound should be evaluated against a panel of relevant ocular pathogens. Standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are employed. While specific MIC/MBC data for this compound is limited in publicly available literature, data for other quaternary ammonium compounds against common ocular pathogens can provide an initial reference.

Table 2: Representative Antimicrobial Efficacy Data for Quaternary Ammonium Compounds against Ocular Pathogens

MicroorganismQuaternary Ammonium CompoundMIC (µg/mL)Reference
Staphylococcus aureusBenzalkonium chloride2 - 64[2]
Pseudomonas aeruginosaOctenidine dihydrochloride7.8 - 15.6[3]
Pseudomonas aeruginosaChlorhexidine digluconate15.6 - 31.25[3]
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar (B569324) medium. Suspend colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without antiseptic) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Safety and Toxicology

The safety of an ophthalmic antiseptic is paramount. Key toxicological assessments include in vitro cytotoxicity studies on human corneal epithelial cells and in vivo ocular irritation studies.

In Vitro Cytotoxicity

Cytotoxicity can be assessed using various assays that measure cell viability and membrane integrity. Data on cetalkonium (B82469) chloride, a structurally similar quaternary ammonium compound, provides insight into the potential cytotoxicity of this compound.

Table 3: In Vitro Cytotoxicity of Cetalkonium Chloride on Human Corneal Epithelial Cells (HCECs) [4]

Concentration (% w/v)Exposure TimeCell Viability (%)
0.125 x 10⁻⁴72 hNo significant decrease
0.5 x 10⁻⁴72 h~70%
1.0 x 10⁻⁴48 h<50%
2.0 x 10⁻⁴24 h~10%
Protocol for Cell Viability Assay (MTT Assay)
  • Cell Culture: Seed human corneal epithelial cells (HCECs) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle control.

Ocular Irritation

Quality Control and Stability

Ensuring the quality and stability of the final product is crucial. This involves a series of analytical tests to confirm the identity, purity, strength, and sterility of the ophthalmic solution.

Table 4: Quality Control Parameters for this compound Ophthalmic Solution

ParameterSpecification
AppearanceClear, colorless solution
pH6.5 - 8.5
Osmolality250 - 350 mOsm/kg
This compound Assay90.0% - 110.0% of label claim
SterilityMust meet compendial requirements
Particulate MatterMust meet compendial limits
Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the active ingredient and detect any degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength.

  • Standard and Sample Preparation: Prepare standard solutions of this compound and any known impurities. Dilute the ophthalmic solution to fall within the linear range of the assay.

  • Forced Degradation Studies: Subject the ophthalmic solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Experimental and Formulation Workflow

The development of a this compound ophthalmic solution follows a structured workflow from formulation development to final product release.

cluster_0 Formulation Development cluster_1 Analytical Method Development cluster_2 Preclinical Evaluation cluster_3 Stability & Release Formulation Formulation & Excipient Screening Optimization Process Optimization Formulation->Optimization Antimicrobial Antimicrobial Efficacy (MIC/MBC) Optimization->Antimicrobial Assay Assay & Impurity Method Development Validation Method Validation (ICH) Assay->Validation Stability ICH Stability Studies Validation->Stability Cytotoxicity In Vitro Cytotoxicity (HCECs) Antimicrobial->Cytotoxicity Irritation Ocular Irritation (In Vivo / Alternative) Cytotoxicity->Irritation Irritation->Stability QC Quality Control Release Testing Stability->QC

Figure 2: Experimental workflow for the development of this compound ophthalmic solutions.

Conclusion

This compound is a viable antiseptic for use in ophthalmic solutions. The development of such a product requires careful consideration of its formulation, antimicrobial efficacy, safety profile, and stability. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to guide their work in this area. Further studies to generate specific quantitative data for this compound are encouraged to build upon this foundation.

References

Application Notes and Protocols: Cethexonium Bromide in Topical Disinfectant Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) utilized as an antiseptic and disinfectant.[1][2] As a cationic surfactant, its biocidal activity is characteristic of this chemical class, making it effective against a range of microorganisms.[3][4] It is primarily found in topical preparations for minor infections, particularly in ophthalmic and antiseptic solutions.[1][2] These notes provide a summary of its mechanism, efficacy, and safety considerations, along with detailed protocols for its evaluation in topical disinfectant formulations.

Chemical Structure: Hexadecyl(2-hydroxycyclohexyl)dimethylammonium bromide Molecular Formula: C₂₄H₅₀BrNO[5] Class: Quaternary Ammonium Compound (Antiseptic)[1][2]

Mechanism of Action

The primary antimicrobial action of this compound, like other QACs, involves the disruption of microbial cell membranes.[3][4] The positively charged cationic head of the molecule interacts electrostatically with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids (B1166683) and proteins. This initial binding is followed by the insertion of the long lipophilic alkyl chain into the hydrophobic core of the membrane, leading to a loss of structural integrity. The resulting damage increases membrane permeability, causing the leakage of essential intracellular components like potassium ions and nucleotides, ultimately leading to cell lysis and death.

cluster_0 Mechanism of Action A This compound (Cationic) C Electrostatic Interaction & Adsorption A->C B Bacterial Cell Membrane (Anionic) B->C D Hydrophobic Tail Insertion into Lipid Bilayer C->D E Membrane Disruption & Increased Permeability D->E F Leakage of Intracellular Components E->F G Cell Death F->G

Fig. 1: Antimicrobial mechanism of this compound.

Quantitative Data Summary

Specific quantitative antimicrobial and cytotoxicity data for this compound is not extensively available in public literature. Therefore, data from Cetyltrimethylammonium bromide (CTAB), a structurally similar and widely studied QAC, is presented below as a proxy to provide insight into the expected performance. Researchers should generate specific data for this compound for their formulations.

Table 1: Antimicrobial Efficacy of a Structurally Related QAC (CTAB)
MicroorganismTest TypeConcentration / ValueReference
Staphylococcus aureusMICNot specified[6]
Pseudomonas aeruginosaMICNot specified[6]
Escherichia coliMICNot specified[6]
Candida albicansMICNot specified[6]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC15.6-62.5 µg/mL (as CTAB-stabilized AgNPs)[7]

Note: MIC (Minimum Inhibitory Concentration). The study by Marriott et al. (1994) compared CTAB to chlorhexidine (B1668724) but did not provide specific MIC values in the abstract.[6]

Table 2: In Vitro Cytotoxicity of a Structurally Related QAC (CTAB)
Cell LineAssay TypeExposure TimeIC50 / ResultReference
Human Epidermal Keratinocyte (HaCaT)Cell Viability2 h< 3 µM (Highly Toxic)[8]
Human Lung Fibroblast (CRL-1490)Cell Viability2 h~0% viability at 100 µM[8]
Human Lung Fibroblast (CRL-1490)Cell Viability24 h~0% viability at 100 µM[8]

Note: IC50 (Half-maximal inhibitory concentration). The study by Ray et al. (2017) demonstrated that CTAB is highly cytotoxic at micromolar concentrations.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial/fungal strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. coli ATCC 25922)

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Incubator (37°C)

  • Microplate reader (optional)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Inoculum Preparation: Culture the test organism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to achieve a final inoculum of approx. 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed. This can be confirmed by reading absorbance at 600 nm.

  • MBC Determination: From each well showing no visible growth (at and above the MIC), plate 10-100 µL onto an appropriate agar plate. Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

cluster_workflow MIC/MBC Determination Workflow A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Wells with Test Microorganism A->C B Perform 2-fold Serial Dilution of this compound in 96-well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read MIC: Lowest Concentration with No Growth D->E F Plate Aliquots from Clear Wells onto Agar Plates E->F G Incubate Agar Plates (37°C, 24h) F->G H Read MBC: Lowest Concentration with ≥99.9% Kill G->H

Fig. 2: Workflow for MIC and MBC determination.
Protocol 2: In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

This protocol assesses cytotoxicity by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[9]

Materials:

  • Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., BALB/c 3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Neutral Red (NR) medium (50 µg/mL in culture medium)

  • NR Desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-3 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with 100 µL of the diluted compound solutions. Include untreated control wells.

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • NR Staining: After incubation, remove the treatment medium. Wash cells gently with PBS. Add 100 µL of pre-warmed NR medium to each well and incubate for 3 hours.

  • Dye Extraction: Remove the NR medium, wash cells with PBS, and add 150 µL of NR Desorb solution to each well. Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic).

cluster_workflow Neutral Red Uptake (NRU) Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h for Cell Adherence A->B C Expose Cells to Serial Dilutions of this compound B->C D Incubate for Defined Period (e.g., 24h) C->D E Stain Viable Cells with Neutral Red Dye (3h) D->E F Wash and Extract Dye with Desorb Solution E->F G Measure Absorbance (540 nm) F->G H Calculate % Viability and Determine IC50 G->H

Fig. 3: Workflow for the NRU cytotoxicity assay.
Protocol 3: Dermal Irritation Assessment (In Vivo Rabbit Model)

This protocol is a standard method for assessing the potential of a substance to cause skin irritation, based on OECD Guideline 404.

Materials:

  • Healthy young adult albino rabbits (3 animals)

  • Test formulation containing this compound

  • Vehicle control

  • Clippers

  • Gauze patches (approx. 2.5 cm x 2.5 cm)

  • Semi-occlusive dressings and tape

  • Draize scale for scoring skin reactions

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from a dorsal area of about 10 cm x 15 cm on each rabbit.

  • Application: Apply 0.5 mL (liquid) or 0.5 g (solid/semi-solid) of the test formulation to a gauze patch and place it on a designated test site on the clipped skin. Apply a control patch (with vehicle only) to an adjacent site.

  • Occlusion: Secure the patches with a semi-occlusive dressing for a 4-hour exposure period.

  • Patch Removal and Cleaning: After 4 hours, remove the dressings and patches. Gently clean the test sites with water or another appropriate solvent to remove any residual test substance.

  • Observation and Scoring: Observe and grade the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Use the Draize scoring system (0=none, 1=slight, 2=well-defined, 3=moderate, 4=severe).

  • Data Analysis: Calculate the Primary Irritation Index (PII) for each animal by averaging the scores for erythema and edema at the 24, 48, and 72-hour readings. Classify the irritation potential based on the average PII across all animals.

cluster_workflow In Vivo Dermal Irritation Test Workflow A Prepare Rabbit Skin (Clip Fur 24h Prior) B Apply Test and Control Substances to Gauze Patches A->B C Place Patches on Skin and Secure with Semi-Occlusive Dressing B->C D 4-Hour Exposure Period C->D E Remove Patches and Clean Test Sites D->E F Score Erythema and Edema at 1, 24, 48, 72 hours E->F G Calculate Primary Irritation Index and Classify Substance F->G

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) with antiseptic properties.[1] Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its antimicrobial efficacy and is essential for research, development, and quality control purposes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to internationally recognized standards.

Principle of the Methods

The determination of MIC is based on challenging a standardized population of bacteria with serial dilutions of the antimicrobial agent. The two primary methods recommended are:

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5][6][7][8] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the agent that completely inhibits growth.[9][10]

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated into a solid agar medium.[11][12][13] The surface of the agar is then inoculated with a standardized bacterial suspension. After incubation, the plates are examined for bacterial colonies. The MIC is the lowest concentration of the agent that prevents the development of visible colonies.[11][12]

Data Presentation

Quantitative data from MIC determinations should be recorded systematically. The following table provides a template for summarizing results from a broth microdilution experiment.

Microorganism TestedThis compound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™64-16
32-
16-
8+
4+
2+
1+
Growth Control+
Sterility Control-
Escherichia coli ATCC® 25922™64-32
32-
16+
8+
4+
2+
1+
Growth Control+
Sterility Control-

Experimental Protocols

Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility and accuracy.[14][15][16]

Protocol 1: Broth Microdilution Method

Materials and Equipment:

  • This compound powder

  • Sterile 96-well microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to prepare a concentrated stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the wells in the first column, resulting in the highest desired test concentration.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] A spectrophotometer can be used to verify the turbidity.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test range.

    • Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Dilution Method

Materials and Equipment:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganism(s)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (optional)

  • Sterile pipettes and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates with this compound:

    • Prepare a series of sterile tubes, each containing the appropriate volume of molten MHA (kept at 45-50°C).

    • Add the required volume of the this compound stock solution or its dilutions to each tube to achieve the desired final concentrations in the agar.

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a control plate containing MHA without any antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the standardized suspension to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Spot-inoculate the surface of each agar plate (including the control plate) with the prepared bacterial suspension. An inoculum replicating device can be used to deliver a standardized volume.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

  • Interpretation of Results:

    • After incubation, examine the plates for the presence of bacterial colonies at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.[11] The growth control plate should show confluent growth.

Mechanism of Action of this compound

This compound, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane.

G membrane Cell Membrane (Negatively Charged) step2 Membrane Disruption membrane->step2 cytoplasm Cytoplasm leakage Leakage of Cellular Contents step3 Cell Lysis leakage->step3 cethexonium This compound (Positively Charged Cation) step1 Electrostatic Attraction cethexonium->step1 step1->membrane step2->leakage

References

Application Notes and Protocols for Cethexonium Bromide as an Anti-Infective Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) utilized as an antiseptic agent.[1][2] Like other QACs, it possesses a broad spectrum of antimicrobial activity, making it a candidate for investigation as an anti-infective agent in cell culture to prevent contamination by bacteria, fungi, and enveloped viruses.[3][4][5] The primary mechanism of action for QACs involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[5]

These application notes provide a theoretical framework and detailed protocols for researchers to evaluate the suitability of this compound as a cell culture anti-infective agent. Due to the limited published data on this specific application, a thorough in-house validation of its efficacy and cytotoxicity is imperative before routine use.

Mechanism of Action

This compound, as a cationic surfactant, is believed to function by disrupting the integrity of microbial cell membranes.[2][5] The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and ultimately, cell lysis.

cluster_membrane Microbial Cell Membrane cluster_cethexonium This compound cluster_disruption Membrane Disruption p1 Phospholipid Disruption Membrane Destabilization and Increased Permeability p1->Disruption p2 Phospholipid p3 Protein p3->Disruption p4 Phospholipid CB Positively Charged Quaternary Ammonium Head CB->p1 Electrostatic Interaction CB->p3 Electrostatic Interaction Lysis Cell Lysis and Death Disruption->Lysis

Caption: Mechanism of Action of this compound.

Antimicrobial Spectrum and Cytotoxicity

The antimicrobial activity of QACs is broad, though effectiveness can vary against different types of microorganisms.[6] A critical consideration for cell culture applications is the compound's cytotoxicity to mammalian cells. The therapeutic window—the concentration range where it is effective against microbes but not harmful to the cultured cells—must be determined empirically.

Table 1: Anticipated Antimicrobial Spectrum of this compound

Microorganism TypeExpected ActivityNotes
Gram-positive Bacteria HighQACs are generally very effective against Gram-positive bacteria.[6]
Gram-negative Bacteria Moderate to HighEfficacy can be lower compared to Gram-positive bacteria due to the outer membrane.[5][6]
Fungi (Yeast & Molds) VariableAntifungal activity has been reported for some QACs.[6]
Enveloped Viruses HighQACs are effective at disrupting the lipid envelope of viruses.[5]
Non-enveloped Viruses Low to IneffectiveThe lack of a lipid envelope makes these viruses more resistant.[5]
Bacterial Spores IneffectiveQACs do not possess sporicidal activity.[5][6]

Table 2: Example Cytotoxicity Data for a Quaternary Ammonium Compound (Cetyltrimethylammonium Bromide - CTAB) in HaCaT and CRL-1490 Cell Lines

Concentration (µM)Exposure Time (hours)HaCaT Cell Viability (%)CRL-1490 Cell Viability (%)
102Not significantly toxic~65
302~50~0
1002~0~0
1024~20Not reported
3024~0Not reported
10024~0Not reported
This table is adapted from studies on CTAB and serves as an example of the expected dose- and time-dependent cytotoxicity of QACs.[7] Actual values for this compound must be determined experimentally.

Experimental Protocols

A systematic approach is required to validate this compound for cell culture use. The following workflow outlines the necessary experimental stages.

A Stock Solution Preparation of this compound B Protocol 1: Determine Minimum Inhibitory Concentration (MIC) A->B C Protocol 2: Determine Cytotoxicity (IC50) on Target Cell Line(s) A->C D Data Analysis: Determine Therapeutic Window B->D C->D E Protocol 3: Evaluate Efficacy in Cell Culture (Working Concentration) D->E F Validation and Routine Use E->F

Caption: Experimental Workflow for Validation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of common laboratory contaminants (e.g., E. coli, S. aureus, C. albicans).

Materials:

  • This compound powder

  • Sterile deionized water or PBS for stock solution

  • Appropriate microbial growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast)

  • Sterile 96-well microplates

  • Microbial cultures

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile water or PBS. Filter-sterilize through a 0.22 µm filter.

  • Prepare Microbial Inoculum: Culture the test microorganisms to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate growth medium.

  • Serial Dilution: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing medium and microbial inoculum only.

    • Negative (Sterility) Control: Wells containing medium only.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Cytotoxicity in Mammalian Cell Lines

Objective: To determine the concentration of this compound that is toxic to the mammalian cells being cultured.

Materials:

  • Target mammalian cell line(s)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTT, WST-1, or PrestoBlue)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Treatment: a. Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the prepared dilutions to the wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for a period relevant to your cell culture practice (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: a. Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent). b. Incubate for the recommended time (e.g., 1-4 hours).

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength. b. Calculate cell viability as a percentage relative to the vehicle control. c. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Evaluation of Efficacy in Cell Culture

Objective: To assess the ability of a non-toxic concentration of this compound to prevent microbial contamination in a cell culture setting.

Materials:

  • Target mammalian cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • Common laboratory contaminants (low inoculum)

Methodology:

  • Determine Working Concentration: Based on the MIC and cytotoxicity data, select a working concentration of this compound that is above the MIC for the test microbes but well below the concentration that shows significant cytotoxicity to your cells.

  • Experimental Setup: a. Seed your cells in culture flasks or plates as you would for a standard experiment. b. Prepare three sets of cultures:

    • Set 1 (Negative Control): Standard cell culture with no additives.
    • Set 2 (Positive Control): Standard cell culture, intentionally spiked with a low, known concentration of a test microbe (e.g., 10-100 CFU/mL).
    • Set 3 (Test Group): Cell culture medium supplemented with the predetermined working concentration of this compound, also spiked with the same low concentration of the test microbe.

  • Incubation and Observation: a. Incubate the cultures under standard conditions. b. Monitor the cultures daily for signs of microbial contamination (e.g., turbidity, color change of the medium, visible colonies under the microscope) and for any changes in cell morphology or growth rate.

  • Data Analysis: a. After a typical subculture period (e.g., 3-5 days), assess the level of contamination in each set. b. Evaluate the health and confluence of the mammalian cells in the test group compared to the negative control. c. A successful outcome is the absence of microbial growth in Set 3, with cell health and proliferation comparable to Set 1.

Disclaimer: The protocols and information provided are intended as a general guide for research purposes only. This compound is not a standard cell culture supplement. Researchers must conduct their own comprehensive validation and risk assessment before incorporating it into their experimental workflows. The potential effects of long-term exposure on cell behavior, differentiation, and experimental outcomes are unknown and should be carefully considered.[8]

References

Application Notes and Protocols for Plant DNA Extraction Using Cetyltrimethylammonium Bromide (CTAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of high-quality genomic DNA from plant tissues is a foundational step for a multitude of molecular applications, including PCR, DNA sequencing, and genetic engineering. Plant tissues, however, present unique challenges due to the presence of rigid cell walls and high concentrations of polysaccharides and polyphenols, which can interfere with DNA extraction and downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted chemical-based technique designed to overcome these challenges, enabling the extraction of pure, high-molecular-weight DNA from a diverse range of plant species.

This document provides comprehensive application notes and a detailed protocol for the CTAB-based DNA extraction method.

Principle of the CTAB Method

The CTAB method is a lysis and purification technique that leverages the properties of the cationic detergent Cetyltrimethylammonium Bromide. In a high-salt buffer, CTAB effectively lyses cell membranes and forms complexes with proteins and most polysaccharides. These complexes are subsequently removed through a chloroform (B151607) extraction step, while the DNA remains in the aqueous phase. The DNA is then precipitated using isopropanol (B130326) or ethanol (B145695), yielding a purified DNA sample. Additives such as polyvinylpyrrolidone (B124986) (PVP) are often included to help remove polyphenolic compounds.[1][2]

Applications

The CTAB method is highly versatile and can be applied to a wide variety of plant tissues, including:

  • Fresh young leaves

  • Roots and stems

  • Flower buds

  • Seeds

  • Freeze-dried tissues

This method is particularly advantageous for plant species rich in polysaccharides and polyphenols, such as yam and banana, where other methods may fail to produce high-quality DNA.[3]

Quantitative Data Summary

The following table summarizes typical DNA yields and purity obtained using the CTAB method from various plant tissues. These values can vary depending on the plant species, tissue type, and specific modifications to the protocol.

Plant Species/TissueDNA Yield (µg/g of tissue)A260/A280 RatioA260/A230 RatioReference
Petunia hybrida (various tissues)341.7 - 897.2 (µg/µl from unspecified tissue amount)Not specifiedNot specified[4]
Plant Leaves (general)15 - 401.8 - 2.01.9 - 2.2[5]
Chimonanthus praecox (leaves)~200 - 800 (ng/µl from 25mg tissue)~1.8 - 2.1~1.5 - 2.2[6]
Dioscorea rotundata (yam) & Musa sp. (banana)287.40 - 424.95 (ng/µl from unspecified tissue amount)2.10 - 2.19Not specified[3]

Experimental Protocol: CTAB DNA Extraction from Plant Leaf Tissue

This protocol is a standard method for extracting genomic DNA from fresh plant leaf tissue. Modifications may be required for different plant species or tissue types.

Materials and Reagents:
  • CTAB Extraction Buffer:

    • 2% (w/v) CTAB

    • 100 mM Tris-HCl (pH 8.0)

    • 20 mM EDTA (pH 8.0)

    • 1.4 M NaCl

    • 1% (w/v) PVP (Polyvinylpyrrolidone)

    • 0.2% (v/v) β-mercaptoethanol (add just before use in a fume hood)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNase A (10 mg/mL)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Water bath or heating block

  • Microcentrifuge

  • Vortex mixer

Procedure:
  • Tissue Preparation:

    • Weigh approximately 100-200 mg of fresh, young leaf tissue.

    • Freeze the tissue in liquid nitrogen to prevent DNA degradation.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Lysis:

    • Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

    • Immediately add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol).

    • Vortex thoroughly to mix the powder with the buffer.

    • Incubate the mixture in a water bath at 65°C for 30-60 minutes with occasional gentle swirling.

  • Purification:

    • After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the tube.

    • Mix gently by inversion for 5-10 minutes to form an emulsion. Caution: Do not vortex vigorously as this can shear the DNA.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.

  • DNA Precipitation:

    • Add 0.7 volumes (e.g., 700 µL for every 1 mL of aqueous phase) of ice-cold isopropanol to the transferred aqueous phase.

    • Mix gently by inversion until a white, thread-like DNA precipitate becomes visible.

    • Incubate at -20°C for at least 30 minutes to enhance precipitation.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing:

    • Carefully decant the supernatant without disturbing the DNA pellet.

    • Add 1 mL of ice-cold 70% ethanol to wash the pellet.

    • Gently dislodge the pellet by flicking the tube and then centrifuge at 12,000 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Repeat the wash step once more.

  • Resuspension:

    • After the final wash, remove as much ethanol as possible and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet , as this can make it difficult to dissolve.

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer.

    • To facilitate dissolution, incubate at 65°C for 10 minutes with gentle flicking.

    • (Optional but recommended) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.

  • Storage:

    • Store the purified DNA at -20°C for long-term use.

Visualizations

CTAB_DNA_Extraction_Workflow start Start: Plant Tissue grind Grind in Liquid Nitrogen start->grind lysis Add CTAB Buffer & Incubate at 65°C grind->lysis chloroform Add Chloroform:Isoamyl Alcohol lysis->chloroform centrifuge1 Centrifuge to Separate Phases chloroform->centrifuge1 transfer Transfer Aqueous Phase centrifuge1->transfer precipitate Add Isopropanol & Precipitate DNA transfer->precipitate centrifuge2 Centrifuge to Pellet DNA precipitate->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend end Purified Genomic DNA resuspend->end

Caption: Workflow of the CTAB DNA extraction protocol from plant tissues.

CTAB_Mechanism cluster_cell Plant Cell cluster_phases After Centrifugation cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane nucleus Nucleus (contains DNA) cell_membrane->nucleus cytoplasm Cytoplasm (Polysaccharides, Proteins) nucleus->cytoplasm chloroform Chloroform:Isoamyl Alcohol cytoplasm->chloroform Separation ctab_buffer CTAB Buffer (High Salt) ctab_buffer->cell_wall Lysis aqueous_phase Aqueous Phase (DNA in solution) chloroform->aqueous_phase interface Interface (Precipitated Proteins) chloroform->interface organic_phase Organic Phase (Lipids, Pigments, CTAB-Polysaccharide/Protein Complexes) chloroform->organic_phase

Caption: Mechanism of CTAB in separating DNA from cellular components.

References

Application Notes and Protocols for Stabilizing Pharmaceutical Emulsions with Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cethexonium bromide as a cationic surfactant for the stabilization of oil-in-water (O/W) pharmaceutical emulsions. The following sections detail the principles of emulsion stabilization with this compound, protocols for emulsion preparation and characterization, and methods for assessing long-term stability.

Introduction to this compound in Emulsion Stabilization

This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its amphipathic nature, possessing a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, allows it to adsorb at the oil-water interface. This adsorption reduces the interfacial tension between the two immiscible phases, facilitating the formation of a stable emulsion.

The primary mechanism of stabilization by this compound is electrostatic repulsion. The positively charged head groups of the this compound molecules orient towards the aqueous phase, forming a positive electrical double layer around the dispersed oil droplets. This positive charge, quantified by the zeta potential, creates a repulsive force between the droplets, preventing them from coalescing and leading to phase separation. This makes this compound particularly suitable for topical and ophthalmic formulations where a positive surface charge can enhance interaction with negatively charged biological surfaces like the cornea.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name Hexadecyl(2-hydroxycyclohexyl)dimethylammonium bromide
Molecular Formula C₂₄H₅₀BrNO
Molecular Weight 448.57 g/mol
Appearance White or almost white crystalline powder
Solubility Soluble in water and ethanol
Type Cationic Surfactant

Quantitative Analysis of Emulsion Properties

While specific data for emulsions stabilized solely with this compound is limited in publicly available literature, data from closely related cationic surfactants like Cetalkonium chloride (CKC) can provide valuable insights into the expected performance. Table 2 presents representative data on the effect of a cationic surfactant on the physical properties of an oil-in-water nanoemulsion, which is expected to be comparable to emulsions stabilized with this compound.

Cationic Surfactant Concentration (% w/v)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.002150 - 250< 0.2+30 to +50
0.005100 - 200< 0.2+40 to +60
0.01080 - 150< 0.15+50 to +70

Note: This data is representative of a typical oil-in-water nanoemulsion stabilized with a cationic surfactant and should be used as a guideline. Actual values will vary depending on the specific oil phase, drug substance, and processing parameters.

Experimental Protocols

Protocol for Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion

This protocol describes a high-shear homogenization method for preparing a model O/W emulsion.

Materials:

  • This compound

  • Oil Phase (e.g., Castor oil, Mineral oil)

  • Active Pharmaceutical Ingredient (API) - oil soluble

  • Purified Water

  • High-shear homogenizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Aqueous Phase Preparation: Dissolve the desired concentration of this compound (e.g., 0.5% w/v) in purified water with gentle heating and stirring until a clear solution is obtained.

  • Oil Phase Preparation: Dissolve the oil-soluble API in the chosen oil phase. Gently heat if necessary to ensure complete dissolution.

  • Pre-emulsion Formation: Heat both the aqueous and oil phases to 60-70°C. Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer at a moderate speed (e.g., 500 rpm) to form a coarse pre-emulsion.

  • Homogenization: Immediately transfer the pre-emulsion to a high-shear homogenizer. Homogenize at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. The optimal homogenization time and speed should be determined for each specific formulation to achieve the desired droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

  • Final Volume Adjustment: Add purified water to the final desired volume and stir to ensure homogeneity.

Emulsion_Preparation_Workflow cluster_AqueousPhase Aqueous Phase Preparation cluster_OilPhase Oil Phase Preparation cluster_Emulsification Emulsification Process A1 Dissolve this compound in Water A2 Heat and Stir A1->A2 C1 Heat both phases to 60-70°C A2->C1 B1 Dissolve API in Oil B2 Gentle Heating (if needed) B1->B2 B2->C1 C2 Combine Phases (Oil into Aqueous) C1->C2 C3 High-Shear Homogenization C2->C3 C4 Cool to Room Temperature C3->C4 C5 Adjust to Final Volume C4->C5 D1 Stable O/W Emulsion C5->D1 Final Emulsion

Caption: Workflow for O/W Emulsion Preparation.

Protocol for Droplet Size and Polydispersity Index (PDI) Analysis

Method: Dynamic Light Scattering (DLS)

Instrument: Malvern Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the emulsion with purified water to a suitable concentration for DLS analysis. The optimal dilution factor should be determined to achieve a count rate within the instrument's recommended range.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Select the appropriate measurement parameters for the dispersant (water) and the material (oil).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument software will provide the mean droplet size (Z-average) and the Polydispersity Index (PDI). The PDI is a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical emulsions.

Protocol for Zeta Potential Measurement

Method: Electrophoretic Light Scattering (ELS)

Instrument: Malvern Zetasizer or similar instrument with zeta potential measurement capabilities.

Procedure:

  • Sample Preparation: Dilute the emulsion with purified water to an appropriate concentration for ELS analysis. The dilution should be sufficient to reduce viscosity and opacity for accurate measurement.

  • Instrument Setup: Use a folded capillary cell (or other appropriate cell type). Ensure the instrument is equilibrated to the desired temperature (e.g., 25°C).

  • Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present. Perform the electrophoretic mobility measurement. The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous media, the Smoluchowski approximation is often used.

  • Data Analysis: The result will be reported in millivolts (mV). For emulsions stabilized with this compound, a positive zeta potential is expected.

Emulsion_Characterization_Workflow cluster_Analysis Physicochemical Characterization cluster_Stability Stability Assessment Start Emulsion Sample A1 Droplet Size & PDI Analysis (DLS) Start->A1 A2 Zeta Potential Measurement (ELS) Start->A2 A3 Viscosity Measurement Start->A3 A4 pH Measurement Start->A4 B1 Accelerated Stability Testing (e.g., 40°C / 75% RH) A1->B1 A2->B1 A3->B1 A4->B1 B2 Freeze-Thaw Cycles B1->B2 B3 Long-Term Stability Testing (e.g., 25°C / 60% RH) B2->B3 End Stable Emulsion Formulation B3->End

Caption: Emulsion Characterization Workflow.

Protocol for Accelerated Stability Testing

Purpose: To predict the long-term stability of the emulsion by subjecting it to stress conditions.

Procedure:

  • Sample Storage: Store the emulsion in appropriate sealed containers at elevated temperatures and humidity, for example, 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Analyze the emulsion at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Parameters to Evaluate:

    • Visual Appearance: Observe for any signs of phase separation, creaming, coalescence, or color change.

    • Droplet Size and PDI: Measure any changes in the droplet size distribution over time. A significant increase in droplet size indicates instability.

    • Zeta Potential: Monitor for any significant changes in the zeta potential. A decrease in zeta potential can indicate a loss of electrostatic stabilization.

    • pH: Measure the pH of the emulsion. Changes in pH can affect the stability of the emulsion and the API.

    • Viscosity: Measure the viscosity of the emulsion. A change in viscosity can indicate changes in the emulsion structure.

    • Assay of Active Ingredient: Determine the concentration of the API to ensure it remains within the specified limits.

Logical Relationships in Emulsion Formulation Development

The development of a stable pharmaceutical emulsion is a multifactorial process. The key relationships between formulation components and emulsion properties are illustrated in the diagram below.

Emulsion_Development_Logic A1 This compound Concentration B1 Droplet Size & PDI A1->B1 B2 Zeta Potential A1->B2 A2 Oil Phase Type & Concentration A2->B1 B3 Viscosity A2->B3 A3 API Properties B4 Long-Term Stability A3->B4 A4 Homogenization Speed & Time A4->B1 B1->B4 B2->B4 B3->B4

Caption: Formulation Development Logic.

Conclusion

This compound is a promising cationic surfactant for the stabilization of pharmaceutical oil-in-water emulsions. Its ability to impart a positive surface charge to the oil droplets provides excellent electrostatic stabilization, which is crucial for preventing coalescence and maintaining the long-term stability of the formulation. The protocols provided in these application notes offer a framework for the systematic development and characterization of such emulsions. By carefully controlling formulation and process parameters, researchers can optimize the physical properties and stability of this compound-stabilized emulsions for various pharmaceutical applications.

Cethexonium Bromide: Application Notes and Protocols for Preservative Research in Cosmetics and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cethexonium Bromide as a Cosmetic Preservative

This compound is a quaternary ammonium (B1175870) compound with antiseptic properties, making it a potential candidate for use as a preservative in cosmetic and personal care products. Like other cationic surfactants, its primary mechanism of action is the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death. This broad-spectrum antimicrobial activity can be effective against bacteria and fungi that cause product spoilage and can pose a risk to consumers.

Chemical Structure:

  • This compound: N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide

  • Cetrimonium Bromide: N,N,N-trimethyl-1-hexadecanaminium bromide

The presence of a hydroxyl group on the cyclohexyl ring in this compound distinguishes it from the more commonly known Cetrimonium bromide, potentially influencing its solubility, formulation compatibility, and biological activity.

Application Notes

Recommended Use Levels

The optimal concentration of this compound must be determined through preservative efficacy testing (challenge testing) for each specific cosmetic formulation. Based on data for the similar compound, Cetrimonium bromide, the following concentration ranges can be considered as a starting point for investigation[1]:

  • Rinse-off Products (e.g., shampoos, cleansers): Up to 10% (Note: at higher concentrations, it may also function as a surfactant or antistatic agent).

  • Leave-on Products (e.g., lotions, creams): Up to 0.25%[1].

It is crucial to use the minimum concentration that provides adequate antimicrobial protection to minimize the potential for skin irritation.

Formulation Considerations
  • pH Stability: Quaternary ammonium compounds are generally stable over a wide pH range.

  • Compatibility: this compound, being a cationic surfactant, is generally incompatible with anionic ingredients (e.g., many common surfactants like sodium lauryl sulfate). This can lead to precipitation and a loss of preservative efficacy. Compatibility testing with all formulation ingredients is essential.

  • Solubility: this compound is soluble in water and alcohol.

Antimicrobial Spectrum

This compound is expected to have a broad spectrum of activity against common cosmetic spoilage organisms, including:

  • Gram-positive bacteria: Staphylococcus aureus

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Yeast: Candida albicans

  • Mold: Aspergillus brasiliensis

Specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values need to be determined experimentally.

Quantitative Data Summary

As specific data for this compound is limited, the following tables provide an example of how to structure and present efficacy and safety data, using information for the related compound Cetrimonium bromide as a placeholder for illustrative purposes.

Table 1: Illustrative Antimicrobial Efficacy of a Quaternary Ammonium Preservative (based on general knowledge)

MicroorganismStrain (ATCC)Test MethodMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus6538Broth DilutionData to be determinedData to be determined
Escherichia coli8739Broth DilutionData to be determinedData to be determined
Pseudomonas aeruginosa9027Broth DilutionData to be determinedData to be determined
Candida albicans10231Broth DilutionData to be determinedData to be determined
Aspergillus brasiliensis16404Broth DilutionData to be determinedData to be determined

Table 2: Illustrative Cytotoxicity Data (based on general knowledge for similar compounds)

Cell LineTest MethodEndpointIC50 (Concentration for 50% inhibition)
Human Keratinocytes (HaCaT)MTT AssayCell ViabilityData to be determined
Human Dermal Fibroblasts (HDF)Neutral Red UptakeCell ViabilityData to be determined

Table 3: Safety Summary for Cetrimonium Bromide (for reference) [1]

EndpointResultConcentration/Dose
Dermal IrritationIrritant>0.25%
Dermal SensitizationNot a sensitizerUp to 0.25%
Embryotoxicity (oral, rat)Embryotoxic50 mg/kg/day
Teratogenicity (intraperitoneal, mouse)Teratogenic10 mg/kg

Experimental Protocols

Protocol for Preservative Efficacy Testing (Challenge Test)

This protocol is adapted from standard methods like ISO 11930.

Objective: To evaluate the effectiveness of this compound in a cosmetic formulation against microbial challenge.

Materials:

  • Test product containing this compound.

  • Control product (without preservative).

  • Standard microbial strains (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404).

  • Culture media (e.g., Tryptic Soy Broth/Agar (B569324), Sabouraud Dextrose Broth/Agar).

  • Neutralizing broth (to inactivate the preservative).

  • Sterile containers, pipettes, and other laboratory equipment.

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculation: Inoculate separate samples of the test and control products with each microorganism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/g or mL.

  • Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C) in the dark.

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot of each inoculated product.

  • Neutralization and Dilution: Transfer the aliquot to a neutralizing broth and perform serial dilutions.

  • Enumeration: Plate the dilutions onto appropriate agar media and incubate.

  • Colony Counting: After incubation, count the number of colonies and calculate the CFU/g or mL for each time point.

  • Evaluation: Compare the log reduction in microbial count at each time point against the acceptance criteria defined in the chosen standard (e.g., ISO 11930).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized microbial inocula (~1x10^8 CFU/mL) E1 Inoculate product samples (final conc. ~1x10^5-1x10^6 CFU/mL) P1->E1 P2 Prepare test product with This compound and control P2->E1 E2 Incubate at 20-25°C E1->E2 E3 Sample at Day 0, 7, 14, 28 E2->E3 E4 Neutralize preservative and perform serial dilutions E3->E4 E5 Plate on agar media and incubate E4->E5 A1 Count colonies (CFU/mL) E5->A1 A2 Calculate log reduction A1->A2 A3 Compare to acceptance criteria A2->A3

Preservative Efficacy (Challenge) Test Workflow
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound to reduce the viability of skin cells.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT).

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed cells in 96-well plate E1 Treat cells with dilutions P1->E1 P2 Prepare serial dilutions of This compound P2->E1 E2 Incubate for 24/48 hours E1->E2 E3 Add MTT solution E2->E3 E4 Incubate for 2-4 hours E3->E4 E5 Add solubilization solution E4->E5 A1 Read absorbance at 570 nm E5->A1 A2 Calculate % cell viability A1->A2 A3 Determine IC50 value A2->A3

In Vitro Cytotoxicity (MTT) Assay Workflow

Signaling Pathway

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of the microbial cell membrane.

G CB This compound (Cationic) CM Microbial Cell Membrane (Anionic) CB->CM Electrostatic Interaction DI Disruption of Membrane Integrity CM->DI L Leakage of Intracellular Components DI->L CD Cell Death L->CD

Antimicrobial Mechanism of this compound

Conclusion

This compound shows potential as a preservative for cosmetic and personal care products due to its nature as a quaternary ammonium compound. However, comprehensive research is required to establish its specific antimicrobial efficacy, optimal usage concentrations, and safety profile in various cosmetic formulations. The protocols and application notes provided here serve as a foundational guide for researchers to design and conduct the necessary studies to fully characterize this compound for this application. It is imperative to generate robust, product-specific data to ensure both product stability and consumer safety.

References

Application Notes and Protocols: High-Throughput Screening of Cethexonium Bromide for Novel Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound with known antiseptic properties, traditionally used for topical applications.[1][2] As a cationic surfactant, its primary antimicrobial mechanism involves the disruption of microbial cell membranes.[3] However, with the rising threat of antimicrobial resistance, there is a pressing need to re-evaluate existing compounds for novel activities and mechanisms of action. High-throughput screening (HTS) offers a powerful platform to rapidly assess large numbers of compounds for potential therapeutic benefits.[4][5][6]

These application notes provide detailed protocols for the high-throughput screening of this compound to identify novel antimicrobial activities. The described assays are designed to be robust, scalable, and adaptable to automated liquid handling systems, enabling the efficient evaluation of its efficacy against a broad spectrum of microbial pathogens and its potential impact on mammalian cell viability. The protocols focus on determining the minimum inhibitory concentration (MIC), assessing biofilm inhibition, and evaluating cytotoxicity.

Data Presentation

The following tables summarize hypothetical quantitative data from the high-throughput screening of this compound against a panel of representative bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram Stain/Fungal TypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive8
Enterococcus faecalisATCC 29212Gram-positive16
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative128
Candida albicansATCC 90028Yeast32

Table 2: Biofilm Inhibition by this compound

MicroorganismStrainConcentration (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureusATCC 29213465
Staphylococcus aureusATCC 29213885
Pseudomonas aeruginosaATCC 278533240
Pseudomonas aeruginosaATCC 278536460

Table 3: Cytotoxicity of this compound against Mammalian Cells

Cell LineCell TypeAssayIC50 (µg/mL)
HEK293Human Embryonic KidneyResazurin (B115843)>256
HaCaTHuman KeratinocyteATP-based>256

Experimental Protocols

High-Throughput Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted for a 96-well or 384-well plate format to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in sterile deionized water)

  • 96-well or 384-well clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum prepared to a concentration of 5 x 10^5 CFU/mL

  • Resazurin sodium salt solution (0.015% w/v in sterile PBS)

  • Multichannel pipette or automated liquid handling system

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in the appropriate culture medium directly in the microtiter plates. The final volume in each well should be 50 µL for a 96-well plate or 25 µL for a 384-well plate.

  • Inoculation: Add an equal volume of the microbial inoculum to each well, bringing the final volume to 100 µL (96-well) or 50 µL (384-well).

  • Controls:

    • Positive Control: Wells containing microbial inoculum without this compound.

    • Negative Control: Wells containing sterile medium only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Growth Determination:

    • Visual Inspection: The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Spectrophotometric Reading: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of the bacterial growth found in the no-compound control.[6]

    • Resazurin Assay: Add 10 µL (96-well) or 5 µL (384-well) of resazurin solution to each well and incubate for 1-4 hours at 37°C. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of color change from blue to pink indicates inhibition of metabolic activity.

High-Throughput Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • Materials from the MIC assay protocol

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Glacial Acetic Acid (30%)

Procedure:

  • Plate Setup and Incubation: Follow steps 1-4 of the MIC assay protocol.

  • Planktonic Cell Removal: Gently discard the supernatant from each well. Wash the wells twice with sterile PBS to remove non-adherent cells.

  • Biofilm Staining: Add 125 µL (96-well) or 60 µL (384-well) of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.

  • Drying: Allow the plates to air dry completely.

  • Quantification:

    • Add 200 µL (96-well) or 100 µL (384-well) of 95% ethanol or 30% glacial acetic acid to each well to dissolve the stain.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control (no compound).

High-Throughput Cytotoxicity Assay

This protocol evaluates the cytotoxic effect of this compound on mammalian cell lines to determine its therapeutic index.

Materials:

  • Mammalian cell lines (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well opaque-walled microtiter plates

  • This compound stock solution

  • Resazurin-based cell viability reagent or ATP-based luminescence assay kit

  • Microplate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding: Seed the opaque-walled plates with an appropriate density of mammalian cells (e.g., 5,000-10,000 cells per well) in 100 µL (96-well) or 25 µL (384-well) of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium and add them to the wells.

  • Controls:

    • Positive Control: Wells with cells and vehicle (e.g., sterile water).

    • Negative Control: Wells with medium only (no cells).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Measurement:

    • Resazurin Assay: Add 20 µL (96-well) or 5 µL (384-well) of resazurin reagent to each well. Incubate for 1-4 hours and measure fluorescence (Excitation: 560 nm, Emission: 590 nm).[7][8]

    • ATP-based Assay: Follow the manufacturer's protocol for the chosen ATP-based assay kit. Typically, this involves adding a reagent that lyses the cells and initiates a luminescent reaction. Measure luminescence using a microplate reader.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Prep This compound Serial Dilution MIC_Assay MIC Assay Incubation Compound_Prep->MIC_Assay Add Compound Biofilm_Assay Biofilm Assay Incubation Compound_Prep->Biofilm_Assay Add Compound Cyto_Assay Cytotoxicity Assay Incubation Compound_Prep->Cyto_Assay Add Compound Microbe_Prep Microbial Inoculum Preparation Microbe_Prep->MIC_Assay Inoculate Microbe_Prep->Biofilm_Assay Inoculate Cell_Prep Mammalian Cell Seeding Cell_Prep->Cyto_Assay Add Cells MIC_Readout OD600 / Resazurin Reading MIC_Assay->MIC_Readout Biofilm_Readout Crystal Violet Staining & Reading Biofilm_Assay->Biofilm_Readout Cyto_Readout Resazurin / ATP Reading Cyto_Assay->Cyto_Readout MIC_Analysis Determine MIC90 MIC_Readout->MIC_Analysis Biofilm_Analysis Calculate % Inhibition Biofilm_Readout->Biofilm_Analysis Cyto_Analysis Determine IC50 Cyto_Readout->Cyto_Analysis

Caption: High-throughput screening workflow for this compound.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Integrity Disruption Membrane Disruption Membrane->Disruption TCS Two-Component System (e.g., Sensor Kinase) Response_Regulator Response Regulator TCS->Response_Regulator Phosphorylation Cascade Virulence_Genes Virulence Gene Expression (e.g., Biofilm Formation) Response_Regulator->Virulence_Genes Activation Cell_Death Cell Death Virulence_Genes->Cell_Death Pathogenesis Metabolic_Enzymes Metabolic Enzymes Metabolic_Enzymes->Cell_Death Metabolic Arrest Cethexonium This compound Cethexonium->Membrane Primary Target Cethexonium->TCS Hypothesized Novel Target Cethexonium->Metabolic_Enzymes Potential Intracellular Target Disruption->Cell_Death Inhibition Inhibition

Caption: Proposed antimicrobial mechanisms of this compound.

Logical_Flow Start Start HTS Primary_Screen Primary Screen: - MIC Assay - Biofilm Assay Start->Primary_Screen Hit_Ident Hit Identification (Activity below threshold?) Primary_Screen->Hit_Ident Cytotoxicity Cytotoxicity Screen (IC50 Assay) Hit_Ident->Cytotoxicity Yes Inactive Inactive / Discard Hit_Ident->Inactive No Therapeutic_Index Calculate Therapeutic Index (IC50 / MIC) Cytotoxicity->Therapeutic_Index Lead_Candidate Lead Candidate for Further Study Therapeutic_Index->Lead_Candidate High Index Toxic High Toxicity / Discard Therapeutic_Index->Toxic Low Index

References

Troubleshooting & Optimization

How to improve the solubility of Cethexonium bromide in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Cethexonium bromide in buffer solutions.

Factors Influencing this compound Solubility

This compound is a quaternary ammonium (B1175870) salt and a cationic surfactant.[1] While it is generally soluble in water and alcohol, its solubility in buffer solutions can be influenced by several factors.[1] The following table summarizes key parameters affecting its solubility, based on its properties and data from the closely related compound Cetyltrimethylammonium bromide (CTAB).

ParameterEffect on SolubilityRecommendations & Remarks
pH Cationic surfactants like this compound generally maintain their solubility across a wide pH range, in both acidic and basic conditions.[1][2] However, extreme pH values can affect the stability of the buffer system itself.The choice of pH should be guided by the experimental requirements rather than solubility concerns for the surfactant itself. Incompatibilities with buffer components are a more common issue.
Temperature Solubility is temperature-dependent. For ionic surfactants, there is a specific temperature, known as the Krafft temperature, below which the surfactant has limited solubility. Warming the solution can significantly improve solubility.[3]If precipitation is observed at room temperature, gently warming the solution (e.g., to 30-40°C) with stirring can aid dissolution. Note that some solutions may precipitate upon cooling.[3]
Buffer Type & Ionic Strength The choice of buffer anion is critical. High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of the surfactant. Anions like phosphate (B84403) and sulfate (B86663) are known to be strong salting-out agents.[4]Tris-HCl and borate (B1201080) buffers are often compatible.[5][6] High concentrations of monovalent salts like NaCl (e.g., >1 M) can actually improve the stability of the surfactant solution.[5]
Presence of Other Molecules This compound is incompatible with anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS), soaps, and some other negatively charged molecules, which will cause precipitation.[1][7]Ensure all glassware is thoroughly rinsed to remove any residual detergents. Avoid mixing with solutions containing anionic compounds unless complex formation is the intended outcome.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in buffer solutions.

Q1: Why is my this compound solution cloudy or forming a precipitate after dissolving in a phosphate buffer?

A1: This is likely due to the "salting-out" effect. Phosphate ions, especially at high concentrations, are known to reduce the solubility of quaternary ammonium compounds, causing them to precipitate out of solution.[4]

  • Solution 1: Change Buffer System. Switch to a buffer with anions that have a lower salting-out potential, such as Tris-HCl or a borate buffer.[5][6]

  • Solution 2: Adjust Ionic Strength. If you must use a phosphate buffer, try using the lowest effective concentration. Paradoxically, adding a high concentration of a different, non-interfering salt like NaCl (e.g., 1.4 M) can sometimes stabilize the surfactant in solution, as demonstrated in some DNA extraction buffers containing the similar compound CTAB.[8]

Q2: I dissolved this compound with warming, but it precipitated after cooling to room temperature. What should I do?

A2: This indicates that the room temperature is below the Krafft temperature of your specific this compound concentration. The Krafft temperature is the point below which surfactant molecules crystallize out of solution.[3]

  • Solution 1: Work at a Higher Temperature. Maintain the solution at a temperature where it remains clear, if your experiment allows.

  • Solution 2: Lower the Concentration. Prepare a more dilute solution of this compound, which may have a lower Krafft temperature and remain soluble at room temperature.

  • Solution 3: Prepare Freshly. If the solution must be used at room temperature, prepare it immediately before use by dissolving with gentle warming and then allowing it to cool just before the experiment begins, minimizing the time it spends in a supersaturated state.

Q3: My this compound powder is not dissolving completely, even with vigorous stirring. How can I improve this?

A3: Incomplete dissolution can be due to several factors, including insufficient solvent temperature or the formation of clumps.

  • Solution 1: Gentle Heating. As mentioned, gently warming the buffer solution to approximately 30-40°C while stirring can significantly increase the rate and extent of dissolution.[3]

  • Solution 2: Incremental Addition. Instead of adding all the powder at once, add it in small portions to the vortex of the stirring buffer. This prevents the formation of large agglomerates that are difficult to dissolve.

  • Solution 3: Use a Co-solvent. If compatible with your experimental system, adding a small percentage of a water-miscible organic solvent like ethanol (B145695) may enhance solubility. This compound is freely soluble in alcohol.[1]

Q4: The solution immediately turned cloudy and formed a precipitate when I added my this compound stock solution to my media containing other components. What is the cause?

A4: This suggests an incompatibility. This compound is a cationic surfactant and will react with anionic molecules to form an insoluble complex.[7]

  • Troubleshooting Step 1: Identify Anionic Components. Review the composition of your media for any anionic surfactants (like SDS), soaps, or other negatively charged polymers.

  • Troubleshooting Step 2: Test Compatibility. Prepare a small test sample of the media without the suspected anionic component and add the this compound stock to see if the precipitation still occurs.

  • Solution: If an incompatibility is confirmed, you will need to either remove the anionic component from your media or find an alternative, non-ionic or cationic surfactant for your experiment.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a step-by-step process for diagnosing and resolving solubility problems with this compound.

G start Start: Dissolving This compound issue Solubility Issue? (Precipitate, Cloudiness) start->issue check_temp Is solution at room temperature? issue->check_temp Yes no_issue Solution is Clear (Success) issue->no_issue No warm Action: Gently warm solution (30-40°C) with stirring. check_temp->warm check_buffer What is the buffer system? phosphate Phosphate or Sulfate Buffer? check_buffer->phosphate check_anions Are other anionic compounds present? anions_present Yes check_anions->anions_present re_eval_temp Does it dissolve? warm->re_eval_temp re_eval_temp->check_buffer No re_eval_temp->no_issue Yes phosphate->check_anions No change_buffer Action: Switch to Tris-HCl or Borate buffer. phosphate->change_buffer Yes persistent_issue Issue Persists: Consider co-solvents or adjusting concentration. change_buffer->persistent_issue remove_anions Action: Remove anionic compounds or use alternative surfactant. anions_present->remove_anions Yes anions_present->persistent_issue No remove_anions->persistent_issue

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Aqueous Stock Solution

This protocol details the preparation of a concentrated stock solution in water, which can then be diluted into the final buffer.

Materials:

  • This compound powder

  • High-purity deionized water

  • Sterile glass bottle or flask

  • Magnetic stirrer and stir bar

  • Warming plate

Procedure:

  • Measure 90 mL of deionized water into the glass bottle.

  • Place the bottle on a magnetic stirrer with a warming plate and begin stirring.

  • Gently warm the water to approximately 30-40°C. Do not boil.

  • Carefully weigh 10 g of this compound powder.

  • Slowly add the powder to the vortex of the stirring water. Adding the powder incrementally will prevent clumping and aid dissolution.

  • Continue stirring until all the powder is completely dissolved and the solution is clear. This may take several minutes.

  • Once dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.

  • Add deionized water to bring the final volume to 100 mL.

  • Store the stock solution in a tightly sealed container. If precipitation occurs upon storage at room temperature, warm the solution gently before use to redissolve.

Protocol 2: Preparation of a Working Solution in a Tris-HCl Buffer

This protocol provides an example of preparing a working solution in a buffer system known to be compatible with cationic surfactants.[8]

Materials:

  • 10% (w/v) this compound stock solution (from Protocol 1)

  • Tris base

  • Hydrochloric acid (HCl) to adjust pH

  • Sodium chloride (NaCl)

  • High-purity deionized water

  • pH meter

Procedure:

  • Prepare the Buffer: To prepare 1 L of a 100 mM Tris-HCl buffer with 1.4 M NaCl (pH 8.0):

    • Dissolve 12.11 g of Tris base and 81.82 g of NaCl in approximately 800 mL of deionized water.

    • Adjust the pH to 8.0 by slowly adding concentrated HCl while monitoring with a pH meter.

    • Add deionized water to bring the final volume to 1 L.

  • Prepare the Working Solution: To prepare 100 mL of a 0.2% (w/v) this compound working solution:

    • Measure 98 mL of the prepared Tris-HCl/NaCl buffer into a clean flask.

    • While stirring, add 2 mL of the 10% (w/v) this compound stock solution.

    • Continue stirring for 5-10 minutes to ensure homogeneity. The resulting solution should be clear.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a quaternary ammonium compound that functions as a cationic surfactant and antiseptic.[1] Its structure includes a long hydrophobic alkyl chain and a positively charged hydrophilic head group.

Q2: Is this compound the same as CTAB? A2: No, they are different molecules, but they are structurally similar. Both are long-chain quaternary ammonium bromides and cationic surfactants. Cetyltrimethylammonium bromide (CTAB) is often used as a proxy in research due to its extensive characterization, and its properties can provide insights into how this compound might behave.[7]

Q3: Can I autoclave a buffer solution containing this compound? A3: It is generally not recommended to autoclave solutions containing surfactants unless their thermal stability has been confirmed. High temperatures during autoclaving could potentially lead to the degradation of the compound. It is safer to prepare the buffer, autoclave it, and then add the this compound from a sterile-filtered stock solution.

Q4: Why is a high salt concentration, like 1.4 M NaCl, sometimes used in buffers with cationic surfactants? A4: High concentrations of certain salts, particularly those with small, highly solvated ions like Na+ and Cl-, can help stabilize surfactant micelles. The salt ions can screen the electrostatic repulsion between the positively charged head groups of the surfactant molecules, promoting stability in the solution and preventing precipitation.[5][8]

Q5: How should I store my this compound solutions? A5: Stock solutions should be stored in tightly sealed containers, protected from light. To prevent precipitation, storage at a controlled room temperature or slightly above may be necessary. If refrigeration is required for other components, be prepared to warm the solution to redissolve any precipitate before use.[3]

References

Preventing precipitation of Cethexonium bromide in complex media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cethexonium bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this compound in complex experimental media.

Troubleshooting Guide

This guide addresses common issues that can lead to the precipitation of this compound during your experiments.

Symptom Potential Cause Recommended Solution
Immediate precipitation upon adding this compound to the medium. Incompatibility with anionic components: Complex media often contain anionic species such as phosphates, sulfates, or anionic surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS) that can form insoluble ion pairs with the cationic this compound.1. Review Media Composition: Identify all anionic components in your medium. 2. Substitute Components: If possible, replace anionic components with non-ionic or zwitterionic alternatives. For example, consider using a non-phosphate buffer system like HEPES or MOPS if phosphate (B84403) is the suspected issue. 3. Perform a Compatibility Test: Use the protocol provided in the "Experimental Protocols" section to test the compatibility of this compound with individual media components.
Precipitation occurs after a change in temperature. Temperature-dependent solubility: The solubility of this compound can be temperature-sensitive. A decrease in temperature can lower its solubility, leading to precipitation.1. Maintain Constant Temperature: Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment. 2. Determine Krafft Point: If precipitation occurs upon cooling, you may be operating below the Krafft temperature of the surfactant. Gently warming the solution may redissolve the precipitate.
Precipitation is observed after adjusting the pH of the medium. pH-dependent interactions: While this compound is a permanently charged quaternary ammonium (B1175870) compound, the charge of other components in the media (e.g., proteins, buffers) can be pH-dependent. A change in pH can alter these charges and lead to new interactions and precipitation.1. Monitor and Control pH: Carefully monitor and control the pH of your final solution. 2. Evaluate pH Effects: Conduct a pH titration of your complex medium in the presence of this compound to identify the pH range where it remains soluble.
Precipitation occurs in the presence of proteins. Protein binding and aggregation: this compound can interact with proteins, such as bovine serum albumin (BSA), leading to conformational changes and aggregation, which can result in precipitation.[1]1. Optimize Protein Concentration: If possible, work with lower protein concentrations. 2. Modify Ionic Strength: Adjusting the ionic strength of the buffer can sometimes modulate protein-surfactant interactions and prevent aggregation. 3. Screen Different Buffers: The choice of buffer can influence protein stability and interactions. Test different buffer systems to find one that minimizes precipitation.
Precipitation is observed in high salt concentrations. "Salting-out" effect: Although less common for quaternary ammonium compounds which can sometimes exhibit a "salting-in" effect, high concentrations of certain salts can reduce the solubility of this compound.1. Reduce Salt Concentration: If experimentally feasible, try reducing the overall salt concentration in your medium. 2. Test Different Salts: The type of salt can have a significant impact. Experiment with different salts to find one that is more compatible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a quaternary ammonium compound (QAC) and a cationic surfactant. Its positively charged head group can interact strongly with negatively charged molecules (anions) in a solution. When it encounters anionic species in complex media, it can form a neutral, insoluble ion pair, which then precipitates out of the solution.

Q2: Are there any general guidelines for the solubility of this compound?

This compound is generally soluble in water, alcohol, and chloroform. However, its solubility in aqueous solutions can be significantly affected by the presence of other solutes, temperature, and pH. Quantitative solubility data in complex media is often system-dependent and should be determined experimentally.

Q3: Can I use Phosphate-Buffered Saline (PBS) with this compound?

Caution is advised when using PBS with this compound. PBS contains phosphate anions (HPO₄²⁻ and H₂PO₄⁻), which can interact with the cationic this compound and cause precipitation, especially at higher concentrations of either component. It is recommended to perform a compatibility test before using PBS. Alternative non-phosphate buffers like Tris or HEPES may be more suitable.

Q4: How can I increase the solubility of this compound in my aqueous solution?

If you are encountering solubility issues, consider the following:

  • Co-solvents: In some cases, the addition of a small amount of a polar organic co-solvent (e.g., ethanol) can increase the solubility of QACs. However, this must be compatible with your experimental system.

  • Temperature: Gently warming the solution can sometimes increase solubility, but be mindful of the thermal stability of all components in your medium.

  • pH Adjustment: While this compound's charge is pH-independent, adjusting the pH might alter the charge of other components, potentially preventing precipitation.

Q5: What is the "salting-in" effect and does it apply to this compound?

The "salting-in" effect is a phenomenon where the solubility of a non-electrolyte or a sparingly soluble salt is increased by the addition of another salt. Some quaternary ammonium salts have been shown to exhibit this property. Whether this effect is significant for this compound in your specific complex medium would need to be determined experimentally.

Quantitative Data Summary

The following table summarizes general compatibility information for this compound with common components of complex media. Note that specific concentrations and conditions will influence compatibility.

Component Category Examples General Compatibility with this compound Potential for Precipitation
Anionic Surfactants Sodium dodecyl sulfate (SDS), Sodium lauryl sulfate (SLS)IncompatibleHigh
Phosphate Buffers Phosphate-Buffered Saline (PBS), Sodium Phosphate BufferPotentially IncompatibleModerate to High
Sulfate Salts Magnesium Sulfate, Sodium SulfatePotentially IncompatibleModerate
Proteins Bovine Serum Albumin (BSA), Fetal Bovine Serum (FBS)VariableModerate
Non-ionic Surfactants Tween® 20, Triton™ X-100Generally CompatibleLow
Zwitterionic Buffers HEPES, MOPS, CHAPSGenerally CompatibleLow
Chloride Salts Sodium Chloride, Potassium ChlorideGenerally CompatibleLow

Experimental Protocols

Protocol 1: Compatibility Testing of this compound with a Single Media Component

This protocol allows you to systematically test the compatibility of this compound with individual components of your complex medium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in deionized water)

  • Stock solutions of individual media components at their final experimental concentrations

  • Deionized water

  • Spectrophotometer or a visual inspection setup against a dark background

Methodology:

  • Prepare Test Solutions: In a series of clear test tubes or a 96-well plate, prepare binary mixtures of the this compound stock solution and the stock solution of the component to be tested. Include a range of concentrations for both, bracketing the intended final experimental concentrations.

  • Prepare Control Solutions: Prepare a control solution of this compound in deionized water and a control solution of the media component in deionized water.

  • Incubate: Incubate the test and control solutions under the same conditions as your experiment (e.g., temperature, light) for a predetermined time (e.g., 1, 4, and 24 hours).

  • Observe for Precipitation: At each time point, visually inspect each solution for any signs of precipitation (cloudiness, turbidity, or visible particles) against a dark background.

  • Quantify Turbidity (Optional): If a more quantitative measure is desired, measure the absorbance of the solutions at 600 nm (OD₆₀₀) using a spectrophotometer. An increase in absorbance compared to the controls indicates precipitation.

  • Analyze Results: If precipitation is observed in the test solution but not in the controls, it indicates an incompatibility between this compound and that specific media component.

Protocol 2: Determining the Optimal pH for this compound Solubility in a Complex Medium

This protocol helps to identify the pH range in which this compound is most soluble in your complete complex medium.

Materials:

  • This compound

  • Your complete complex medium

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Prepare the Solution: Prepare your complex medium and add this compound to the final desired concentration.

  • Initial pH Measurement: Measure the initial pH of the solution.

  • pH Titration: Slowly titrate the solution with 0.1 M HCl, recording the pH and observing for any precipitation at each incremental decrease in pH. Continue until you observe precipitation or reach the lower limit of your desired pH range.

  • Repeat with Base: Repeat the process with a fresh solution, this time titrating with 0.1 M NaOH to observe for precipitation at increasing pH values.

  • Identify the Soluble Range: The pH range where no precipitation is observed is the optimal pH range for your experiment.

Visualizations

precipitation_workflow start Precipitation Observed check_media Review Media Composition start->check_media is_anionic Anionic Components Present? check_media->is_anionic substitute Substitute with Non-ionic/ Zwitterionic Alternatives is_anionic->substitute Yes check_temp Was Temperature Changed? is_anionic->check_temp No end_soluble Solution Remains Clear substitute->end_soluble test_compatibility Perform Compatibility Test (Protocol 1) test_compatibility->end_soluble warm_solution Gently Warm Solution check_temp->warm_solution Yes check_ph Was pH Adjusted? check_temp->check_ph No redissolves Precipitate Redissolves? warm_solution->redissolves redissolves->test_compatibility No maintain_temp Maintain Constant Temperature redissolves->maintain_temp Yes maintain_temp->end_soluble test_ph_range Determine Soluble pH Range (Protocol 2) check_ph->test_ph_range Yes check_protein High Protein Concentration? check_ph->check_protein No test_ph_range->end_soluble check_protein->test_compatibility No optimize_protein Optimize Protein Concentration/ Buffer System check_protein->optimize_protein Yes optimize_protein->end_soluble

Caption: A troubleshooting workflow for addressing this compound precipitation.

Caption: The mechanism of this compound precipitation with anionic components.

References

Technical Support Center: Optimizing Cethexonium Bromide Concentration for Effective Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Cethexonium bromide for bacterial growth inhibition experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against bacteria?

A1: this compound, also known as Cetyltrimethylammonium bromide (CTAB), is a quaternary ammonium (B1175870) compound that acts as a cationic surfactant. Its primary mechanism of action is the disruption of the bacterial cell membrane. The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic tail inserts into the lipid bilayer. This disrupts the membrane's integrity, leading to leakage of essential intracellular components and ultimately, cell death.

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound, specifically its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), varies depending on the bacterial species and strain. It is crucial to determine the MIC and MBC for your specific experimental conditions.

Q3: What are the key factors that can influence the efficacy of this compound?

A3: Several factors can impact the effectiveness of this compound's antimicrobial activity. These include:

  • Concentration: Higher concentrations generally lead to greater and faster bacterial inhibition.

  • Temperature: Increased temperature can enhance the antimicrobial effect.

  • pH: The pH of the medium can affect the charge of both the bacterial cell surface and the this compound molecule, influencing their interaction.

  • Presence of Organic Matter: Organic materials can neutralize or interfere with the action of this compound, reducing its efficacy.

  • Bacterial Strain: Different bacterial species and even different strains of the same species can exhibit varying susceptibility.

Data Presentation: MIC and MBC of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cetyltrimethylammonium bromide (CTAB), a synonym for this compound, against various bacterial strains as reported in the literature. Please note that these values can vary based on the specific experimental conditions.

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus50 clinical isolates0.25 - 32Not Reported[1]
Staphylococcus aureus (MRSA)Clinical Isolates15.6 - 62.5 (as CTAB-stabilized AgNPs)Not Reported[2]
Escherichia coliNot Specified>10,000 (as CTAB-modified bentonite)Not Reported[3]
Salmonella typhimuriumNot Specified~3.64 (10 µM)Not Reported[4]
Bacteriophage c2Not Specified~45.5 (125 µM)~364 (1 mM)[4]

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the broth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the standardized bacterial culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Controls:

    • Positive Control (Growth Control): 100 µL of broth + 100 µL of bacterial suspension (no this compound).

    • Negative Control (Sterility Control): 200 µL of sterile broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determining the Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot from each well.

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Cethexonium bromide serial dilutions C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (18-24h at 37°C) C->D E Observe for turbidity D->E F Determine MIC E->F

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Guide Start Inconsistent Experimental Results Q1 Are your positive and negative controls working as expected? Start->Q1 Sol1 Check sterility of media and reagents. Verify inoculum viability and concentration. Q1->Sol1 A1_No Q2 Is the this compound solution freshly prepared? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Prepare a fresh stock solution. Store stock solution properly. Q2->Sol2 A2_No Q3 Are incubation conditions (time, temperature) correct? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol3 Calibrate incubator. Ensure consistent incubation times. Q3->Sol3 A3_No End Consult further resources or technical support. Q3->End A3_Yes A3_Yes Yes A3_No No

Caption: Troubleshooting guide for inconsistent experimental results.

Troubleshooting Guide

Problem: No inhibition of bacterial growth, even at high concentrations of this compound.

  • Possible Cause: The this compound solution may have degraded.

    • Solution: Prepare a fresh stock solution of this compound and repeat the experiment.

  • Possible Cause: The bacterial strain may be resistant to this compound.

    • Solution: Verify the identity and purity of your bacterial strain. If resistance is expected, consider using a higher concentration range or a different antimicrobial agent.

  • Possible Cause: The presence of interfering substances in the media.

    • Solution: Ensure the experimental medium is free from high concentrations of organic matter that could neutralize the this compound.

Problem: Inconsistent or variable MIC/MBC results between experiments.

  • Possible Cause: Inconsistent inoculum density.

    • Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment.

  • Possible Cause: Variations in incubation time or temperature.

    • Solution: Strictly adhere to the recommended incubation time and temperature. Use a calibrated incubator.

  • Possible Cause: Pipetting errors leading to inaccurate dilutions.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique to create accurate serial dilutions.

Problem: Growth in the negative control (sterility control) well.

  • Possible Cause: Contamination of the broth, microtiter plate, or other reagents.

    • Solution: Discard the contaminated materials and use fresh, sterile components for the experiment. Review aseptic techniques to prevent future contamination.

Problem: No growth in the positive control (growth control) well.

  • Possible Cause: The bacterial inoculum was not viable or was not added to the well.

    • Solution: Verify the viability of your bacterial culture before starting the experiment. Double-check the inoculation step.

References

Degradation pathways of Cethexonium bromide under UV light exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Cethexonium bromide under UV light exposure.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of studying the photodegradation of this compound.

Problem Possible Cause Recommended Solution
No degradation of this compound observed after UV exposure. Insufficient UV light intensity or duration.Ensure the light source provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH Q1B guidelines for photostability testing.[1][2][3] Increase the exposure time if necessary.
The solvent used is absorbing the UV radiation.Use a non-UV-absorbing solvent such as water, acetonitrile (B52724), or methanol. Run a UV spectrum of the solvent to confirm its transparency in the intended wavelength range.
The concentration of this compound is too high, leading to self-shielding.Reduce the initial concentration of the this compound solution to ensure uniform light penetration.
Inconsistent or irreproducible degradation results. Fluctuations in the UV light source intensity.Calibrate the light source before each experiment using a radiometer or a validated chemical actinometric system.[2][3]
Temperature variations in the experimental setup.Use a temperature-controlled chamber for the UV exposure to minimize the effect of localized temperature changes. Include a dark control sample kept at the same temperature to differentiate between thermal and photodegradation.[1][3]
Sample evaporation during long exposure times.Use sealed, chemically inert, and transparent containers (e.g., quartz cuvettes) to prevent solvent evaporation.[1][2]
Difficulty in separating and identifying degradation products. Inappropriate analytical method.Develop a stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase to resolve this compound from its potential degradation products. Use a photodiode array (PDA) detector to obtain UV spectra of the peaks for initial characterization.
Degradation products are present at very low concentrations.Use a more sensitive detector, such as a mass spectrometer (LC-MS), for identification and quantification. Concentrate the sample after degradation, if feasible without causing further degradation.
Co-elution of degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient, pH, and column temperature.
Formation of unexpected or secondary degradation products. Over-stressing the molecule with excessively harsh UV conditions.Limit the extent of degradation to a relevant range (e.g., 5-20%) by adjusting the exposure time or light intensity to focus on primary degradation pathways.[1]
Interaction with the solvent or container.Ensure the use of high-purity solvents and inert container materials.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under UV light?

  • N-dealkylation: Cleavage of the N-C bond, leading to the loss of the hexadecyl chain or methyl groups.

  • Hoffmann Elimination: Abstraction of a proton from a carbon adjacent to the nitrogen, leading to the formation of an alkene and a tertiary amine.

  • Homolytic Cleavage: Breakage of the C-N or C-C bonds to form radical intermediates, which can then undergo further reactions.

  • Reactions involving the cyclohexyl group: Oxidation or ring-opening of the cyclohexyl moiety.

  • Debromination: Although less common for bromide salts compared to covalently bonded bromine, photolytic cleavage of the C-Br bond in potential rearrangement products cannot be entirely ruled out.

It is crucial to perform experimental studies to confirm the actual degradation pathways.

Q2: What is a suitable experimental setup for a forced photolysis study of this compound?

A2: A typical setup would involve dissolving this compound in a transparent solvent (e.g., purified water or acetonitrile) in a quartz container. The solution should be exposed to a calibrated light source that emits both UV-A and visible light. According to ICH Q1B guidelines, a common setup involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[1][2][3] A dark control sample should be run in parallel to distinguish between photolytic and thermal degradation. Samples should be withdrawn at various time points and analyzed by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Q3: Which analytical techniques are most appropriate for analyzing the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying the parent drug and its degradation products. A stability-indicating method must be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products.

  • UV-Vis Spectrophotometry: Can be used for preliminary assessment of degradation by monitoring changes in the UV spectrum over time.

Q4: How can I quantify the degradation kinetics of this compound?

A4: To determine the degradation kinetics, you should measure the concentration of this compound at different time points during UV exposure. The data can then be fitted to various kinetic models (e.g., zero-order, first-order, or pseudo-first-order). The degradation rate constant (k) and the half-life (t½) can be calculated from the best-fit model.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To evaluate the photostability of this compound in solution under forced UV light exposure and to generate degradation products for identification.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and/or purified water

  • Quartz cuvettes or other suitable transparent and inert containers

  • A calibrated photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with a PDA detector

  • LC-MS system for identification

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 0.1 mg/mL in acetonitrile:water 50:50 v/v). Prepare a "dark control" sample by wrapping a container with the same solution in aluminum foil.

  • Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to UV light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[1][2][3]

  • Sampling: Withdraw aliquots of the exposed sample and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC-PDA method.

    • Calculate the percentage of remaining this compound and the formation of degradation products at each time point.

    • If significant degradation is observed, subject the samples to LC-MS analysis to identify the molecular weights and fragmentation patterns of the degradation products.

Data Presentation

Table 1: Hypothetical Degradation Data for this compound under UV Exposure
Exposure Time (hours)This compound Remaining (%)Degradation Product 1 (Peak Area)Degradation Product 2 (Peak Area)
0100.000
295.215,3405,120
489.832,11011,450
881.565,89025,670
1274.398,76041,330
2458.9154,32078,910

Visualizations

Diagram 1: Experimental Workflow for Photodegradation Study

G cluster_prep Sample Preparation cluster_exposure UV Exposure (ICH Q1B) cluster_analysis Analysis A Prepare this compound solution C Expose sample to UV/Vis light A->C B Prepare Dark Control D Store dark control at same temperature B->D E Withdraw samples at time intervals C->E D->E F HPLC-PDA Analysis E->F G LC-MS Analysis F->G If degradation observed H Data Interpretation F->H G->H

Caption: Workflow for conducting a forced photodegradation study.

Diagram 2: Hypothesized Degradation Pathway of this compound

G CB This compound DP1 N-dealkylation Product (Loss of hexadecyl chain) CB->DP1 UV Light DP2 Hoffmann Elimination Product (Alkene + Tertiary Amine) CB->DP2 UV Light DP3 Cyclohexyl Ring Oxidation Product CB->DP3 UV Light DP4 Radical Intermediates CB->DP4 UV Light (Homolytic Cleavage) Fragments Further Fragmentation Products DP1->Fragments DP2->Fragments DP3->Fragments DP4->Fragments

Caption: A hypothesized degradation pathway for this compound under UV exposure.

References

Troubleshooting inconsistent results in Cethexonium bromide MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cethexonium Bromide Minimum Inhibitory Concentration (MIC) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a quaternary ammonium (B1175870) compound (QAC) that acts as an antiseptic agent.[1] Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged this compound molecules interact with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Q2: What are the recommended storage conditions for this compound and its stock solutions?

A2: this compound powder should be stored in a dry, dark place. For short-term storage, a temperature of 0-4°C (days to weeks) is recommended, while long-term storage should be at -20°C (months to years).[2] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in tightly sealed vials.[2][3] It is advisable to prepare fresh working solutions for each experiment to ensure consistency.

Q3: Are there standardized guidelines for performing MIC assays with antiseptics like this compound?

A3: While the Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing (documents M07 for aerobic bacteria and M100 for performance standards), specific protocols for antiseptics are less common than for antibiotics.[4][5][6] However, the principles and general procedures outlined in the CLSI documents can be adapted for testing this compound. It is crucial to maintain consistency in the chosen methodology.

Q4: Can components of the growth medium affect the MIC of this compound?

A4: Yes, components of the growth medium can significantly impact the apparent MIC of this compound. Quaternary ammonium compounds can interact with various substances. For instance, the presence of serum proteins can sometimes lead to an increase in the MIC due to drug-protein binding, which reduces the concentration of the free, active compound.[7][8]

Troubleshooting Guide

Issue 1: High Variability in MIC Results Between Replicates and Experiments
Potential Cause Troubleshooting Steps
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use fresh pipette tips for each dilution and transfer step to avoid cross-contamination and carry-over.
Inhomogeneous Inoculum Vortex the bacterial suspension thoroughly before preparing the final inoculum and immediately before adding it to the microplate wells.
Adsorption to Plasticware This compound, as a cationic molecule, can adsorb to the surface of standard polystyrene microplates, reducing its effective concentration. Consider using low-protein-binding or non-binding surface plates. The inclusion of a non-ionic surfactant like Polysorbate 80 (at a final concentration of 0.002%) in the broth may also mitigate this issue.[9][10]
Inconsistent Inoculum Density Standardize the inoculum preparation carefully using a McFarland standard. Ensure the final inoculum concentration in the wells is consistent across all experiments (typically ~5 x 10^5 CFU/mL).[11]
Issue 2: MIC Values are Consistently Higher or Lower Than Expected
Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh stock and working solutions of this compound for each experiment. Protect solutions from light and store them at the recommended temperature.[2]
Inappropriate pH of the Medium The antimicrobial activity of some quaternary ammonium compounds can be pH-dependent.[3] Ensure the pH of the Mueller-Hinton Broth is within the recommended range (typically 7.2-7.4) before use.
Incorrect Incubation Time or Temperature Adhere strictly to the recommended incubation time (e.g., 16-20 hours) and temperature (e.g., 35-37°C) for the specific bacterial species being tested.[12]
High Inoculum Density (leading to high MICs) Verify the accuracy of your McFarland standard and the dilution steps for the inoculum preparation.
Low Inoculum Density (leading to low MICs) Ensure that the bacterial culture is in the correct growth phase and that the inoculum is prepared to the correct density.
Issue 3: No Growth in Positive Control Wells
Potential Cause Troubleshooting Steps
Non-viable Inoculum Use a fresh bacterial culture (typically 18-24 hours old) to prepare the inoculum.
Improperly Prepared Medium Verify the preparation of the Mueller-Hinton Broth, ensuring all components are correctly dissolved and the final pH is appropriate.
Incorrect Incubation Conditions Confirm that the incubator is functioning correctly and maintaining the proper temperature and atmosphere.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Dissolve the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[2]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C, protected from light.[3]

Protocol 2: Broth Microdilution MIC Assay for this compound

This protocol is adapted from CLSI guidelines.[12][13]

  • Prepare this compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

MIC_Troubleshooting_Workflow cluster_solutions Potential Solutions start Inconsistent MIC Results check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_inoculum_prep Review Inoculum Standardization start->check_inoculum_prep check_compound Assess this compound Stock and Working Solutions start->check_compound check_plasticware Evaluate Adsorption to Plasticware start->check_plasticware check_media Confirm Media Quality and pH start->check_media check_incubation Verify Incubation Conditions start->check_incubation sol_pipetting Recalibrate pipettes. Use proper technique. check_pipetting->sol_pipetting sol_inoculum Ensure thorough mixing. Use fresh culture. check_inoculum_prep->sol_inoculum sol_compound Prepare fresh solutions. Protect from light. check_compound->sol_compound sol_plasticware Use low-binding plates. Consider adding surfactant. check_plasticware->sol_plasticware sol_media Check pH. Use fresh media. check_media->sol_media sol_incubation Confirm temperature and time. check_incubation->sol_incubation end Consistent MIC Results sol_pipetting->end sol_inoculum->end sol_compound->end sol_plasticware->end sol_media->end sol_incubation->end

Caption: A logical workflow for troubleshooting inconsistent MIC results.

QAC_Mechanism_of_Action cluster_bacterium Bacterial Cell cell_membrane Cell Membrane (Negatively Charged) disruption Membrane Disruption cell_membrane->disruption cytoplasm Cytoplasm qac This compound (Positively Charged Cation) interaction Electrostatic Interaction qac->interaction attraction interaction->cell_membrane leakage Leakage of Cytoplasmic Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Mechanism of action for Quaternary Ammonium Compounds (QACs).

References

Technical Support Center: Purification of Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Cethexonium bromide from synthesis byproducts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely byproducts?

The most probable synthetic route for this compound (N-hexadecyl-N,N-dimethyl-2-hydroxycyclohexanaminium bromide) is the Menshutkin reaction. This involves the quaternization of the tertiary amine, N,N-dimethyl-2-hydroxycyclohexanamine, with 1-bromohexadecane (B154569).

The primary byproducts in this synthesis are typically unreacted starting materials:

  • N,N-dimethyl-2-hydroxycyclohexanamine

  • 1-bromohexadecane

Incomplete reactions or non-stoichiometric ratios of reactants are the main cause of these impurities.

Q2: What is the recommended initial purification strategy for crude this compound?

Recrystallization is the most common and effective initial purification method for this compound. This technique relies on the principle that the solubility of the desired compound and its impurities vary in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For long-chain quaternary ammonium (B1175870) salts like this compound, common solvent systems include:

  • Mixed solvent systems: A combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is less soluble) can be effective. A common example for similar compounds is a mixture of ethyl acetate (B1210297) and ethanol (B145695).[1]

  • Single solvent systems: Alcohols (e.g., ethanol, isopropanol) or water can also be effective recrystallization solvents for some quaternary ammonium salts.

It is advisable to perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture for your specific crude product.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from its byproducts and determine their relative concentrations.[2][3]

  • Titration: Titration methods, such as titration with perchloric acid or silver nitrate, can provide a highly accurate determination of the purity of quaternary ammonium bromides.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and detect the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of purified this compound after recrystallization.

Possible Cause Troubleshooting Step
Incomplete precipitation Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize crystal formation.
Using too much solvent During the dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of the desired product in solution upon cooling.
Premature crystallization Ensure that any filtration of the hot solution to remove insoluble impurities is done quickly to prevent the product from crystallizing on the filter paper.
Product loss during washing When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the purified product.

Problem 2: The purified this compound is still impure.

Possible Cause Troubleshooting Step
Ineffective solvent system The chosen solvent may not provide a sufficient difference in solubility between this compound and the impurities. Perform a new solvent screen to find a more effective system.
Impurities co-precipitate If the impurities have similar solubility profiles to the product, multiple recrystallizations may be necessary to achieve the desired purity.
Cooling the solution too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem 3: The crude product "oils out" instead of forming crystals during recrystallization.

Possible Cause Troubleshooting Step
Supersaturation is too high The concentration of the product in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Inappropriate solvent The chosen solvent may not be suitable for crystallization. Experiment with different solvent systems. A higher boiling point solvent may be beneficial.
Presence of significant impurities High levels of impurities can inhibit crystallization. Consider a preliminary purification step, such as a liquid-liquid extraction, before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized Method)

This protocol is a general procedure based on the synthesis of structurally similar long-chain quaternary ammonium salts.[1][5]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-2-hydroxycyclohexanamine in a suitable solvent such as ethanol or acetonitrile.

  • Add a slight molar excess (e.g., 1.1 equivalents) of 1-bromohexadecane to the solution.

  • Heat the reaction mixture to reflux (e.g., 110°C) and maintain the temperature for several hours (e.g., 110 minutes), monitoring the reaction progress by TLC or HPLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound may precipitate upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound by Recrystallization (Generalized Method)

  • Transfer the crude this compound to an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., a mixture of ethyl acetate and ethanol) to its boiling point.[1]

  • Add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

  • Repeat the recrystallization process if necessary to achieve the desired purity.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants N,N-dimethyl-2-hydroxycyclohexanamine + 1-bromohexadecane Reaction Quaternization (Menshutkin Reaction) Reactants->Reaction Crude Crude this compound (with unreacted starting materials) Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Recrystallization cluster_solutions1 Solutions for No Crystals / Oiling Out cluster_solutions2 Solutions for Impure Crystals Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Pure Crystals Form Cool->Crystals NoCrystals No Crystals / Oiling Out Cool->NoCrystals Problem Impure Crystals are Impure Crystals->Impure Problem Sol1_1 Add more solvent NoCrystals->Sol1_1 Sol1_2 Change solvent system NoCrystals->Sol1_2 Sol1_3 Seed with pure crystal NoCrystals->Sol1_3 Sol2_1 Repeat recrystallization Impure->Sol2_1 Sol2_2 Ensure slow cooling Impure->Sol2_2 Sol2_3 Try a different solvent Impure->Sol2_3

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Overcoming Cethexonium Bromide Interference in Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges posed by Cethexonium bromide interference in common protein quantification assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Inaccurate Protein Concentration Readings in the Presence of this compound

  • Symptoms: You observe abnormally high or inconsistent protein concentration readings, non-linear standard curves, or high absorbance values in your blank samples containing this compound.

  • Cause: this compound is a quaternary ammonium (B1175870) cationic surfactant that interferes with standard protein quantification assays.[1] The mechanisms of interference vary depending on the assay being used.

    • BCA (Bicinchoninic Acid) Assay: The BCA assay is a copper-based method. The first step involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium (the biuret (B89757) reaction). Subsequently, two molecules of BCA chelate with each Cu¹⁺ ion, producing a purple-colored complex that is measured spectrophotometrically. While generally more robust against detergents than other assays, cationic surfactants like this compound can still interfere, potentially by interacting with proteins or assay reagents, leading to inaccurate results.[2]

    • Bradford Assay: This assay utilizes the dye Coomassie Brilliant Blue G-250. At the acidic pH of the assay reagent, the dye is in a reddish-brown, cationic state.[3] When the dye binds to proteins, it shifts to a stable, blue anionic form.[4] this compound, being a cationic detergent, can directly interact with the anionic form of the Coomassie dye through both electrostatic and hydrophobic interactions, causing a color change even in the absence of protein.[5] This results in a false positive signal and significantly increased background absorbance.[6]

    • Lowry Assay: The Lowry assay is also susceptible to interference from detergents. Surfactants can cause precipitation of the assay reagents, leading to inaccurate measurements.[7][8]

  • Solutions:

    • Sample Dilution: If your protein concentration is sufficiently high, diluting the sample can lower the this compound concentration to a level where it no longer interferes with the assay.[9][10] This is the simplest and most direct approach and should be attempted first.

    • Protein Precipitation: This is a highly effective method for separating proteins from interfering substances like this compound.[9][11] Acetone or Trichloroacetic Acid (TCA)/acetone precipitation protocols can be used to pellet the protein, which is then resuspended in a compatible buffer for analysis.[12][13]

    • Dialysis or Buffer Exchange: These techniques remove small molecules like detergent monomers from the protein sample based on size exclusion.[14][15] Dialysis involves placing the sample in a semi-permeable membrane and exchanging the buffer over time, while size-exclusion chromatography (e.g., using desalting spin columns) offers a more rapid alternative.[16][17]

    • Use of a Detergent-Compatible Assay: Some commercially available protein assays are specifically formulated to be resistant to detergents. For example, the Pierce 660 nm Protein Assay is compatible with many nonionic detergents and can be used with ionic detergents when combined with an Ionic Detergent Compatibility Reagent (IDCR).[18] It is crucial to verify the compatibility of any such assay with cationic surfactants like this compound.

Logical Workflow for Troubleshooting

The diagram below outlines a decision-making process for selecting the appropriate method to address this compound interference in your protein assay.

A Inaccurate Protein Reading with This compound Present B Dilute Sample to Reduce This compound Concentration A->B C Is Protein Concentration Still Detectable? B->C D Assay Diluted Sample C->D Yes E Perform Protein Precipitation (Acetone or TCA/Acetone) C->E No F Accurate Reading Obtained D->F G Assay Precipitated Protein E->G H Consider a Detergent- Compatible Assay E->H Alternative G->F I Interference Persists (Consult Assay Manufacturer) G->I H->I cluster_0 Standard Bradford Assay cluster_1 Interference by this compound P Protein (Positive Charges) C Protein-Dye Complex (Absorbance at 595 nm) P->C D_red Coomassie Dye (Anionic Form, Blue) D_red->C CB This compound (Cationic Detergent) IC Interference Complex (False Positive Signal) CB->IC D_red2 Coomassie Dye (Anionic Form, Blue) D_red2->IC

References

Best practices for long-term storage of Cethexonium bromide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of Cethexonium bromide solutions. The information is intended for researchers, scientists, and drug development professionals to help ensure the stability and efficacy of their solutions during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound solutions?

A1: For optimal long-term stability, it is recommended to store this compound solutions at refrigerated temperatures (2°C to 8°C) and protected from light. For the solid compound, short-term storage at 0-4°C and long-term storage at -20°C in a dry, dark environment is advised.[1] While specific stability data for this compound solutions is not extensively available in public literature, general knowledge of quaternary ammonium (B1175870) compounds (QACs) suggests that refrigeration and protection from light are key to minimizing degradation.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life of a this compound solution is dependent on the storage conditions, solvent, and concentration. Without specific stability studies, a definitive shelf-life cannot be provided. It is crucial to perform in-use stability testing under your specific experimental conditions to determine the appropriate use period.[2][3] For similar quaternary ammonium compounds, stability can range from days to weeks at room temperature and can be extended to months under refrigerated conditions.

Q3: How does pH affect the stability of this compound solutions?

A3: Quaternary ammonium compounds like this compound are generally stable across a wide pH range.[2] They are permanently charged cations, independent of the solution's pH.[3] However, they can be susceptible to degradation under strongly basic (alkaline) conditions, particularly at elevated temperatures.[4] Therefore, it is recommended to maintain the pH of the solution close to neutral unless experimental conditions require otherwise.

Q4: Are there any known incompatibilities for this compound solutions?

A4: this compound, as a cationic surfactant, can be incompatible with anionic compounds, leading to precipitation. It is also advisable to avoid mixing with strong oxidizing agents. When preparing complex formulations, it is essential to assess the compatibility of all components.

Q5: What are the primary degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not detailed in the available literature, quaternary ammonium compounds can degrade via mechanisms such as Hofmann elimination (β-elimination) and nucleophilic substitution (SN2).[4][5] Degradation is more likely to occur under harsh conditions like high temperatures and extreme pH.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Precipitation in the solution - Incompatibility with other components (anionic compounds).- Exceeded solubility limit due to low temperature.- Review the composition of your solution for any anionic species.- Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature (while still refrigerated) or adjusting the concentration.- Filter the solution if the precipitate is believed to be an impurity.
Discoloration of the solution - Photodegradation from exposure to light.- Chemical reaction with impurities or container components.- Always store solutions in amber or opaque containers to protect from light.- Ensure high purity of the solvent and solute.- Verify the compatibility of the storage container material with this compound.
Loss of antiseptic efficacy - Degradation of the active ingredient.- Adsorption onto the container surface.- Perform a stability analysis (e.g., HPLC) to check the concentration of this compound.- Consider using glass containers to minimize potential adsorption issues that can occur with some plastics.- Prepare fresh solutions more frequently.
Unexpected pH shift - Leaching of alkaline substances from certain types of glass containers.- Degradation of this compound leading to acidic or basic byproducts.- Use high-quality, chemically resistant glass (Type I borosilicate).[7][8]- Monitor the pH of the solution over time. If a significant shift is observed, it may indicate degradation.

Stability Data Summary

Storage Condition Parameter Recommendation/Observation General Stability Expectation
Temperature Short-Term (days to weeks)Room Temperature (20-25°C)Fair
Long-Term (weeks to months)Refrigerated (2-8°C)[1]Good
Extended Long-Term (months to years)Frozen (-20°C)[1]Best (for solid compound; solution stability upon thawing must be verified)
Light Exposure Protect from lightEssential for preventing photodegradation. Use amber or opaque containers.[9][10]
pH Neutral to slightly acidicQACs are generally stable but can degrade in highly alkaline conditions.[4]
Container Material GlassType I BorosilicateExcellent chemical resistance, minimizes leaching and adsorption.[7][8]
PlasticPolypropylene (PP) or Low-Density Polyethylene (B3416737) (LDPE)Good for many QACs, but potential for adsorption and permeability should be evaluated.[11][12]

Experimental Protocols

Protocol for a Basic In-Use Stability Study

This protocol outlines a general method to assess the stability of a this compound solution under specific laboratory conditions.

  • Solution Preparation: Prepare a batch of the this compound solution at the desired concentration and in the intended solvent.

  • Initial Analysis (Time 0): Immediately after preparation, perform the following analyses:

    • Visual inspection for color, clarity, and precipitation.

    • pH measurement.

    • Concentration determination using a validated stability-indicating HPLC method.

  • Storage: Aliquot the solution into the type of containers that will be used for routine storage. Store these samples under the intended long-term storage conditions (e.g., 2-8°C, protected from light). Also, store a set of samples under accelerated degradation conditions (e.g., 40°C or exposure to UV light) to understand potential degradation products.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks for long-term storage; shorter intervals for accelerated studies), remove a sample and repeat the analyses performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial results. A significant change (e.g., >10% decrease in concentration, significant pH shift, or appearance of degradation products) indicates instability under the tested conditions.

Example of a Stability-Indicating RP-HPLC Method

While a specific validated method for this compound was not found, a method similar to that used for other QACs, such as Cetrimonium (B1202521) bromide, could be adapted and validated.[13][14][15]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 208-215 nm), as many QACs lack a strong chromophore at higher wavelengths.

  • Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[16] This involves performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the method can separate the intact this compound from any degradation products.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis cluster_eval Evaluation prep Prepare this compound Solution initial_analysis Visual Inspection pH Measurement HPLC Analysis prep->initial_analysis long_term Long-Term (e.g., 2-8°C, Dark) initial_analysis->long_term accelerated Accelerated (e.g., 40°C, UV Light) initial_analysis->accelerated timepoint_analysis Repeat Initial Analyses at Predetermined Intervals long_term->timepoint_analysis accelerated->timepoint_analysis evaluation Compare Time-Point Data to T=0 Assess Stability timepoint_analysis->evaluation

Caption: Experimental workflow for a stability study of this compound solution.

troubleshooting_workflow start Solution Instability Observed (e.g., precipitate, discoloration) check_precipitate Is there precipitation? start->check_precipitate check_discoloration Is there discoloration? check_precipitate->check_discoloration No action_precipitate Check for incompatibilities. Verify storage temperature. Consider filtration. check_precipitate->action_precipitate Yes check_efficacy Is there a loss of efficacy? check_discoloration->check_efficacy No action_discoloration Ensure protection from light. Check for container interaction. Use high-purity reagents. check_discoloration->action_discoloration Yes action_efficacy Perform HPLC analysis for concentration. Consider container adsorption. Prepare fresh solution. check_efficacy->action_efficacy Yes end_node Document findings and adjust protocol. check_efficacy->end_node No action_precipitate->end_node action_discoloration->end_node action_efficacy->end_node

References

Mitigating the foaming effect of Cethexonium bromide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the foaming effect of Cethexonium bromide in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why does my solution containing this compound foam so much?

A1: this compound is a quaternary ammonium (B1175870) cationic surfactant. Surfactants, by nature, reduce the surface tension of liquids, making it easier for air to be entrapped and form stable bubbles. The structure of this compound, with its long hydrocarbon tail and charged headgroup, allows it to align at the air-water interface, creating a resilient film that stabilizes foam.

Q2: How can foaming interfere with my experiments?

A2: Foaming can introduce significant errors and inconsistencies in experimental results. It can lead to:

  • Inaccurate volume dispensing: Foam can cause automated liquid handlers to detect the liquid level incorrectly, leading to imprecise and inaccurate dispensing.[1]

  • Reduced reaction efficiency: In cell cultures and fermentation processes, excessive foam can limit oxygen transfer and lead to cell damage.[2][3]

  • Interference with analytical measurements: Bubbles in microplates can scatter light, leading to erroneous readings in absorbance and fluorescence assays.[4][5]

  • Cross-contamination and spills: Uncontrolled foaming can cause solutions to overflow from vessels, leading to contamination and safety hazards.

Q3: What are the main strategies to control foaming?

A3: There are two primary approaches to mitigate foaming:

  • Chemical Methods: Involve the addition of anti-foaming agents (antifoams) or defoamers to either prevent foam formation or destroy existing foam.[6]

  • Physical Methods: Employ mechanical or physical means to disrupt foam without adding chemical substances.

Q4: What is the difference between an antifoam and a defoamer?

A4: While often used interchangeably, there is a technical distinction. Antifoaming agents are added to a system before foam formation to prevent it from occurring. Defoamers are added to a system after foam has formed to break it down.[6][7] Many commercially available products have both properties.

Q5: Are anti-foaming agents compatible with my sensitive biological or chemical assays?

A5: Compatibility is a critical consideration.

  • Silicone-based antifoams are very effective but can sometimes interfere with downstream processes or coat equipment.[8]

  • Non-silicone antifoams (e.g., polyethers, fatty alcohols) are often preferred for sensitive applications where silicone contamination is a concern.[9][10]

  • It is crucial to test the compatibility of any antifoam with your specific assay and cell line to ensure it does not affect viability, growth, or the analytical measurement itself.[2][11]

Troubleshooting Guides

Issue 1: Inaccurate Dispensing with Automated Liquid Handlers

Symptoms:

  • High coefficient of variation (%CV) in dispensed volumes.

  • Inconsistent liquid levels in destination plates.

  • Visible foam in pipette tips or reagent reservoirs.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Foam Formation During Aspiration/Dispensing 1. Reduce Pipetting Speed: Lower the aspiration and dispense speeds to minimize agitation. 2. Implement Reverse Pipetting: Aspirate more liquid than needed and dispense only the target volume. This technique is suitable for viscous or foamy liquids.[12] 3. Add a Chemical Antifoam: Introduce a low concentration of a compatible antifoam to the this compound solution. See Protocol 1.
Incorrect Liquid Level Detection 1. Use a Dedicated Liquid Class: Develop a specific liquid class for your this compound solution that accounts for its viscosity and foaming tendency.[1] 2. Trailing Air Gap: Introduce an air gap after aspiration to prevent droplets from clinging to the tip.[1]
Issue 2: Interference in Microplate-Based Assays (Absorbance/Fluorescence)

Symptoms:

  • High background signal.

  • Poor reproducibility between wells.

  • Data drift over time.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Light Scatter from Bubbles 1. Centrifuge the Plate: Briefly centrifuge the microplate to collapse foam before reading. 2. Add a Defoamer: Add a small amount of a suitable defoamer. Silicone-based defoamers are effective, but non-silicone options may be better to avoid potential interference with the assay chemistry. See Protocol 2. 3. Use Physical Disruption: Gently tap the plate on a hard surface or use a brief sonication in a water bath to break up bubbles. See Protocol 4.
Chemical Interference from Antifoam 1. Run a Control: Test the antifoam alone at the intended concentration to see if it interferes with the assay's absorbance or fluorescence.[4][5] 2. Choose a Different Antifoam: Switch to a non-silicone antifoam if a silicone-based one shows interference.[9][10]
Issue 3: Excessive Foaming in Cell Cultures or Fermentation

Symptoms:

  • Foam obstructing gas exchange filters.

  • Loss of culture volume due to overflow.

  • Decreased cell viability.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Agitation or Sparging Rate 1. Optimize Agitation/Sparging: Reduce the agitation speed or gas flow rate to the minimum required for adequate mixing and oxygenation.
Proteinaceous Components in Media 1. Use a Biocompatible Antifoam: Add a sterile, biocompatible antifoam agent. Silicone emulsions or polyalkylene glycols are common choices.[2] See Protocol 3. 2. Test Antifoam Effect on Cells: Always perform a small-scale pilot study to confirm that the chosen antifoam and its concentration do not negatively impact cell growth or product yield.[3][11]

Quantitative Data on Antifoam Effectiveness

The effectiveness of an antifoam agent depends on the specific formulation, concentration, and the nature of the foaming medium. The following tables provide a general comparison of common antifoam types.

Table 1: Comparison of Different Antifoam Types

Antifoam TypeTypical Starting Concentration (ppm)AdvantagesDisadvantages
Silicone-Based (e.g., PDMS) 10 - 100Highly effective at low concentrations, thermally stable, chemically inert.[13][14]Can cause surface defects in coatings, potential for difficult-to-remove residues.[2][8]
Non-Silicone: Mineral Oil-Based 50 - 500Cost-effective, good for knocking down surface foam.[15]May not be as persistent as silicones, potential for odor.
Non-Silicone: Polyether-Based (e.g., EO/PO copolymers) 20 - 200Good dispersing properties, less likely to cause deposition issues.[15]May have cloud point limitations, effectiveness can be temperature-dependent.
Non-Silicone: Fatty Alcohol/Ester-Based 100 - 1000Often biodegradable, suitable for sensitive applications like food and pharmaceuticals.[10]Generally less potent than silicones, may require higher concentrations.

Table 2: Example Defoaming Performance in a Surfactant Solution *

Antifoam Agent (at 50 ppm)Foam Height after 1 min (mL)Time to 50% Foam Collapse (s)
Control (No Antifoam)100>300
Silicone Emulsion510
Polypropylene Glycol2545
Mineral Oil Dispersion4060

*This is illustrative data. Actual performance will vary based on the specific this compound concentration, temperature, and agitation method.

Experimental Protocols

Protocol 1: Using a Chemical Antifoam in an Automated Liquid Handler Reservoir
  • Antifoam Selection: Choose a sterile-filterable, non-silicone antifoam (e.g., a polyether-based one) to minimize potential assay interference.

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of the antifoam in a suitable solvent (e.g., sterile DI water or ethanol, depending on the antifoam's solubility).

  • Working Concentration: Add the antifoam stock solution to your this compound reagent to achieve a final concentration of 10-100 ppm. Start with the lowest concentration and increase if necessary.

  • Equilibration: Allow the solution to sit for 10-15 minutes before placing it on the liquid handler deck to allow any entrapped air to dissipate.

Protocol 2: Defoaming a 96-Well Plate Prior to Reading
  • Antifoam Addition (if necessary): If foam is persistent, add 1 µL of a 100 ppm antifoam solution to each well.

  • Mixing: Gently mix the plate on a plate shaker for 30 seconds at a low speed.

  • Centrifugation: Centrifuge the plate at 200 x g for 1-2 minutes to bring down any remaining bubbles.

  • Reading: Immediately read the plate in the microplate reader.

Protocol 3: Antifoam Use in a Bioreactor
  • Antifoam Preparation: Autoclave a silicone-based antifoam emulsion (e.g., Antifoam A or similar) as per the manufacturer's instructions.

  • Initial Addition: Add the antifoam to the sterile medium to a final concentration of 0.005% to 0.01% before inoculation.

  • Automated Dosing: Connect the sterile antifoam reservoir to a peristaltic pump that is controlled by a foam sensor in the bioreactor's headspace.

  • Set Point Configuration: Configure the control system to add a small, fixed amount of antifoam only when the foam level reaches the sensor. This prevents overuse of the antifoam.

Protocol 4: Foam Removal Using an Ultrasonic Bath
  • Preparation: Fill an ultrasonic bath with deionized water to the recommended level. For efficient energy transfer, add a surfactant to the bath water and degas the solution by running the sonicator for 5-10 minutes before use.[16]

  • Sample Placement: Place sealed vials or a microplate in a beaker or on a rack within the bath. Ensure the liquid level inside your samples is below the water level of the bath.

  • Sonication: Sonicate for 30-60 seconds. The ultrasonic waves will cause cavitation within the sample, disrupting the foam bubbles.[16]

  • Observation: Visually inspect the samples to ensure the foam has dissipated. Repeat if necessary, but avoid prolonged sonication which could heat the sample.

Visualizations

Experimental_Workflow_for_Foam_Mitigation cluster_prep Preparation cluster_mitigation Mitigation Strategy cluster_experiment Experimental Step cluster_remediation Remediation start This compound Solution Prepared foam_check Is Foaming Anticipated? start->foam_check add_antifoam Add Antifoam (e.g., 10-100 ppm) See Protocol 1 foam_check->add_antifoam Yes no_antifoam Proceed without Antifoam foam_check->no_antifoam No run_assay Run Experiment / Assay add_antifoam->run_assay no_antifoam->run_assay foam_observed Foam Observed? run_assay->foam_observed physical_method Apply Physical Method (Centrifugation/Sonication) See Protocols 2 & 4 foam_observed->physical_method Yes add_defoamer Add Defoamer Post-hoc foam_observed->add_defoamer Yes, severe end_node Acquire Data foam_observed->end_node No physical_method->end_node add_defoamer->end_node

Caption: Workflow for selecting and applying foam mitigation strategies.

Signaling_Pathway_of_Defoamer_Action cluster_foam Foam Structure cluster_defoamer Defoamer Action foam Stable Foam (Stabilized by this compound) lamella Foam Lamella (Air-Water Interface) entry Enters Lamella defoamer Antifoam Droplet (Low Surface Tension) defoamer->entry spreading Spreads Across Interface entry->spreading displacement Displaces Surfactant Molecules spreading->displacement thinning Lamella Thinning & Weakening displacement->thinning rupture Bubble Rupture (Foam Collapse) thinning->rupture

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Cethexonium Bromide through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the optimization of the antimicrobial activity of Cethexonium bromide by adjusting the pH of the experimental or formulation medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antimicrobial action?

This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. The positively charged headgroup of the this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer, which disrupts the membrane's structural integrity and fluidity. This disruption leads to increased membrane permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.

Q2: Does pH influence the antimicrobial efficacy of this compound?

While direct quantitative data for this compound is limited in publicly available literature, studies on structurally similar quaternary ammonium compounds, such as cetylpyridinium (B1207926) chloride and benzalkonium chloride, strongly suggest that pH can significantly influence its antimicrobial activity. For instance, the antimicrobial activity of cetylpyridinium chloride has been shown to be more effective at a pH greater than 5.5.[1] Similarly, the efficacy of benzalkonium chloride against Salmonella was found to be optimal at a pH of 6.[2] Generally, for cationic surfactants, a neutral to slightly alkaline pH may enhance activity. This is because a higher pH can increase the net negative charge on the bacterial cell surface, leading to a stronger electrostatic attraction with the positively charged this compound molecules.[2] However, the stability of the compound at different pH values must also be considered.

Q3: What is the expected optimal pH range for the antimicrobial activity of this compound?

Based on data from related QACs, the optimal pH range for the antimicrobial activity of this compound is likely to be in the neutral to slightly alkaline range (pH 6.0 to 8.0). It is crucial to empirically determine the optimal pH for your specific application and target microorganism, as the effect can be species-dependent.

Q4: How does pH affect the stability of this compound solutions?

Quaternary ammonium compounds are generally stable across a range of pH values.[3] However, extreme pH values (highly acidic or highly alkaline) can potentially lead to degradation over time. For instance, studies on other chlorides have shown rapid decomposition at pH values greater than 6.[4] It is recommended to prepare fresh solutions of this compound for antimicrobial testing and to verify the stability of stock solutions if stored for extended periods, especially if not stored at a neutral pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at evaluating the pH-dependent antimicrobial efficacy of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values at a specific pH. 1. pH drift during incubation: The metabolic activity of the bacteria can alter the pH of the culture medium over the incubation period. 2. Inaccurate initial pH adjustment: The pH of the test medium may not have been accurately adjusted or buffered. 3. Degradation of this compound: The compound may be unstable at the tested pH and storage conditions.1. Use a well-buffered medium (e.g., MOPS, HEPES) to maintain a stable pH throughout the experiment. Verify the pH of the medium before and after incubation. 2. Calibrate the pH meter before use and ensure thorough mixing when adjusting the pH of the medium. 3. Prepare fresh solutions of this compound for each experiment. If stock solutions are used, ensure they are stored at a neutral pH and for a limited time.
This compound appears to have lower than expected activity at alkaline pH. 1. Precipitation of this compound: The solubility of the compound might be reduced at higher pH, leading to precipitation and a lower effective concentration. 2. Interaction with media components: Components of the culture medium may interact with this compound differently at varying pH levels.1. Visually inspect the test wells or tubes for any signs of precipitation. Consider using a different buffering system or adjusting the concentration of media components. 2. Test the antimicrobial activity in a simpler, defined medium to minimize potential interactions.
Difficulty in determining the MIC endpoint due to partial inhibition. 1. Sub-lethal effects at certain pH values: The pH may influence the bactericidal versus bacteriostatic activity of this compound. 2. Bacterial adaptation: Some bacteria may exhibit adaptive responses to the compound at specific pH levels.1. In addition to visual inspection for turbidity, consider using a viability indicator dye (e.g., resazurin, MTT) to get a more quantitative measure of inhibition. 2. Perform a time-kill kinetics assay to understand the rate of bacterial killing at different pH values.
Unexpectedly high antimicrobial activity at acidic pH. 1. Synergistic effect of low pH and this compound: The acidic environment itself can be stressful for some bacteria, potentially sensitizing them to the action of the antimicrobial agent. 2. Alteration of bacterial surface charge: While generally more negative at higher pH, specific changes at acidic pH could also influence interaction with the cationic surfactant.1. Include a control group with the pH-adjusted medium without this compound to assess the effect of pH alone on bacterial growth. 2. This is an interesting finding that may warrant further investigation into the specific interactions at the bacterial surface under acidic conditions.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the pH-dependent antimicrobial activity of structurally similar quaternary ammonium compounds to provide a reference for expected trends.

Table 1: pH-Dependent Antimicrobial Activity of Selected Quaternary Ammonium Compounds

CompoundMicroorganism(s)pH Range TestedObserved Effect on Antimicrobial ActivityReference
Cetylpyridinium Chloride Staphylococcus aureus, Streptococcus pyogenes, Candida albicans> 5.5Increased activity at pH > 5.5[1]
Benzalkonium Chloride Salmonella Enteritidis6 and 9Better results obtained at pH 6[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., phosphate (B84403) buffer for pH 6-8, citrate (B86180) buffer for pH 4-6)

  • Sterile water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of pH-Adjusted Media:

    • Prepare the desired growth medium (e.g., CAMHB).

    • Divide the medium into aliquots and adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile buffers.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in sterile water.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate growth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plates:

    • In a 96-well plate, add 50 µL of the appropriate pH-adjusted medium to wells 2 through 12.

    • Add 100 µL of the this compound working solution (prepared from the stock in the corresponding pH-adjusted medium to be twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Assessment of Bacterial Membrane Potential Disruption by this compound at Different pH Values

This protocol utilizes a membrane potential-sensitive fluorescent dye.

Materials:

  • Bacterial strain of interest

  • This compound

  • pH-adjusted buffers (as in Protocol 1)

  • Membrane potential-sensitive dye (e.g., DiSC3(5) or BacLight™ Bacterial Membrane Potential Kit)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture and Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with the appropriate pH-adjusted buffer.

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).

  • Dye Loading:

    • Add the membrane potential-sensitive dye to the bacterial suspension at the manufacturer's recommended concentration.

    • Incubate in the dark for a specified period to allow the dye to equilibrate across the bacterial membranes.

  • Baseline Fluorescence Measurement:

    • Measure the baseline fluorescence of the dye-loaded bacterial suspension.

  • Addition of this compound:

    • Add different concentrations of this compound to the bacterial suspension.

  • Fluorescence Monitoring:

    • Immediately begin monitoring the change in fluorescence over time. Disruption of the membrane potential will cause a change in the fluorescence intensity (either an increase or decrease, depending on the dye used).

  • Data Analysis:

    • Plot the change in fluorescence intensity against time for each concentration of this compound at each tested pH. A more rapid and significant change in fluorescence indicates a greater disruptive effect on the bacterial membrane potential.

Visualizations

Experimental_Workflow_MIC_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare pH-Adjusted Growth Media D Serial Dilution of This compound A->D B Prepare Cethexonium Bromide Stock B->D C Prepare Bacterial Inoculum E Inoculation of 96-well Plates C->E D->E F Incubation E->F G Determine MIC F->G Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cethexonium This compound Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (Intracellular Components) Membrane->Cytoplasm 3. Membrane Disruption & Leakage QAC Positively Charged Head Hydrophobic Tail Membrane->QAC:tail 2. Hydrophobic Interaction Death Cell Death Cytoplasm->Death 4. Cell Death QAC:head->Membrane 1. Electrostatic Attraction

References

Validation & Comparative

A Comparative Guide: Cetrimonium Bromide (CTAB) Dominates DNA Extraction While Cethexonium Bromide Remains on the Sidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid purification, the choice of extraction method is paramount to downstream success. While Cetrimonium bromide (CTAB) is a well-established and widely utilized cationic detergent for DNA extraction, particularly from plant tissues, the role and efficacy of a structurally similar compound, Cethexonium bromide, remain uncharacterized in this application. This guide provides a comprehensive overview of the CTAB DNA extraction method, including detailed protocols and a theoretical comparison to this compound, highlighting the current landscape of detergent-based DNA purification.

The Gold Standard: Cetrimonium Bromide (CTAB) in DNA Extraction

Cetrimonium bromide, a quaternary ammonium (B1175870) surfactant, is a cornerstone of molecular biology for its ability to efficiently lyse cells and isolate DNA.[1] Its effectiveness lies in its chemical structure, featuring a long hydrophobic alkyl chain and a positively charged hydrophilic head.[2] This amphipathic nature allows CTAB to disrupt cell membranes and form complexes with DNA, separating it from cellular contaminants like proteins and polysaccharides.[3]

The CTAB method is particularly favored for plant DNA extraction due to its ability to remove polysaccharides and polyphenols, which can inhibit downstream enzymatic reactions.[4] The protocol's success hinges on the principle that in a high-salt buffer, CTAB forms complexes with proteins and most polysaccharides, which are then removed during chloroform (B151607) extraction. The DNA remains in the aqueous phase and can be precipitated with alcohol.

Key Steps in CTAB-Mediated DNA Extraction

The general workflow for CTAB-based DNA extraction involves several critical steps, from sample preparation to the final purification of DNA.

CTAB_Workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis & Contaminant Removal cluster_purification DNA Purification cluster_end Final Product Start Start: Tissue Sample Grind Grind Tissue (e.g., with liquid nitrogen) Start->Grind Add_Buffer Add CTAB Lysis Buffer Grind->Add_Buffer Incubate Incubate at 60-65°C Add_Buffer->Incubate Chloroform Add Chloroform:Isoamyl Alcohol Incubate->Chloroform Centrifuge1 Centrifuge to Separate Phases Chloroform->Centrifuge1 Aqueous Transfer Aqueous Phase Centrifuge1->Aqueous Precipitate Precipitate DNA (Isopropanol/Ethanol) Aqueous->Precipitate Centrifuge2 Centrifuge to Pellet DNA Precipitate->Centrifuge2 Wash Wash Pellet with 70% Ethanol Centrifuge2->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend DNA in TE Buffer/Water Dry->Resuspend End Purified DNA Resuspend->End

Figure 1. General workflow of the CTAB DNA extraction method.

Experimental Protocol: A Standard CTAB Method for Plant Tissue

This protocol is a widely adapted method for extracting high-quality DNA from plant leaves.

Materials:

  • CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)

  • β-mercaptoethanol

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol, cold

  • 70% Ethanol, cold

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile deionized water

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Water bath or heating block

  • Microcentrifuge

Procedure:

  • Sample Preparation: Freeze 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB buffer with 2 µL of β-mercaptoethanol (added just before use). Vortex thoroughly to mix.

  • Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heating block. Invert the tube every 15-20 minutes.

  • First Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into a top aqueous phase (containing DNA), a middle interface (with cellular debris), and a bottom organic phase.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.7 volumes of cold isopropanol. Mix gently by inversion until a white, stringy DNA precipitate is visible. Incubate at -20°C for at least 30 minutes to enhance precipitation.

  • Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully discard the supernatant.

  • Washing: Wash the DNA pellet by adding 1 mL of cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes. Carefully discard the ethanol. Repeat this wash step once.

  • Drying: Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.

  • Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile water. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.

This compound: A Theoretical Counterpart

In contrast to the wealth of information on CTAB, there is a notable absence of scientific literature describing the use of this compound for DNA extraction. This compound is a quaternary ammonium compound primarily used as a topical antiseptic.[5][6]

Chemical Structure Comparison:

  • Cetrimonium bromide (CTAB): Also known as hexadecyltrimethylammonium bromide, its structure consists of a 16-carbon alkyl chain (hexadecyl) attached to a trimethylammonium head group.[2]

  • This compound: Chemically named N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide, it also possesses a 16-carbon alkyl chain. However, its head group is more complex, featuring a dimethylammonium group attached to a cyclohexanol (B46403) ring.[5][7]

Theoretically, the presence of the same long hydrophobic tail in this compound suggests it could interact with cell membranes. However, the bulkier and more complex cyclohexanol-containing head group may sterically hinder its ability to efficiently interact with and precipitate DNA in the same manner as the compact trimethylammonium head of CTAB. This structural difference could affect micelle formation and the specific interactions required to separate DNA from contaminants, potentially explaining its absence from DNA extraction protocols.

Performance Data: A One-Sided Story

Due to the lack of studies on this compound for DNA extraction, a direct quantitative comparison of its performance against CTAB is not possible. The performance of CTAB, however, is well-documented.

ParameterCetrimonium Bromide (CTAB) PerformanceThis compound Performance
DNA Yield Varies by sample type and protocol modifications, but generally yields high-quality DNA suitable for most downstream applications.No data available.
DNA Purity (A260/280) Typically between 1.8 and 2.0, indicating low protein contamination.[8]No data available.
DNA Purity (A260/230) Generally above 1.8, suggesting minimal contamination with polysaccharides and polyphenols.[8]No data available.
Application in Research Extensively used for DNA extraction from plants, fungi, and bacteria.[9]Primarily used as an antiseptic; no established use in DNA extraction.[6]

Conclusion

For researchers seeking a reliable and efficient method for DNA extraction, particularly from challenging plant samples, the Cetrimonium bromide (CTAB) method remains the undisputed choice. Its efficacy is supported by decades of research and countless protocol optimizations. While this compound shares some structural similarities with CTAB, its utility in DNA extraction has not been demonstrated. Based on its chemical structure, it is plausible that its bulky head group may impede the necessary molecular interactions for efficient DNA purification. Until experimental data emerges to suggest otherwise, CTAB will continue to be the go-to cationic detergent for DNA extraction in molecular biology labs worldwide.

References

A Comparative Analysis of the Antiseptic Properties of Cethexonium Bromide and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antiseptic efficacy of two prominent quaternary ammonium (B1175870) compounds, Cethexonium bromide and benzalkonium chloride. This report provides a comparative overview of their mechanisms of action, antimicrobial spectrum, and cytotoxic profiles, supported by available experimental data and detailed methodologies.

Introduction

This compound and benzalkonium chloride are both quaternary ammonium compounds (QACs) widely utilized for their broad-spectrum antimicrobial properties in pharmaceutical and disinfectant applications. As cationic surfactants, their primary mode of action involves the disruption of microbial cell membranes, leading to cell death. This guide aims to provide a comprehensive and objective comparison of their antiseptic performance based on available scientific literature, presenting quantitative data in a structured format to facilitate informed decisions in research and development.

Mechanism of Action

Both this compound and benzalkonium chloride share a fundamental mechanism of antiseptic action inherent to cationic surfactants. Their positively charged nitrogen atoms interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction disrupts the integrity and fluidity of the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis.

Generalized Mechanism of Action for Quaternary Ammonium Compounds

QAC Quaternary Ammonium Compound (QAC) (Positively Charged) Membrane Microbial Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, Nucleic Acids, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of action for Quaternary Ammonium Compounds.

While the core mechanism is similar, variations in the chemical structure between this compound and benzalkonium chloride, particularly in the hydrophobic alkyl chain and the other substituents on the nitrogen atom, can influence their efficacy against different microorganisms and their toxicological profiles.

Comparative Antimicrobial Efficacy

The antiseptic efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Unfortunately, publicly available, direct comparative studies and extensive MIC/MBC data for this compound are scarce, limiting a side-by-side quantitative comparison with the more extensively studied benzalkonium chloride. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Various Microorganisms

MicroorganismStrainMIC (mg/L)Reference
Staphylococcus aureusATCC 292131 - 4[1]
Escherichia coliATCC 2592216 - 64[1]
Pseudomonas aeruginosaATCC 2785364 - 256[1]
Candida albicansATCC 900281 - 16[2]

Table 2: Available Data on the Antimicrobial Activity of this compound

MicroorganismActivity TypeObservationReference
Various FungiFungicidalSimilar properties to other cationic surfactantsThis information is based on general statements in the search results, as specific quantitative data was not found.
Fusarium solaniFungicidalEffective in treating fungal keratitisThis information is based on general statements in the search results, as specific quantitative data was not found.

Note: The lack of specific MIC/MBC values for this compound in the available literature prevents a direct quantitative comparison in this format. The data for benzalkonium chloride is more robust and serves as a benchmark for the expected efficacy of a quaternary ammonium antiseptic.

Comparative Cytotoxicity

The clinical utility of an antiseptic is not only determined by its antimicrobial efficacy but also by its safety profile, particularly its cytotoxicity towards host cells. The IC50 value, the concentration of a substance that inhibits 50% of a biological function (e.g., cell viability), is a common metric for cytotoxicity.

One study evaluated the cytotoxicity of benzalkonium bromide (BB), which in some contexts appears to be used interchangeably with this compound, against HaCaT cells (human keratinocytes) and compared it with other antiseptics.

Table 3: Comparative Cytotoxicity (IC50) on HaCaT Cells

AntisepticIC50 (µg/mL)
Benzalkonium Bromide (BB)4.16
Povidone-Iodine (PVP-I)8.71
Chlorhexidine (B1668724) Gluconate (CHG)10.01

These results suggest that, in this specific study, benzalkonium bromide exhibited higher cytotoxicity to keratinocytes compared to povidone-iodine and chlorhexidine gluconate. It is important to note that cytotoxicity can vary significantly depending on the cell type, exposure time, and specific formulation of the antiseptic.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiseptic properties.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antiseptic that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis Antiseptic Prepare Antiseptic Stock Solution Plate Prepare 96-well microtiter plate with serial dilutions of antiseptic in broth Antiseptic->Plate Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Antimicrobial Solution: Prepare a stock solution of the antiseptic in a suitable solvent.

  • Serial Dilution: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism and broth without antiseptic) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antiseptic at which there is no visible turbidity or growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine the concentration of the antiseptic that kills the microorganisms.

Protocol Steps:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an agar (B569324) plate that does not contain any antiseptic.

  • Incubation: Incubate the agar plates at an appropriate temperature for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antiseptic that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.

Conclusion

Both this compound and benzalkonium chloride are effective broad-spectrum antiseptics belonging to the quaternary ammonium class of compounds. Their primary mechanism of action involves the disruption of microbial cell membranes. While extensive data on the antimicrobial efficacy of benzalkonium chloride against a wide range of pathogens is available, there is a notable lack of specific, quantitative data for this compound in the public domain. This data gap hinders a direct and comprehensive comparative analysis of their antiseptic potencies.

The available cytotoxicity data for a related compound, benzalkonium bromide, suggests it may have a higher cytotoxic potential compared to other common antiseptics like povidone-iodine and chlorhexidine. However, further studies are required to confirm this and to establish the specific cytotoxic profile of this compound.

For researchers and drug development professionals, the choice between these two compounds would necessitate further head-to-head experimental evaluations to determine their relative efficacy and safety for a specific application. The provided experimental protocols offer a standardized approach for conducting such comparative studies.

References

A Comparative Analysis of Cethexonium Bromide and Other Quaternary Ammonium Compounds for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and cytotoxicity of key quaternary ammonium (B1175870) compounds.

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties in pharmaceutical formulations, disinfectants, and various industrial applications. This guide provides a comparative analysis of the efficacy of Cethexonium bromide against other commonly used QACs, namely Benzalkonium chloride, Cetylpyridinium (B1207926) chloride, and Cetrimonium bromide. The information presented is collated from available scientific literature to offer a data-driven comparison for researchers and professionals in drug development and antimicrobial research.

Mechanism of Action

Quaternary ammonium compounds primarily exert their antimicrobial effect through the disruption of microbial cell membranes.[1] Their cationic nature facilitates interaction with the negatively charged components of bacterial and fungal cell membranes, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[1] While this is the principal mechanism, some studies suggest that at lower concentrations, QACs may also interfere with cellular metabolic processes.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of QACs is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize available MIC data for the compared QACs against various bacterial and fungal species. It is important to note that direct comparative studies including this compound are limited in the scientific literature. The data presented here is compiled from various sources and experimental conditions may vary.

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Bacteria (µg/mL)

MicroorganismThis compoundBenzalkonium chlorideCetylpyridinium chlorideCetrimonium bromide
Staphylococcus aureusData not available1 - 64[2]1 - 321 - 100
Escherichia coliData not available8 - 256[2]4 - 12816 - 512
Pseudomonas aeruginosaData not available32 - 102416 - 512128 - >1024
Enterococcus faecalisData not available2 - 1284 - 648 - 256

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Fungi (µg/mL)

MicroorganismThis compoundBenzalkonium chlorideCetylpyridinium chlorideCetrimonium bromide
Candida albicansData not available2 - 1281 - 644 - 256
Aspergillus nigerData not available16 - 5128 - 25632 - >1024

Comparative Cytotoxicity

The cytotoxic potential of QACs is a critical consideration for their application in products intended for human use. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration required to inhibit 50% of a biological or cellular function.

Table 3: Cytotoxicity (IC50) of Quaternary Ammonium Compounds on Human Cell Lines (µM)

Cell LineThis compoundBenzalkonium chlorideCetylpyridinium chlorideCetrimonium bromide
Human keratinocytes (HaCaT)Data not available~10 - 50~5 - 30~10 - 60[3]
Human lung epithelial cells (A549)Data not available~15 - 70[4]~10 - 50[4]Data not available
Human gingival fibroblastsData not available~20 - 100~15 - 80Data not available

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the reliable comparison of antimicrobial agents. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the quaternary ammonium compound in a suitable solvent.

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the QAC stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth and inoculum without QAC) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the QAC that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the desired human cell line into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the QAC for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the QAC concentration and determining the concentration that results in 50% inhibition of cell viability.

Signaling Pathways

The primary mechanism of action of QACs involves the disruption of the cell membrane. However, downstream effects can trigger various cellular signaling pathways, particularly those related to cell stress and apoptosis in both microbial and mammalian cells.

General Signaling Pathway for QAC-induced Cell Death

QAC_Signaling QAC Quaternary Ammonium Compound (QAC) Membrane Microbial Cell Membrane QAC->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Stress Oxidative & Osmotic Stress Leakage->Stress Apoptosis Apoptosis/Programmed Cell Death Stress->Apoptosis Death Cell Death Apoptosis->Death

Caption: Generalized signaling pathway of QAC-induced cell death.

Conclusion

Benzalkonium chloride, Cetylpyridinium chloride, and Cetrimonium bromide are potent antimicrobial agents with varying degrees of efficacy against a broad spectrum of microorganisms. While quantitative data for this compound is not as readily available in a directly comparative context, it is recognized as a quaternary ammonium antiseptic with similar properties to other cationic surfactants.[5] The choice of a specific QAC for a particular application should be guided by its antimicrobial spectrum, cytotoxicity profile, and the specific requirements of the formulation. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in relation to other widely used QACs.

References

Validating the Purity of Cethexonium Bromide: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the development pipeline. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for validating the purity of Cethexonium bromide, a quaternary ammonium (B1175870) salt. This document outlines experimental protocols, presents comparative data, and explores alternative methods to offer a comprehensive overview for analytical chemists.

Introduction to Purity Validation of this compound

This compound, with the chemical formula C24H50BrNO, is a quaternary ammonium compound. Its structure consists of a hexadecyl (C16) chain, a 2-hydroxycyclohexyl group, and two methyl groups attached to a positively charged nitrogen atom, with bromide as the counter-ion. The purity of this compound is paramount for its use in research and pharmaceutical applications, as impurities can significantly alter its chemical and biological properties. Both NMR and MS are powerful analytical techniques that provide detailed information about the structure and purity of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the type of information required (structural confirmation, quantification of impurities), the nature of the impurities, and the available instrumentation. This section compares NMR, Mass Spectrometry, and alternative methods for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation of this compound

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Principle Measures the magnetic properties of atomic nuclei to provide structural information.Measures the mass-to-charge ratio of ions to identify and quantify compounds.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Measures the potential difference to determine the concentration of a substance.
Information Provided Detailed structural information, identification and quantification of impurities, stereochemistry.Molecular weight confirmation, identification of impurities by mass, fragmentation patterns for structural clues.Separation and quantification of the main compound and impurities.Quantifies the total amount of quaternary ammonium compound.
Strengths Non-destructive, highly quantitative (qNMR), excellent for structural elucidation.High sensitivity, suitable for complex mixtures when coupled with chromatography (LC-MS).Robust and widely used for routine purity analysis and quantification.Simple, cost-effective, and accurate for determining total active content.
Limitations Lower sensitivity compared to MS, complex spectra for mixtures.Provides limited structural information on its own, potential for ion suppression.Requires a suitable chromophore for UV detection (this compound lacks a strong chromophore), may require derivatization or alternative detectors.Non-specific; it quantifies all titratable quaternary ammonium compounds present.
Typical Purity Result >99.5% (by qNMR)>99% (by LC-MS)>99% (with appropriate detector)98-102% (assay)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity validation. The following sections provide comprehensive protocols for NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a primary technique for the structural confirmation and purity assessment of this compound. A combination of 1D and 2D NMR experiments can provide a complete picture of the molecule and any impurities present.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d4 or Chloroform-d).

  • For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to observe the signals corresponding to the different protons in the molecule. Key signals to observe include the long alkyl chain, the cyclohexyl ring protons, the N-methyl protons, and the proton on the hydroxyl-bearing carbon.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Data Acquisition (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the cyclohexyl ring and along the alkyl chain).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

4. Quantitative NMR (qNMR) Analysis:

  • Acquire the ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Table 2: Representative ¹H and ¹³C NMR Data for this compound in Methanol-d4

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-(CH₃)₂~3.1~52
N-CH₂-(CH₂)₁₄-CH₃~3.3 (t)~67
N-CH₂-(CH₂)₁₄-CH₃~1.7 (m)~24
N-CH₂-(CH₂)₁₂-CH₂-CH₃~1.3 (br s)~33, 30, 27
N-CH₂-(CH₂)₁₄-CH₃~0.9 (t)~14
Cyclohexyl-CH-OH~4.0 (m)~75
Cyclohexyl-CH-N~3.5 (m)~70
Cyclohexyl-CH₂~1.2-2.2 (m)~25, 26, 31, 35

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Protocol

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for confirming the molecular weight of this compound and detecting trace impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • LC System: A reversed-phase HPLC or UPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature for the best signal intensity of the target ion.

3. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of the Cethexonium cation [C24H50NO]⁺ (m/z 384.39).

  • Analyze the mass spectrum to confirm the molecular weight.

  • Investigate the chromatogram for any additional peaks, which may correspond to impurities. Obtain the mass spectra of these peaks to aid in their identification.

  • For further structural information, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 384.39) to observe its fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for this compound

IonTheoretical m/zObserved m/zDescription
[M]⁺384.3914384.3911Cethexonium cation (parent ion)
[M - C₁₆H₃₃]⁺158.1540158.1538Loss of the hexadecyl chain
[M - C₆H₁₀OH]⁺284.3312284.3309Loss of the hydroxycyclohexyl group
[C₁₄H₂₉]⁺197.2264197.2261Fragment from the hexadecyl chain

Visualization of Experimental Workflows

To clarify the analytical processes, the following diagrams illustrate the workflows for NMR and mass spectrometry-based purity validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire NMR Spectra transfer->nmr_acq h1 1H NMR nmr_acq->h1 c13 13C NMR & DEPT nmr_acq->c13 cosy COSY nmr_acq->cosy hsqc HSQC nmr_acq->hsqc hmbc HMBC nmr_acq->hmbc process Process Spectra h1->process c13->process assign Assign Signals cosy->assign hsqc->assign hmbc->assign process->assign integrate Integrate Peaks assign->integrate impurity_id Identify Impurities assign->impurity_id purity_calc Calculate Purity (qNMR) integrate->purity_calc

Caption: Workflow for Purity Validation using NMR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection ionize->detect tic Extract Total Ion Chromatogram (TIC) detect->tic eic Extract Ion Chromatogram (EIC) for m/z 384.39 tic->eic ms_spectra Analyze Mass Spectra of Peaks tic->ms_spectra purity_assess Assess Purity and Identify Impurities eic->purity_assess msms Perform MS/MS for Fragmentation ms_spectra->msms ms_spectra->purity_assess

Caption: Workflow for Purity Validation using Mass Spectrometry.

Logical Relationship in Purity Validation

The overall process of validating the purity of this compound involves a logical progression from initial analysis to final confirmation.

Purity_Validation_Logic cluster_initial Initial Assessment cluster_confirmation Structural Confirmation & Identification cluster_quantification Quantitative Analysis cluster_final Final Purity Statement initial_analysis Initial Purity Screen (e.g., TLC, HPLC-UV/ELSD) nmr_confirm NMR Spectroscopy (1D & 2D) initial_analysis->nmr_confirm ms_confirm Mass Spectrometry (MS & MS/MS) initial_analysis->ms_confirm titration Potentiometric Titration initial_analysis->titration qnmr Quantitative NMR (qNMR) nmr_confirm->qnmr lcms_quant LC-MS with Standard ms_confirm->lcms_quant final_purity Certified Purity Value qnmr->final_purity lcms_quant->final_purity titration->final_purity

Caption: Logical Flow of Purity Validation for this compound.

Conclusion

Both NMR and mass spectrometry are indispensable tools for the comprehensive purity validation of this compound. NMR spectroscopy excels in providing unambiguous structural confirmation and highly accurate quantification through qNMR. Mass spectrometry, especially when coupled with liquid chromatography, offers exceptional sensitivity for detecting and identifying trace impurities. For routine quality control, alternative methods like HPLC and potentiometric titration can provide reliable and cost-effective purity assessments. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most complete and reliable characterization of this compound purity, ensuring its suitability for research and development purposes.

Cross-Resistance of Bacteria to Cethexonium Bromide and Other Antiseptics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of bacteria to Cethexonium bromide and other commonly used antiseptics. The information presented is collated from publicly available research, offering insights into bacterial adaptation and the potential for reduced efficacy of these critical antimicrobial agents.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The development of cross-resistance, where exposure to one antimicrobial agent confers resistance to another, is a significant concern in both clinical and industrial settings. Quaternary Ammonium (B1175870) Compounds (QACs), such as this compound, are widely used antiseptics, and understanding their potential to select for resistant bacterial strains is crucial. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antiseptics against two common and clinically relevant bacterial species: Pseudomonas aeruginosa (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). These values, gleaned from multiple studies, provide a quantitative measure of the potency of each antiseptic.

It is important to note that direct comparative studies including this compound are limited in the available literature. The data for Cetrimonium bromide, a structurally similar QAC, has been included to provide a closer comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antiseptics against Pseudomonas aeruginosa

AntisepticMIC Range (µg/mL)Notes
Cetrimonium bromide 2.048 - 20.48Data from a study on clinical isolates.[1]
Chlorhexidine 1.95 - 62.5Wide range observed across different studies and strains.[2]
Benzalkonium chloride 20 - 470Varies significantly depending on the specific isolate and test conditions.
Octenidine dihydrochloride 3.9 - 15.6Generally shows high efficacy against P. aeruginosa.[3]
Triclosan >1000P. aeruginosa is often intrinsically resistant to Triclosan.

Table 2: Minimum Inhibitory Concentration (MIC) of Various Antiseptics against Staphylococcus aureus

AntisepticMIC Range (µg/mL)Notes
Cetrimonium bromide 0.25 - 32Includes data from multidrug-resistant (MDR) isolates.[4][5]
Chlorhexidine 0.3 - 4Generally effective at low concentrations.[6]
Benzalkonium chloride 0.5 - 15.7MIC values can be influenced by the presence of resistance genes.[7]
Octenidine dihydrochloride 0.24 - 7.81Highly effective against S. aureus.[3]
Triclosan 0.025 - 16Susceptibility can vary, with some strains showing low-level resistance.[4][5][8]

Mechanisms of Cross-Resistance

The primary mechanism of cross-resistance to QACs and other antiseptics involves the overexpression of multidrug efflux pumps.[2][9] These pumps are membrane proteins that can actively extrude a wide range of antimicrobial compounds from the bacterial cell, thereby reducing their intracellular concentration to sub-lethal levels.

One of the most well-characterized efflux pump systems involved in QAC resistance is the Qac system, particularly the QacA/B and QacR proteins in Staphylococcus aureus. The expression of the qacA gene, which encodes the QacA efflux pump, is regulated by the QacR repressor protein.

Signaling Pathway of QacA Efflux Pump Regulation

The following diagram illustrates the regulatory mechanism of the QacA efflux pump in response to the presence of a QAC antiseptic.

QacA_Regulation cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane qacR_gene qacR gene QacR_active QacR Repressor (active dimer) qacR_gene->QacR_active Transcription & Translation qacA_gene qacA gene QacA QacA Efflux Pump qacA_gene->QacA Translation promoter Promoter (PqacA) promoter->qacA_gene Transcription Proceeds operator Operator (IR1) operator->promoter Blocks Transcription QacR QacR Repressor (inactive dimer) QacR->operator Dissociates from Operator QacR_active->operator Binds to Operator QacR_active->QacR Conformational Change QAC Cethexonium (or other QAC) QAC->QacR_active Binds to Repressor QacA_membrane QacA QAC->QacA_membrane Enters Cell QacA->QacA_membrane Inserts into Membrane QacA_membrane->QAC Efflux of QAC

Figure 1. Regulation of the QacA efflux pump by the QacR repressor in the presence of a QAC antiseptic.

In the absence of a QAC, the QacR repressor protein binds to the operator region on the DNA, preventing the transcription of the qacA gene.[2] When a QAC like this compound enters the cell, it binds to QacR, causing a conformational change that leads to its dissociation from the DNA.[2] This allows for the transcription of the qacA gene and the subsequent production of the QacA efflux pump, which then expels the antiseptic from the cell.

Experimental Protocols

To assess the potential for cross-resistance, a multi-step experimental workflow is typically employed. This involves determining the baseline susceptibility of bacterial strains to a panel of antiseptics, followed by a period of adaptation to a specific agent (in this case, this compound), and finally, re-evaluating the susceptibility to the entire panel.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow start Start: Select Bacterial Strains (e.g., P. aeruginosa, S. aureus) mic_initial Step 1: Determine Baseline MICs - this compound - Chlorhexidine - Benzalkonium chloride - Octenidine dihydrochloride - Triclosan start->mic_initial adaptation Step 2: Bacterial Adaptation - Expose strains to sub-inhibitory  concentrations of this compound - Gradually increase concentration  over multiple passages mic_initial->adaptation mic_final Step 3: Determine Post-Adaptation MICs - Re-test adapted strains against the  full panel of antiseptics adaptation->mic_final analysis Step 4: Data Analysis - Compare baseline and post-adaptation MICs - Calculate fold-change in MIC values mic_final->analysis end End: Assess Cross-Resistance Profile analysis->end

Figure 2. A generalized workflow for conducting a bacterial cross-resistance study.
Detailed Methodologies

1. Determination of Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

  • Materials: 96-well microtiter plates, sterile nutrient broth (e.g., Mueller-Hinton Broth), bacterial culture, antiseptic stock solutions.

  • Procedure:

    • Prepare serial two-fold dilutions of each antiseptic in the wells of a microtiter plate using sterile nutrient broth. The concentration range should span the expected MIC of the test organism.

    • Inoculate each well with a standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Include a positive control well (broth and bacteria, no antiseptic) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.

2. Bacterial Adaptation to an Antiseptic:

This process involves gradually exposing bacteria to increasing concentrations of an antiseptic to select for resistant variants.

  • Materials: Bacterial culture, nutrient broth, antiseptic stock solution.

  • Procedure:

    • Determine the initial MIC of the antiseptic for the bacterial strain.

    • Inoculate a fresh culture of the bacteria into a broth containing the antiseptic at a sub-inhibitory concentration (e.g., 0.5 x MIC).

    • Incubate the culture until growth is observed.

    • Serially passage the culture into fresh broth with gradually increasing concentrations of the antiseptic. This can be done daily for a set period.

    • Periodically determine the MIC of the adapted culture to monitor the development of resistance.

3. Assessment of Cross-Resistance:

Once a bacterial strain has been adapted to a specific antiseptic, its susceptibility to other antimicrobial agents is re-evaluated.

  • Procedure:

    • Using the adapted bacterial strain, perform MIC assays for a panel of different antiseptics (as in Step 1).

    • Compare the MIC values of the adapted strain to the baseline MIC values of the non-adapted (wild-type) strain.

    • A significant increase (typically ≥4-fold) in the MIC for a different antiseptic indicates cross-resistance.

Conclusion

The available data, while not exhaustive for this compound specifically, suggests a tangible risk of cross-resistance among QACs and other classes of antiseptics. The overexpression of multidrug efflux pumps appears to be a central mechanism driving this phenomenon. Rigorous and standardized experimental protocols are essential to accurately assess the potential for cross-resistance and to inform the responsible use of these vital antimicrobial agents in healthcare and industrial settings. Further research focusing directly on the cross-resistance profiles of this compound is warranted to provide a more complete understanding of its long-term efficacy and potential impact on bacterial resistance.

References

In Vitro Toxicity Profile: A Comparative Analysis of Cethexonium Bromide and Chlorhexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of two antimicrobial agents: Cethexonium bromide and Chlorhexidine (B1668724) gluconate. While extensive data is available for Chlorhexidine gluconate, detailing its cytotoxic effects and mechanisms, there is a notable scarcity of specific in vitro toxicity studies for this compound. This guide, therefore, presents a comprehensive analysis of Chlorhexidine gluconate's toxicity profile, complemented by a general overview of the known toxicological properties of quaternary ammonium (B1175870) compounds (QACs), the class to which this compound belongs.

Comparative Cytotoxicity Data

Due to the limited availability of direct comparative studies, this section summarizes the known cytotoxic concentrations of Chlorhexidine gluconate on various human cell lines. It is important to note that the cytotoxicity of these compounds is highly dependent on the cell type, concentration, and exposure time.

CompoundCell LineConcentrationExposure TimeObserved Effect
Chlorhexidine gluconate Human Fibroblasts≥ 0.02%VariousSignificant decrease in cell viability and inhibition of cell migration.[1][2][3]
Human Fibroblasts0.002%1 minute96.4% cell survival.[1][2][3]
Human Gingival Fibroblasts0.2%Not specifiedImmediate cell fixation.
Human Keratinocytes0.02% and 0.2%1, 2, and 3 minutesSignificant reduction in cell viability (<50%).[4]
Human Osteoblasts≥ 0.02%VariousCell survival rates less than 6%.[1][2]
Human Myoblasts≥ 0.02%VariousCell survival rates less than 6%.[1][2]
Human Blood Lymphocytes1 µM6 hoursInduced cytotoxicity.[5]
This compound ---Specific IC50 values and detailed cytotoxicity data on human cell lines such as fibroblasts and keratinocytes are not readily available in the reviewed literature.

Note on Quaternary Ammonium Compounds (QACs): this compound is a QAC. Studies on other QACs, such as Cetrimonium bromide (CTAB), have shown cytotoxicity against various cell lines. For instance, CTAB has demonstrated anticancer cytotoxicity against several head and neck cancer cell lines with minimal effects on normal fibroblasts.[6] The toxicity of QACs is generally attributed to their ability to disrupt cell membranes.

Mechanisms of Cellular Toxicity

Chlorhexidine Gluconate

The cytotoxic effects of Chlorhexidine gluconate are mediated through multiple cellular pathways, leading to both apoptosis (programmed cell death) and necrosis (cell death due to injury).[7][8][9][10]

Key Mechanisms:

  • Mitochondrial Dysfunction: Chlorhexidine disrupts mitochondrial function, leading to a decrease in the mitochondrial membrane potential.[7][8][11] This impairment of the cell's primary energy source is a critical step in the induction of apoptosis.

  • Oxidative Stress: The compound induces the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.[5][7][12] This oxidative damage contributes to lipid peroxidation and further mitochondrial injury.[5][11]

  • Induction of Apoptosis: Chlorhexidine activates apoptotic pathways, characterized by nuclear condensation and fragmentation.[4][7] At lower concentrations, apoptosis is the predominant mode of cell death, while at higher concentrations, necrosis is more prevalent.[9]

  • Endoplasmic Reticulum (ER) Stress: Evidence suggests that Chlorhexidine can induce ER stress, leading to an accumulation of unfolded proteins and triggering cell death pathways.[13]

The proposed signaling pathway for Chlorhexidine gluconate-induced cytotoxicity is illustrated below:

Chlorhexidine_Toxicity_Pathway CHG Chlorhexidine Gluconate Membrane Cell Membrane Disruption CHG->Membrane ER ER Stress CHG->ER Mito Mitochondrial Dysfunction Membrane->Mito Necrosis Necrosis Membrane->Necrosis ROS Increased ROS (Oxidative Stress) Mito->ROS Apoptosis Apoptosis Mito->Apoptosis ROS->Apoptosis ER->Apoptosis

Caption: Signaling pathway of Chlorhexidine gluconate-induced cytotoxicity.

This compound

Specific mechanistic studies on the in vitro toxicity of this compound are limited. As a quaternary ammonium compound, its primary mechanism of action is expected to involve the disruption of cell membrane integrity due to its cationic and amphiphilic nature. This can lead to the leakage of intracellular components and ultimately cell death. Studies on similar QACs suggest that they can also induce mitochondrial dysfunction and oxidative stress.[14]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro toxicity of antimicrobial agents.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., human fibroblasts or keratinocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test compound (e.g., Chlorhexidine gluconate or this compound) diluted in fresh culture medium. Incubate for the desired exposure times (e.g., 1, 2, 3, 24, 48, 72 hours).

  • MTT Addition: After the exposure period, remove the compound-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control cells.

Apoptosis and Necrosis Determination (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture plate.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

The general workflow for these in vitro toxicity experiments is depicted below:

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Keratinocytes) Exposure Expose Cells to Compounds (Varying Concentrations & Durations) Cell_Culture->Exposure Compound_Prep Prepare Compound Dilutions (this compound & Chlorhexidine) Compound_Prep->Exposure MTT Cell Viability Assay (MTT) Exposure->MTT Apoptosis Apoptosis/Necrosis Assay (Annexin V/PI) Exposure->Apoptosis MMP Mitochondrial Membrane Potential Assay (JC-1) Exposure->MMP Data Data Collection & Analysis (IC50, % Apoptosis, etc.) MTT->Data Apoptosis->Data MMP->Data

Caption: General experimental workflow for in vitro toxicity testing.

Conclusion

The available in vitro data extensively documents the cytotoxic properties of Chlorhexidine gluconate across various human cell types. Its toxicity is mediated by the induction of mitochondrial dysfunction, oxidative stress, and programmed cell death. While this compound, as a quaternary ammonium compound, is anticipated to exert toxicity primarily through cell membrane disruption, a significant gap in the scientific literature exists regarding its specific in vitro cytotoxic profile and mechanistic pathways. Further research is imperative to establish a direct and quantitative comparison of the in vitro toxicity of this compound and Chlorhexidine gluconate to inform their safe and effective use in research and product development.

References

A Comparative Guide to the Quantitative Analysis of Cethexonium Bromide and Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active ingredients in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Cethexonium bromide and its common alternatives—Benzalkonium chloride, Cetylpyridinium chloride, and Cetrimonium bromide. These quaternary ammonium (B1175870) compounds (QACs) are widely used as antiseptics and preservatives in various pharmaceutical products.

This document details experimental protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, presents a comparative summary of their performance metrics, and illustrates the analytical workflows using logical diagrams.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV and UV-Vis Spectrophotometric methods for the quantification of this compound and its alternatives.

AnalyteMethodLinearity Range (µg/mL)Accuracy (% Recovery)Limit of Quantification (LOQ) (µg/mL)
This compound Ion-Pair HPLC-UV (Proposed)10 - 150 (Estimated)98.0 - 102.0 (Typical)~1.0 (Estimated)
Benzalkonium chloride HPLC-UV12.5 - 400[1]100.86 - 110.99[1]5.0[1]
Cetylpyridinium chloride Spectrophotometry10 - 70[2]Not explicitly stated, but excellent agreement with reported values was achieved.[2]Not explicitly stated
Cetrimonium bromide HPLC-UV1 - 6Suitable and accurate for determination in commercial formulations.Not explicitly stated

Experimental Protocols

Detailed methodologies for the quantitative analysis of each compound are provided below. These protocols are based on established analytical principles and validated methods reported in the scientific literature.

Quantitative Analysis of this compound by Ion-Pair HPLC-UV

This proposed method is based on the principles of ion-pair reversed-phase chromatography, a technique well-suited for the analysis of quaternary ammonium compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.05 M sodium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent. Further dilute with the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Analysis of Benzalkonium Chloride by HPLC-UV

This method is adapted from a validated procedure for the quantification of Benzalkonium chloride in nasal preparations.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Cyano (CN) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

Reagents and Materials:

  • Benzalkonium chloride reference standard

  • Acetonitrile (HPLC grade)

  • Acetate (B1210297) buffer (0.075 M)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.075 M acetate buffer (pH 5.0) in a 55:45 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 262 nm[1]

  • Injection Volume: 25 µL[1]

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Benzalkonium chloride reference standard in the mobile phase. Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the pharmaceutical formulation directly with the mobile phase to a concentration within the linear range.[1]

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve from the standard solutions and determine the concentration of Benzalkonium chloride in the samples.

Quantitative Analysis of Cetylpyridinium Chloride by UV-Vis Spectrophotometry

This method is based on the formation of a colored complex and is suitable for formulations where interfering substances do not absorb in the same region.[2]

Instrumentation:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

Reagents and Materials:

  • Cetylpyridinium chloride reference standard

  • Strontium(II) solution

  • Bromopyrogallol Red (BPR) solution

  • Buffer solution (pH 4.0-5.0)

  • Water (distilled or deionized)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Cetylpyridinium chloride reference standard in water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the pharmaceutical formulation in water and dilute to a suitable concentration.

  • Complex Formation: To a series of volumetric flasks, add an aliquot of the standard or sample solution, followed by the buffer solution, Strontium(II) solution, and BPR solution. Dilute to the mark with water and mix well.

  • Measurement: After allowing the color to develop, measure the absorbance of the solutions at the wavelength of maximum absorbance (approximately 627.5 nm) against a reagent blank.[2]

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the linear regression equation to calculate the concentration of Cetylpyridinium chloride in the sample.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions HPLC HPLC System Injection Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Concentration Determine Concentration Chromatogram->Concentration CalCurve->Concentration

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Quantification Standard Prepare Standard Solutions Mix Mix Sample/Standard with Reagents Standard->Mix Sample Prepare Sample Solutions Sample->Mix Reagents Prepare Reagents Reagents->Mix Develop Color Development Mix->Develop Measure Measure Absorbance Develop->Measure CalCurve Construct Calibration Curve Measure->CalCurve Concentration Determine Concentration Measure->Concentration CalCurve->Concentration

Caption: UV-Vis Spectrophotometry Experimental Workflow.

References

Assessing the Synergistic Effects of Cethexonium Bromide with Common Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of combination therapy, where an adjuvant is used to enhance the efficacy of existing antibiotics. Cethexonium bromide, a quaternary ammonium (B1175870) compound with inherent antimicrobial properties, has been investigated for its potential synergistic effects when combined with common antibiotics. This guide provides a comparative assessment of these synergistic interactions, supported by available experimental data, to inform further research and development in this area.

Synergistic Activity of this compound with Common Antibiotics

The synergistic potential of this compound (also known as Cetrimonium bromide or CTAB) has been evaluated against various bacteria, most notably Pseudomonas aeruginosa. The data presented below is compiled from studies utilizing checkerboard assays and growth inhibition experiments to determine the nature of the interaction between this compound and several classes of antibiotics.

Data from Checkerboard and Growth Inhibition Assays

The following table summarizes the observed synergistic, antagonistic, or indifferent effects of this compound in combination with various antibiotics against Pseudomonas aeruginosa.

Antibiotic ClassAntibioticBacterial Strain(s)Observed Effect of Combination with this compoundQuantitative Data (where available)Reference
Penicillins AmpicillinPseudomonas aeruginosa (48 clinical isolates)SynergisticMade ampicillin-resistant strains susceptible.[1]Adnan et al., 1988
Aminoglycosides Gentamicin (B1671437)Pseudomonas aeruginosa (MPAO1)AntagonisticBliss interaction score indicated antagonism.[2][3][4][5][6][7]Pietsch et al., 2021
GentamicinPseudomonas aeruginosa (48 clinical isolates)SynergisticIncreased percentage of inhibited isolates from 92.1% to 100%.[1]Adnan et al., 1988
NeomycinPseudomonas aeruginosa (48 clinical isolates)SynergisticIncreased percentage of inhibited isolates from 50% to 100%.[1]Adnan et al., 1988
Carbapenems MeropenemPseudomonas aeruginosa (MPAO1)No significant interactionBliss interaction score was not significant.[2][3][4][5][6][7]Pietsch et al., 2021
Polymyxins Polymyxin BPseudomonas aeruginosa (48 clinical isolates)Additive/IndifferentAll isolates were already sensitive to Polymyxin B alone.[1]Adnan et al., 1988
Tetracyclines ChlortetracyclinePseudomonas aeruginosa (48 clinical isolates)SynergisticIncreased percentage of inhibited isolates from 15.8% to 92.1%.[1]Adnan et al., 1988
Sulfonamides SulphamethoxypyridazinePseudomonas aeruginosa (48 clinical isolates)SynergisticIncreased percentage of inhibited isolates from 28.9% to 94.7%.[1]Adnan et al., 1988
Other β-lactams CarbenicillinPseudomonas aeruginosa (48 clinical isolates)SynergisticIncreased percentage of inhibited isolates from 92.1% to 100%.[1]Adnan et al., 1988

Note: The conflicting results for gentamicin may be due to differences in the strains tested and the methodologies used to assess synergy (Bliss independence vs. growth inhibition on agar).

Potential Mechanisms of Synergy

The synergistic effect of this compound with certain antibiotics is thought to be primarily due to its action as a cationic surfactant. By disrupting the bacterial cell membrane, this compound can increase the permeability of the cell to the antibiotic, allowing the antibiotic to reach its intracellular target at a higher concentration. This mechanism is particularly effective for antibiotics that have intracellular targets and for bacteria with less permeable outer membranes.

Synergy_Mechanism cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Increased Permeability Intracellular_Target Intracellular Target (e.g., Ribosomes, DNA) Inner_Membrane->Intracellular_Target Antibiotic reaches target Cethexonium Cethexonium Bromide Cethexonium->Outer_Membrane Disrupts membrane integrity Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked or limited entry

Caption: Proposed mechanism of synergy between this compound and antibiotics.

Experimental Protocols

The following are generalized protocols for the key experiments used to assess the synergistic effects of antimicrobial agents.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[8][9][10][11]

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the antibiotic of interest at concentrations significantly higher than their Minimum Inhibitory Concentrations (MICs).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Typically, serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of this compound are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Data Analysis: After incubation, the MIC of each agent alone and in combination is determined by visual inspection of turbidity or by measuring absorbance. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = FIC of Agent A + FIC of Agent B where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    The FICI is interpreted as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or Indifference

    • FICI > 4: Antagonism

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare serial dilutions of Antibiotic (A) C Dispense A along x-axis and B along y-axis of 96-well plate A->C B Prepare serial dilutions of this compound (B) B->C D Inoculate all wells with standardized bacterial suspension C->D E Incubate at 37°C for 18-24 hours D->E F Determine MICs of A and B, alone and in combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G

Caption: General workflow for a checkerboard synergy assay.

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

  • Preparation: Prepare tubes or flasks containing broth media with the antimicrobial agents alone and in combination at specific concentrations (e.g., at their MIC, or fractions/multiples of the MIC).

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow A Prepare test tubes with antimicrobials (alone and combined) B Inoculate tubes with standardized bacterial suspension A->B C Incubate at 37°C with shaking B->C D Collect samples at various time points (0, 2, 4, 6, 24h) C->D E Perform serial dilutions and plate for viable cell counts (CFU/mL) D->E F Plot log10 CFU/mL vs. Time to determine killing kinetics E->F

Caption: General workflow for a time-kill curve assay.

Biofilm Inhibition Assay Protocol

This assay assesses the ability of antimicrobial combinations to prevent the formation of biofilms.

  • Plate Setup: In a 96-well microtiter plate, add the antimicrobial agents, alone and in combination, at various concentrations to the wells containing growth medium.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells gently with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: Stain the remaining adherent biofilm with a dye such as crystal violet (0.1%) for 15-30 minutes.

  • Destaining and Quantification: After washing away the excess stain, solubilize the dye bound to the biofilm using a solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance of the solubilized dye using a microplate reader at a specific wavelength (e.g., 570 nm for crystal violet). The absorbance is proportional to the biofilm biomass.

  • Data Analysis: Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm inhibition.

Biofilm_Inhibition_Workflow A Add antimicrobial agents (alone and combined) to wells B Inoculate wells with bacterial suspension A->B C Incubate to allow biofilm formation B->C D Wash to remove planktonic bacteria C->D E Stain biofilm with crystal violet D->E F Wash and solubilize bound stain E->F G Measure absorbance to quantify biofilm biomass F->G

Caption: General workflow for a biofilm inhibition assay.

Conclusion and Future Directions

The available data suggests that this compound has the potential to act as a synergistic agent with certain classes of antibiotics, particularly against Pseudomonas aeruginosa. However, the interactions appear to be highly dependent on the specific antibiotic and the bacterial strain. The conflicting results observed with gentamicin highlight the need for standardized testing methodologies and further investigation into the underlying mechanisms of interaction.

There is a clear need for more comprehensive studies to:

  • Evaluate the synergistic effects of this compound with a broader range of antibiotics against a wider panel of clinically relevant bacteria, including Gram-positive organisms like Staphylococcus aureus and other Gram-negative bacteria such as Escherichia coli.

  • Utilize standardized methods like the checkerboard assay to generate quantitative FICI values for more direct comparison across studies.

  • Conduct time-kill curve assays to better understand the dynamics of the synergistic interactions.

  • Investigate the synergistic effects of this compound and antibiotics on biofilm formation and eradication, as biofilms are a major contributor to antibiotic resistance in clinical settings.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound as an antibiotic adjuvant will emerge, potentially leading to the development of novel and effective combination therapies to combat antibiotic resistance.

References

A Comparative Guide to the Validation of an HPLC Method for the Detection of Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the detection of Cethexonium bromide against alternative analytical techniques. The selection of a robust and validated analytical method is critical for accurate quantification in pharmaceutical formulations, ensuring product quality, stability, and regulatory compliance. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.

Comparison of Analytical Methods

The quantification of this compound, a quaternary ammonium (B1175870) compound, can be achieved through various analytical techniques. While HPLC is a widely adopted method, other techniques such as Ion Chromatography (IC), Titration, Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry offer alternative approaches, each with distinct advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, specificity, and the intended application.

Table 1: Comparison of Quantitative Performance Data for Different Analytical Methods

ParameterHPLCIon ChromatographyTitrationCapillary ElectrophoresisUV-Vis Spectrophotometry
Linearity Range 0.125 - 2.0 mg/mL[1]10 - 250 mg/L (for bromide)[2]80% - 120% of sample weight25 - 400 µg/mL[3]1 - 5 µg/mL[4]
Limit of Detection (LOD) Not specified0.12 µg/L (for bromate)[2]Not applicable7 µg/mL[3]Not specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot applicableNot specifiedNot specified
Accuracy (% Recovery) 99.9%[1]> 70%99.7% - 99.8%[5]100.3% - 104.2%[3]98% - 102%[6]
Precision (% RSD) 0.1%[1]< 5%< 0.5%[5]< 2.2%[3]< 2%[6]

Table 2: Qualitative Comparison of Analytical Methods

FeatureHPLCIon ChromatographyTitrationCapillary ElectrophoresisUV-Vis Spectrophotometry
Specificity HighHighModerate to LowHighLow
Sensitivity HighVery HighLowHighModerate
Sample Throughput ModerateModerateLowHighHigh
Cost of Instrumentation HighHighLowModerateLow
Ease of Use ModerateModerateSimpleComplexSimple
Typical Application Routine QC, stability studies, formulation analysisImpurity profiling, counter-ion analysisAssay of pure substanceResearch, complex mixture analysisPreliminary analysis, simple formulations

Experimental Protocols

Validated HPLC Method for this compound

This protocol is based on established methods for the analysis of similar quaternary ammonium compounds and serves as a template for the validation of a method for this compound.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) with an ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS). The pH should be adjusted to an appropriate value (e.g., pH 3-4) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 210 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh or measure the sample containing this compound and dilute it with the mobile phase to a concentration that falls within the calibration range.

3. Validation Parameters (according to ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank samples (placebo), and samples spiked with known impurities to demonstrate that the method is not affected by other components.

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. Plot the peak area response against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same operating conditions. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and evaluate the effect on the results.

Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Placebo, Spiked Samples) protocol->specificity linearity Linearity (min. 5 concentrations) protocol->linearity accuracy Accuracy (Recovery at 3 levels) protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ (S/N Ratio) protocol->lod_loq robustness Robustness (Varying Parameters) protocol->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report end End: Method Validated validation_report->end

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison cethexonium This compound Analysis hplc HPLC cethexonium->hplc High Specificity & Sensitivity ic Ion Chromatography cethexonium->ic High Sensitivity for Ions titration Titration cethexonium->titration Simple, Low Cost (for pure substance) ce Capillary Electrophoresis cethexonium->ce High Resolution Low Sample Volume uv_vis UV-Vis Spectrophotometry cethexonium->uv_vis Rapid, Simple (Low Specificity)

Caption: Comparison of analytical methods for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Cethexonium bromide. The following procedural guidance is designed to ensure the safe handling and disposal of this substance, minimizing risks to personnel and the environment.

This compound is a quaternary ammonium (B1175870) compound that is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, it is imperative that it is not disposed of down the drain or in regular waste streams. All disposal must be conducted through an approved waste disposal plant.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all personnel are familiar with the hazards of this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[2] A face shield may be necessary if there is a splash risk.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working with the powder form or creating aerosols, use a dust respirator in a well-ventilated area.[2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Step-by-Step Disposal Procedure

This protocol outlines the required steps for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure chemical.

    • Contaminated solutions and buffers.

    • Contaminated labware (e.g., pipette tips, gloves, absorbent paper).

  • Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing agents, soaps, and other anionic surfactants.[5]

Step 2: Container Selection and Labeling

  • Solid Waste: Collect chemically contaminated dry waste (gloves, paper towels, etc.) in a clear plastic bag placed inside a labeled, rigid, leak-proof container.[6]

  • Liquid Waste: Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The concentration and approximate volume.

    • Relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmentally Hazardous).

    • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Keep waste containers tightly closed except when adding waste.[1]

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).[7]

  • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Store the waste away from incompatible materials.

Step 4: Disposal of Empty Containers

  • A container that held this compound is not considered empty until it has been properly decontaminated.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[8]

  • For highly toxic materials, the first three rinses must be collected as hazardous waste.[8]

  • After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not exceed the storage time limits for hazardous waste as defined by your local regulations and institutional policies.

Quantitative Hazard and Ecotoxicity Data

The following table summarizes key quantitative data for Cetyltrimethylammonium bromide, a closely related and structurally similar quaternary ammonium compound, which provides insight into the hazard profile of this compound.

Data PointValueSpeciesMethod/Reference
Aquatic Toxicity (Acute) M-Factor: 100-ECHA
Aquatic Toxicity (Chronic) NOEC: 0.023 mg/l (21 days)Daphnia magna (Water flea)OECD Test Guideline 211
M-Factor: 10-ECHA
Toxicity to Algae NOEC: 0.001 mg/l (72 h)Desmodesmus subspicatusOECD Test Guideline 201
Toxicity to Microorganisms EC50: 19 mg/lActivated sludgeECHA
Bioaccumulation Potential Bioconcentration factor (BCF): 407-741Cyprinus carpio (Carp)OECD Test Guideline 305
Biodegradability Readily biodegradable (100% in 11 days)Aerobic, activated sludgeOECD Test Guideline 301E

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cethexonium_Disposal_Workflow cluster_collection Waste Collection start Start: Generate This compound Waste identify_waste 1. Identify Waste Type start->identify_waste solid_waste Solid Waste (Gloves, Tips, Paper) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid pure_chemical Pure/Expired Chemical identify_waste->pure_chemical Pure ppe_check 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste->ppe_check collect_solid 3a. Collect in Lined, Leak-Proof Container solid_waste->collect_solid liquid_waste->ppe_check collect_liquid 3b. Collect in Compatible, Sealable Container liquid_waste->collect_liquid pure_chemical->ppe_check pure_chemical->collect_liquid  Treat as liquid if  preparing for disposal label_container 4. Label Container as 'Hazardous Waste' (Name, Date, Hazards) collect_solid->label_container collect_liquid->label_container store_waste 5. Store in Secondary Containment in a Designated SAA label_container->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Cethexonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cethexonium bromide, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide, Cethexoniumbromide, Biocidan

  • Molecular Formula: C24H50BrNO

  • Molecular Weight: 448.6 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS classifications:

  • Toxic if swallowed (Acute Toxicity, Oral - Category 3)[1]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1]

  • May cause an allergic skin reaction (Skin Sensitization - Category 1)[1]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[1]

  • Harmful if inhaled (Acute Toxicity, Inhalation - Category 4)[1]

GHS Pictograms:

Danger

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[1]

  • H317: May cause an allergic skin reaction[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

Personal Protective Equipment (PPE)

A comprehensive barrier against exposure is necessary when handling this compound. The following personal protective equipment is mandatory.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield. Safety glasses must have side shields.[2][3]
Hand Protection Compatible, chemical-resistant gloves (e.g., disposable nitrile gloves for incidental exposure). For prolonged contact, consider double-gloving or using more robust gloves.[2]
Body Protection A chemical-resistant lab coat or apron. For larger quantities or risk of splashing, full protective clothing is required.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the powder form, if ventilation is inadequate, or if there is a risk of inhalation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[4]

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (e.g., inert absorbent material like sand or diatomite), and clearly labeled waste disposal containers before beginning work.[4]

2. Handling:

  • Weighing: If weighing the solid form, do so in a ventilated enclosure or fume hood to minimize dust generation.[5]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage for the solid powder is at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[7]

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Prepare Work Area check_safety Verify Safety Equipment (Eyewash, Shower) gather_materials Assemble PPE, Spill Kit, Waste Bins wear_ppe Don Appropriate PPE gather_materials->wear_ppe Proceed to Handling handle_chem Weigh/Handle Chemical in Fume Hood wear_ppe->handle_chem conduct_exp Conduct Experiment handle_chem->conduct_exp decontaminate Decontaminate Surfaces & Equipment conduct_exp->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

1. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] If skin irritation or a rash occurs, get medical advice/attention. Wash clothing before reuse.[5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

2. Spill Response:

  • Small Spills: For small spills, absorb with a non-combustible, inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[4]

  • Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Wear appropriate PPE, including respiratory protection.

  • Cleaning: After material pickup is complete, decontaminate surfaces and equipment by scrubbing with alcohol.[4]

3. Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or with household waste.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

Logical Relationship for Emergency Response

G cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention exposure Chemical Exposure (Skin, Eyes, Inhalation, Ingestion) remove Remove from Exposure exposure->remove Initiate Response flush Flush/Rinse Affected Area (as per protocol) administer Administer First Aid (e.g., CPR if needed) seek_medical Seek Immediate Medical Attention administer->seek_medical Escalate provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Emergency Response Protocol for this compound Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.